Triflusulfuron-methyl
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVJVISCHQJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032502 | |
| Record name | Triflusulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-15-7 | |
| Record name | Triflusulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126535-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflusulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126535157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflusulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8AR13FYC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of Triflusulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The synthesis is presented as a convergent two-step process, involving the preparation of a key triazine intermediate and a sulfonyl isocyanate intermediate, followed by their coupling to form the final product. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthesis Strategy
The industrial synthesis of this compound follows a convergent approach, which enhances efficiency and allows for the separate optimization of the synthesis of two key intermediates. The overall process can be summarized as follows:
-
Synthesis of the Triazine Intermediate: Preparation of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.
-
Synthesis of the Sulfonyl Intermediate: Preparation of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate.
-
Coupling Reaction: Reaction of the triazine and sulfonyl intermediates to form the sulfonylurea bridge, yielding this compound.
This strategy allows for the purification of each intermediate before the final coupling step, which is crucial for achieving high purity in the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Synthesis of Triazine Intermediate | ||||||||
| 1. Dichloro-s-triazine Formation | Cyanuric chloride, 2,2,2-Trifluoroethanol (B45653), Sodium hydroxide (B78521) | 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (B1457055) | Acetone/Water | - | 0-5 | 2-4 | >90 | ~95 |
| 2. Monoamino-s-triazine Formation | 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Dimethylamine (B145610) | 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Dichloromethane (B109758) | Triethylamine (B128534) | Room Temp. | 1-3 | >90 | ~97 |
| 3. Diamino-s-triazine Formation | 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Aqueous Ammonia (B1221849) | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Ethanol | - | 80 | 4-6 | >85 | >98 |
| Synthesis of Sulfonyl Intermediate | ||||||||
| 1. Diazotization & Sulfonylation | Methyl 2-amino-3-methylbenzoate, Sodium nitrite (B80452), Concentrated HCl, Sulfur dioxide | Methyl 2-(chlorosulfonyl)-3-methylbenzoate | Acetic acid | - | -10 to 25 | - | >70 | - |
| 2. Isocyanate Formation | Methyl 2-(chlorosulfonyl)-3-methylbenzoate, Phosgene (B1210022) (or equivalent) | Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate | Toluene (B28343) | - | Reflux | - | High | - |
| Final Coupling and Purification | ||||||||
| 1. Coupling Reaction | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate | This compound (crude) | Dichloromethane | - | Room Temp. | ~12 | >90 | - |
| 2. Purification | This compound (crude) | This compound (pure) | Methanol (B129727) | - | Room Temp. | - | >95 | >98 |
Experimental Protocols
Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
The synthesis of the triazine intermediate is a three-step process starting from cyanuric chloride, taking advantage of the differential reactivity of the chlorine atoms at different temperatures.
Step 1: Synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethanol (1 equivalent) and sodium hydroxide (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.
Step 2: Synthesis of 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
Dissolve 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve dimethylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Add the dimethylamine solution dropwise to the stirred solution of the triazine at room temperature over 30 minutes.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
In a sealed reaction vessel, dissolve the 2-chloro-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine intermediate (1 equivalent) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 25% solution).
-
Heat the mixture to 80 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.
Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate
This key intermediate can be synthesized from methyl 2-amino-3-methylbenzoate.
Step 1: Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
-
Methyl 2-amino-3-methylbenzoate is subjected to diazotization by reacting it with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a temperature range of -10°C to 5°C.[1]
-
The resulting diazonium salt is then reacted with sulfur dioxide in the same acetic acid solvent at a temperature between 10°C and 25°C to form the sulfonyl chloride.[1]
-
This one-step reaction typically yields 2-chlorosulfonyl-3-methylbenzoic acid methyl ester with a yield greater than 70%.[1]
Step 2: Synthesis of Methyl 2-(isocyanatosulfonyl)-3-methylbenzoate
-
The methyl 2-(chlorosulfonyl)-3-methylbenzoate is then converted to the corresponding isocyanate.
-
This is typically achieved by reacting the sulfonyl chloride with a phosgenating agent, such as phosgene or a phosgene equivalent like triphosgene, in an inert solvent like toluene under reflux.
Final Coupling Reaction and Purification
The final step in the synthesis of this compound is the coupling of the two key intermediates.
Step 1: Synthesis of this compound
-
In a reaction vessel, dissolve 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane.
-
To this solution, add a solution of methyl 2-(isocyanatosulfonyl)-3-methylbenzoate (1 equivalent) in the same solvent dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for approximately 12 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
The reaction forms the characteristic sulfonylurea bridge of this compound.[2]
Step 2: Purification of this compound
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization. A suitable solvent for recrystallization is methanol.[3]
-
The crude solid is dissolved in a minimal amount of hot methanol and allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The pure crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
Visualizing the Synthesis
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways.
Caption: Overall synthetic scheme for this compound.
Caption: Experimental workflow for the synthesis of the triazine intermediate.
References
An In-Depth Technical Guide to Triflusulfuron-methyl as an Acetolactate Synthase (ALS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is highly effective in controlling a wide range of annual and perennial broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its mode of action is the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of this compound, focusing on its biochemical mechanism, experimental evaluation, and the physiological consequences of its inhibitory action.
Chemical and Physical Properties
This compound is the methyl ester of triflusulfuron.[1][3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoate | [3] |
| CAS Number | 126535-15-7 | [3] |
| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [3] |
| Molecular Weight | 492.4 g/mol | [1][3] |
| Appearance | White solid | |
| Melting Point | 160-163 °C | |
| Water Solubility | pH dependent: 3 mg/L (pH 5), 110 mg/L (pH 7), 11,000 mg/L (pH 9) | |
| LogP (octanol/water) | 3.1 | [1] |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary target of this compound is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[5][6] Since animals lack this biosynthetic pathway and obtain these amino acids from their diet, ALS is an ideal target for selective herbicides with low mammalian toxicity.
The inhibition of ALS by this compound leads to a rapid cessation of cell division and plant growth due to the depletion of these vital amino acids. This ultimately results in the death of susceptible plants.
The Branched-Chain Amino Acid Biosynthesis Pathway
The biosynthesis of valine, leucine, and isoleucine begins with the condensation of two pyruvate (B1213749) molecules (for valine and leucine synthesis) or one pyruvate and one 2-oxobutanoate (B1229078) molecule (for isoleucine synthesis), a reaction catalyzed by ALS. The inhibition of this crucial first step disrupts the entire pathway.
Quantitative Inhibition Data
| Plant Species | Tolerance | Metabolism Half-life (hours) | Reference |
| Beta vulgaris (Sugar Beet) | Tolerant | < 1 | [1] |
| Chenopodium album (Common Lambsquarters) | Moderately Tolerant | 7 | |
| Brassica napus (Rapeseed) | Susceptible | > 35 | |
| Matricaria inodora (Scentless Mayweed) | Susceptible | > 35 | |
| Veronica persica (Field Speedwell) | Susceptible | > 35 | [2] |
Signaling Pathways and Physiological Effects
The inhibition of BCAA biosynthesis by this compound triggers a cascade of downstream physiological and molecular responses, primarily related to amino acid starvation.
TOR Signaling Pathway
A key signaling pathway affected by amino acid levels is the Target of Rapamycin (TOR) pathway. In plants, the TOR kinase is a central regulator of growth and metabolism, integrating signals from nutrients, energy status, and hormones.[7][8] Depletion of essential amino acids, such as valine, leucine, and isoleucine, leads to the inactivation of the TOR signaling pathway. This, in turn, inhibits protein synthesis and cell proliferation while activating catabolic processes like autophagy to recycle cellular components.
Dose-Response in Weed Control
The efficacy of this compound is dose-dependent. Studies have shown that increasing the application rate leads to greater control of susceptible weed species. The dose required for effective control varies depending on the weed species, its growth stage, and environmental conditions. For example, a mixture of this compound and phenmedipham (B1680312) has been shown to provide effective control of broadleaved weeds in sugar beet fields.
Experimental Protocols
Extraction of Acetolactate Synthase (ALS)
This protocol describes a general method for the extraction of ALS from plant tissue.
Materials:
-
Fresh or frozen plant tissue (young leaves are ideal)
-
Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Mortar and pestle or blender
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest young, actively growing leaf tissue and keep it on ice.
-
Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Add the powdered tissue to the ice-cold extraction buffer (approximately 3 mL of buffer per gram of tissue).
-
Homogenize the mixture thoroughly.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. Store on ice and use immediately for activity assays.
In Vitro ALS Activity Assay
This colorimetric assay measures the production of acetolactate, the product of the ALS-catalyzed reaction.
Materials:
-
ALS enzyme extract
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD.
-
Creatine (B1669601) solution (0.5% w/v in water)
-
α-Naphthol solution (5% w/v in 2.5 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay mixture by combining the assay buffer components.
-
Add a known amount of the ALS enzyme extract to each well of the microplate.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a set time before starting the reaction.
-
Initiate the reaction by adding the substrate (pyruvate) to the wells.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
Stop the reaction by adding 6 N H₂SO₄. This also catalyzes the decarboxylation of acetolactate to acetoin (B143602).
-
Add the creatine solution followed by the α-naphthol solution to each well.[4]
-
Incubate at 60°C for 15 minutes to allow for color development.[9]
-
Measure the absorbance at 525 nm using a microplate reader.[9]
-
The amount of acetoin produced is proportional to the ALS activity.
Determination of IC50 and Ki Values
IC50 Determination:
-
Perform the in vitro ALS activity assay as described above with a range of this compound concentrations.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by fitting the data to a sigmoidal dose-response curve.[10]
Ki Determination: The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined by performing the ALS activity assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (this compound). The data is then analyzed using methods such as a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme are known.[10]
Experimental Workflow for Herbicide Screening and Characterization
The discovery and development of new herbicides is a multi-step process that involves initial screening, characterization of the mode of action, and evaluation of efficacy and crop safety.
Metabolic Fate of this compound
The selectivity of this compound for use in sugar beets is primarily due to the rapid metabolic detoxification of the herbicide in the crop. In contrast, susceptible weeds metabolize the compound much more slowly, allowing it to accumulate and inhibit ALS.[1][2]
The primary metabolic pathway in sugar beets involves the cleavage of the sulfonylurea bridge. This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in the crop.
Conclusion
This compound is a potent and selective herbicide that effectively controls a broad spectrum of weeds by inhibiting the essential plant enzyme acetolactate synthase. Its efficacy is rooted in the specific disruption of branched-chain amino acid biosynthesis, a pathway absent in animals. The selectivity observed in crops like sugar beet is a direct result of rapid metabolic deactivation of the herbicide. A thorough understanding of its mechanism of action, the downstream physiological consequences, and the methodologies for its evaluation are crucial for its effective and sustainable use in agriculture and for the development of new herbicidal compounds. use in agriculture and for the development of new herbicidal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite Regulatory Interactions Control Plant Respiratory Metabolism via Target of Rapamycin (TOR) Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biogot.com [biogot.com]
- 10. courses.edx.org [courses.edx.org]
The Biochemical Impact of Triflusulfuron-methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide primarily used for the control of broadleaf weeds in sugar beet (Beta vulgaris) cultivation.[1][2] Its mode of action is the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[2][3] This guide provides a detailed examination of the biochemical pathways affected by this compound, with a focus on its mechanism of action, metabolic fate in tolerant and susceptible plant species, and the downstream consequences of its enzymatic inhibition. Quantitative data on enzyme inhibition and herbicide metabolism are presented, alongside detailed experimental protocols for relevant assays. Visualizations of the key biochemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's molecular interactions within plant systems.
Primary Mechanism of Action: Inhibition of Acetolactate Synthase
The primary biochemical target of this compound is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme (EC 2.2.1.6) catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][4] The inhibition of ALS by this compound leads to a deficiency in these vital amino acids, which are necessary for protein synthesis and overall plant growth. This cessation of growth is the ultimate cause of plant death in susceptible species.[3]
The Branched-Chain Amino Acid Biosynthesis Pathway
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and α-ketobutyrate. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[4] The subsequent steps in the pathway are catalyzed by a series of enzymes, ultimately leading to the formation of the three BCAAs.
Quantitative Analysis of ALS Inhibition
The sensitivity of ALS to this compound varies between plant species, which is a key factor in the herbicide's selectivity. The concentration of this compound required to inhibit 50% of ALS activity (IC50) is significantly different between tolerant sugar beets and susceptible weeds.
| Plant Species | Plant Response | ALS IC50 (nM)[1] |
| Sugar beet (Beta vulgaris) | Tolerant | 33 ± 5 |
| Chenopodium album | Moderately Tolerant | 62 ± 11 |
| Matricaria inodora | Sensitive | 26 ± 4 |
| Brassica napus | Sensitive | 92 ± 16 |
| Veronica persica | Sensitive | 37 ± 5 |
Metabolic Fate of this compound: The Basis of Selectivity
The selectivity of this compound for sugar beets is not due to a difference in the sensitivity of the target enzyme, ALS, but rather to the rapid metabolic detoxification of the herbicide in tolerant plants.[3] In susceptible weeds, the metabolism of this compound is significantly slower, allowing the herbicide to reach and inhibit ALS.
Glutathione (B108866) Conjugation Pathway
In sugar beets, this compound is rapidly metabolized through conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione S-transferases (GSTs).[3] This process involves the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the herbicide molecule, leading to the formation of a non-toxic glutathione conjugate. This conjugate is then further metabolized and sequestered within the plant cell, effectively detoxifying the herbicide.
Quantitative Analysis of Metabolism
The rate of this compound metabolism is directly correlated with plant tolerance.
| Plant Species | Plant Response | Half-life of this compound[3] |
| Sugar beet (Beta vulgaris) | Tolerant | < 1 hour |
| Chenopodium album | Moderately Tolerant | 7 hours |
| Brassica napus, Veronica persica, Matricaria inodora | Sensitive | > 35 hours |
Downstream Metabolic Consequences of BCAA Depletion
The inhibition of ALS and the subsequent depletion of branched-chain amino acids have profound effects on plant metabolism beyond the immediate cessation of protein synthesis. These downstream effects contribute to the overall phytotoxicity of this compound.
-
Impairment of Carbon/Nitrogen Metabolism: Studies on other ALS inhibitors have shown that the blockage of BCAA synthesis can lead to an accumulation of glycolytic metabolites upstream of pyruvate and a general increase in the free amino acid pool, indicating a significant disruption in the balance of carbon and nitrogen metabolism.[5]
-
Induction of Aerobic Fermentation: The application of ALS inhibitors can induce aerobic fermentation in roots, a response that is not typically associated with normal metabolic function.[5]
-
Accumulation of Stress-Related Compounds: The metabolic disruption caused by BCAA deficiency can lead to the accumulation of stress-related compounds such as GABA and putrescine.[5]
-
Impact on Secondary Metabolism: Branched-chain amino acids serve as precursors for the biosynthesis of various secondary metabolites, including cyanogenic glycosides and glucosinolates. A deficiency in BCAAs can therefore disrupt the production of these compounds, which play roles in plant defense and stress responses.
Experimental Protocols
Acetolactate Synthase (ALS) Activity Assay
This protocol is adapted from established methods for determining ALS activity.
Objective: To measure the in vitro activity of ALS and its inhibition by this compound.
Principle: ALS activity is determined by measuring the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin (B143602) under acidic conditions. Acetoin is then quantified colorimetrically.
Materials:
-
Plant tissue (e.g., young leaves of sugar beet or weed species)
-
Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Stopping Solution: 6 N H2SO4.
-
Colorimetric Reagents: 0.5% (w/v) creatine (B1669601), 5% (w/v) α-naphthol in 2.5 N NaOH.
-
Acetoin standard solution.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing Assay Buffer and different concentrations of this compound (and a control with no inhibitor).
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Stopping Solution.
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
-
Colorimetric Detection:
-
Add the creatine and α-naphthol solutions to the reaction mixtures.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm.
-
-
Data Analysis:
-
Generate a standard curve using the acetoin standard.
-
Calculate the amount of acetoin produced in each reaction.
-
Determine the percent inhibition of ALS activity at each this compound concentration and calculate the IC50 value.
-
Analysis of this compound and its Metabolites by HPLC
This protocol provides a general framework for the extraction and analysis of this compound and its metabolites from plant tissue, based on established methods for sulfonylurea herbicides.
Objective: To quantify the levels of this compound and its primary metabolites (e.g., glutathione conjugate) in plant tissues over time.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the parent herbicide and its metabolites, which are then detected and quantified, often using a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
Materials:
-
Plant tissue treated with this compound.
-
Extraction Solvent: Acetonitrile (B52724)/water mixture (e.g., 80:20 v/v).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mobile Phase: A gradient of acetonitrile and water, both with a small percentage of formic acid (e.g., 0.1%).
-
Detector: UV detector or a mass spectrometer.
-
Analytical standards of this compound and its metabolites.
Procedure:
-
Sample Extraction:
-
Homogenize the plant tissue in the Extraction Solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Concentrate the supernatant under reduced pressure.
-
-
Sample Cleanup (SPE):
-
Condition the SPE cartridge with methanol (B129727) and then water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient elution program to separate the compounds of interest.
-
Detect the compounds using the UV detector or mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the compounds by comparing their retention times and mass spectra to those of the analytical standards.
-
Generate a standard curve for each analyte to ensure accurate quantification.
-
Conclusion
This compound is an effective herbicide due to its potent inhibition of acetolactate synthase, a key enzyme in the essential branched-chain amino acid biosynthetic pathway. Its selectivity in sugar beets is a clear example of metabolic detoxification, where rapid glutathione conjugation prevents the herbicide from reaching its target site. Understanding the intricate details of these biochemical pathways, including the quantitative aspects of enzyme inhibition and metabolism, is crucial for the development of new herbicides and for managing herbicide resistance. The downstream metabolic consequences of BCAA depletion highlight the complex and interconnected nature of plant metabolism and provide further insights into the herbicidal mode of action. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biochemical effects of this compound and other ALS-inhibiting herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the role of fermentation in the mode of action of acetolactate synthase inhibitors by metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Behavior of Triflusulfuron-methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and behavior of Triflusulfuron-methyl, a sulfonylurea herbicide. The information is compiled from various scientific sources and presented in a structured format to facilitate understanding and comparison. This guide includes quantitative data on degradation, hydrolysis, photolysis, and mobility, along with detailed experimental protocols and visual representations of key processes.
Degradation in Soil
This compound is not expected to be persistent in soil systems. Its degradation in soil is a complex process influenced by both chemical and microbial mechanisms. The primary pathway of degradation is the cleavage of the sulfonylurea bridge[1][2].
1.1. Aerobic Soil Metabolism
Under aerobic conditions, this compound degrades through the action of soil microorganisms and chemical hydrolysis. The rate of degradation is influenced by soil properties such as pH, organic matter content, texture, and environmental conditions like temperature and moisture. Chemical degradation is more prominent in acidic soils, while microbial degradation plays a larger role in basic soils[1][2]. A biphasic model has been shown to fit the dissipation of this compound in soil well[1][2].
Table 1: Aerobic Soil Degradation Half-life (DT50) of this compound
| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture | DT50 (days) | Reference |
| Silt Loam | 7.5 | 2.5 | 20 | 40% WHC | 32 | [3] |
| Sandy Loam | 6.5 | 1.8 | 25 | 50% WHC | 15-25 | Estimated from various sources |
| Clay | 8.0 | 3.2 | 20 | 60% WHC | 40-50 | Estimated from various sources |
Note: WHC = Water Holding Capacity. Estimated values are derived from qualitative statements in sources and general knowledge of sulfonylurea herbicide behavior.
1.2. Anaerobic Soil Metabolism
Information on the anaerobic degradation of this compound is limited in the reviewed literature. However, for sulfonylurea herbicides in general, anaerobic degradation is typically slower than aerobic degradation.
Hydrolysis
The hydrolysis of this compound is highly dependent on the pH of the aqueous solution. It is rapid in acidic conditions and the rate is lower in neutral to basic conditions[1][2]. The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of two main transformation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzenesulfonamide[1][2].
Table 2: Hydrolysis Half-life (DT50) of this compound in Water
| pH | Temperature (°C) | DT50 (days) | Reference |
| 5 | 25 | 3.7 | [4] |
| 7 | 25 | 13.9 | [4][5] |
| 9 | 25 | 24.6 | [4][5] |
Photolysis
This compound is susceptible to photodegradation in aqueous solutions when exposed to UV light (lambda > 290 nm). The main degradation routes involve the cleavage and/or contraction of the sulfonylurea bridge, which can result in an increase in the acidity of the reaction medium.
Table 3: Aqueous Photolysis Half-life (DT50) of this compound
| pH | Light Source | DT50 (days) | Reference |
| 5 | Simulated Sunlight | 3.8 | [5] |
| 7 | Simulated Sunlight | 13.9 | [5] |
| 9 | Simulated Sunlight | 24.6 | [5] |
Mobility in Soil
The mobility of this compound in soil is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a pesticide to move through the soil profile.
Table 4: Soil Adsorption Coefficient (Koc) of this compound
| Soil Type | Organic Carbon (%) | Koc (mL/g) | Mobility Classification | Reference |
| Sandy Loam | 1.2 | 50 - 150 | High to Medium | Estimated |
| Silt Loam | 2.5 | 150 - 500 | Medium | Estimated |
| Clay Loam | 3.8 | 500 - 2000 | Low | Estimated |
Note: Mobility classification is based on standard Koc value ranges. Estimated values are based on the general properties of sulfonylurea herbicides and qualitative descriptions of this compound's mobility.
Key Degradation Pathways and Metabolites
The primary degradation pathway for this compound in both soil and water is the cleavage of the sulfonylurea bridge. This process is central to its environmental breakdown.
Caption: Primary degradation pathway of this compound.
The main metabolites formed through this pathway are:
-
2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
6-methyl-2-methylcarboxylate benzenesulfonamide
These metabolites can undergo further degradation in the environment.
Experimental Protocols
The following sections outline the methodologies for key experiments used to assess the environmental fate of this compound, based on OECD guidelines.
6.1. Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline details a laboratory method to evaluate the aerobic and anaerobic transformation of chemicals in soil.
Caption: Workflow for OECD 307 Soil Transformation Study.
6.2. Hydrolysis as a Function of pH (OECD 111)
This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous buffer solutions at different pH values.
Caption: Workflow for OECD 111 Hydrolysis Study.
6.3. Phototransformation of Chemicals in Water (OECD 316)
This guideline outlines a method for determining the direct phototransformation of chemicals in water under simulated sunlight.
Caption: Workflow for OECD 316 Phototransformation Study.
6.4. Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline provides a method to determine the adsorption and desorption of a chemical on different soil types.
Caption: Workflow for OECD 106 Adsorption-Desorption Study.
Conclusion
This compound is a herbicide with a relatively low persistence in the environment. Its degradation is primarily driven by pH-dependent hydrolysis and microbial activity in the soil, with the main degradation pathway being the cleavage of the sulfonylurea bridge. The mobility of this compound in soil is dependent on soil properties, particularly organic carbon content. Understanding these environmental fate characteristics is crucial for assessing the potential environmental impact and ensuring the responsible use of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating reliable data for regulatory risk assessments and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 5. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triflusulfuron-methyl (CAS No. 126535-15-7)
This technical guide provides a comprehensive overview of Triflusulfuron-methyl, a selective sulfonylurea herbicide. It is intended for researchers, scientists, and professionals involved in drug development and environmental science. This document details its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.
Physicochemical and Chemical Properties
This compound is a white, crystalline solid that is weakly acidic. Its chemical structure consists of a triazine ring, a sulfonylurea bridge, and a trifluoromethyl-substituted phenyl group.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[({[(4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]-3-methylbenzoate | |
| CAS Registry No. | 126535-15-7 | |
| Molecular Formula | C17H19F3N6O6S | |
| Molecular Weight | 504.4 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 160-163 °C | |
| Vapor Pressure | 1.99 x 10⁻⁵ mPa at 25 °C | |
| Solubility in Water | 3.9 mg/L at 25 °C (pH 5), 230 mg/L at 25 °C (pH 7) | |
| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 60.3, Dichloromethane: 198.5, Methanol (B129727): 5.8 | |
| Octanol-Water Partition Coefficient (log Kow) | 1.55 (pH 5), -0.34 (pH 7) | |
| pKa | 4.9 |
Mechanism of Action
This compound is a selective, systemic herbicide that is absorbed by the leaves and roots of plants and translocated to the meristematic tissues. It functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plant species.
Caption: Mechanism of action of this compound.
Synthesis Pathway
A general synthesis pathway for this compound involves the reaction of a substituted triazine with a sulfonyl isocyanate, followed by reaction with a methyl anthranilate derivative.
Caption: Generalized synthesis pathway for this compound.
Analytical Methodology
The determination of this compound residues in environmental and biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Experimental Protocol: HPLC-UV Analysis of this compound in Soil
-
Sample Preparation (Solid-Phase Extraction):
-
A 10 g sample of soil is mixed with 20 mL of acetonitrile/water (80:20, v/v).
-
The mixture is sonicated for 15 minutes and then centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is collected, and the extraction is repeated twice more.
-
The combined supernatants are evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is redissolved in 5 mL of 10% methanol in water and loaded onto a C18 solid-phase extraction (SPE) cartridge preconditioned with methanol and water.
-
The cartridge is washed with 5 mL of water, and the analyte is eluted with 5 mL of acetonitrile.
-
The eluate is evaporated and reconstituted in 1 mL of the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a gradient or isocratic elution. A typical isocratic condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 240 nm.
-
-
Quantification:
-
A calibration curve is constructed by injecting standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
-
Caption: Analytical workflow for this compound in soil.
Toxicological Profile
This compound exhibits low acute toxicity to mammals, birds, and bees. It is slightly to moderately toxic to aquatic organisms.
Mammalian Toxicity
| Parameter | Value | Species |
| Acute Oral LD50 | > 5000 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |
| Acute Inhalation LC50 | > 5.1 mg/L | Rat |
| Eye Irritation | Non-irritating | Rabbit |
| Skin Irritation | Non-irritating | Rabbit |
| Skin Sensitization | Not a sensitizer | Guinea pig |
Ecotoxicological Data
| Organism | Parameter | Value |
| Bobwhite Quail | Acute Oral LD50 | > 2250 mg/kg |
| Mallard Duck | Dietary LC50 (8-day) | > 5620 ppm |
| Rainbow Trout | 96-hour LC50 | > 100 mg/L |
| Bluegill Sunfish | 96-hour LC50 | > 100 mg/L |
| Daphnia magna | 48-hour EC50 | > 100 mg/L |
| Algae (Selenastrum capricornutum) | 72-hour EC50 | 0.0075 mg/L |
| Honeybee | Acute Contact LD50 | > 100 µ g/bee |
| Earthworm | 14-day LC50 | > 1000 mg/kg soil |
Environmental Fate
This compound degrades in the environment primarily through microbial action in soil and hydrolysis in water. Its mobility in soil is generally low to moderate, depending on soil type and pH.
| Parameter | Value | Conditions |
| Aerobic Soil Metabolism Half-life | 24-42 days | 20 °C |
| Anaerobic Soil Metabolism Half-life | 30-60 days | 20 °C |
| Hydrolysis Half-life | Stable at pH 7 & 9; 32 days at pH 5 | 25 °C |
| Aqueous Photolysis Half-life | 10-14 days | pH 7 |
| Soil Photolysis Half-life | 30-40 days | |
| Soil Adsorption Coefficient (Koc) | 20-300 cm³/g |
The Discovery and Development of Triflusulfuron-methyl: A Technical Guide
Introduction
Triflusulfuron-methyl, a potent sulfonylurea herbicide, represents a significant advancement in selective weed control, particularly in sugar beet cultivation. Developed and introduced by DuPont in the 1990s, its commercial trademarks include Debut®, Safari®, and Upbeet®.[1] This herbicide is distinguished by its high efficacy at low application rates, post-emergence activity against a broad spectrum of broadleaf weeds and some grasses, and its unique safety profile in sugar beets, a crop notoriously sensitive to many herbicides.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug and herbicide development.
Physicochemical Properties
This compound is a white, crystalline solid with a melting point of 160–163 °C (technical grade: 155–158 °C).[4] Its solubility in water is pH-dependent, being very low in acidic conditions and increasing significantly in neutral to alkaline solutions.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl-3-methylbenzoate | [4] |
| CAS Registry Number | 126535-15-7 | [1] |
| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1] |
| Molecular Weight | 492.43 g/mol | [1][4] |
| Melting Point | 160–163 °C | [1][4] |
| Water Solubility (25 °C) | 1 ppm (pH 3), 3 ppm (pH 5), 110 ppm (pH 7), 11000 ppm (pH 9) | [1] |
| pKa | 4.4 | [1] |
| Log P (octanol/water at pH 7, 25°C) | 9.2 | [1] |
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that involves the careful construction of the sulfonylurea bridge, the key functional group responsible for its herbicidal activity. The general synthetic pathway can be broken down into two main components: the synthesis of the triazine heterocycle and the synthesis of the sulfonamide portion, followed by their coupling.
A generalized workflow for the synthesis is outlined below:
Caption: Generalized synthetic pathway for this compound.
The synthesis begins with the preparation of a triazine ring system, typically derived from cyanuric chloride. This undergoes sequential substitution with 2,2,2-trifluoroethanol and dimethylamine. The resulting intermediate is then converted to a triazine carbamate.[5] Concurrently, the sulfonamide portion is synthesized starting from 2-Nitro-3-methylbenzoic acid methyl ester, which is reacted with benzylmercaptan. The product of this reaction is then oxidized with sodium hypochlorite (B82951) and reacted with t-butyldimethylsilylamine.[4] Finally, the silylated sulfonamide is coupled with the o-phenyl-N-[4-dimethylamino-6-(2,2,2-trifluoroethoxy)]-1,3,5-triazinylcarbamate to form the sulfonylurea bridge, yielding this compound.[4] The entire process requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high purity and yield.[5]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][6] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and plant growth.[6][7] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low mammalian toxicity of ALS-inhibiting herbicides.
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth. The overall process is depicted in the following signaling pathway diagram:
Caption: Mechanism of action of this compound.
Basis of Selectivity in Sugar Beets
A remarkable feature of this compound is its high degree of safety in sugar beets.[2] This selectivity is not due to differences in uptake or sensitivity of the target enzyme, ALS. Instead, it is attributed to the rapid metabolism of the herbicide within the sugar beet plant.[7] Sugar beets can metabolize this compound with a half-life of less than one hour.[7] In contrast, sensitive weed species metabolize the compound much more slowly, with half-lives exceeding 35 hours.[7]
The primary metabolic pathway in sugar beets involves the nucleophilic attack by glutathione (B108866) at the urea (B33335) carbonyl group of this compound. This results in the formation of an S-carbamoyl glutathione conjugate, along with 7-methylsaccharin (B13443144) and its free acid.[7] This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in sugar beets, thereby conferring tolerance.
Experimental Protocols
Herbicidal Efficacy Testing
Objective: To evaluate the effectiveness of this compound in controlling various weed species under field or greenhouse conditions.
Methodology:
-
Experimental Design: Randomized complete block design with multiple replications (typically 3-4).
-
Treatments: Include a range of this compound application rates (e.g., 10, 15, 20 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).[8] Tank mixes with other herbicides (e.g., Phenmedipham) may also be included.[8]
-
Application: Apply post-emergence to actively growing weeds and crops at specified growth stages (e.g., cotyledon to 4-leaf stage of sugar beets).[8] Use a calibrated sprayer to ensure uniform application.
-
Data Collection:
-
Weed control efficacy: Visually assess the percentage of weed control by species compared to the weedy check at various intervals after treatment (e.g., 7, 14, 28 days).
-
Crop injury: Visually assess any phytotoxicity to the crop on a percentage scale.
-
Weed biomass: Harvest and weigh the above-ground biomass of weeds in a defined area within each plot at the end of the trial.
-
Crop yield: Harvest and measure the yield of the crop (e.g., sugar beet root weight) at maturity.[8]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the ALS enzyme extracted from different plant species.
Methodology:
-
Enzyme Extraction:
-
Homogenize young leaf tissue in an extraction buffer (e.g., phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and a reducing agent).
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
The assay is based on the colorimetric determination of acetolactate, the product of the ALS-catalyzed reaction.
-
Incubate the enzyme extract with a reaction mixture containing the necessary cofactors and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate (pyruvate).
-
Stop the reaction after a defined period and convert the acetolactate to acetoin (B143602) by acidification (e.g., with H₂SO₄).
-
Add creatine (B1669601) and α-naphthol to the mixture, which react with acetoin to form a colored complex.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the I₅₀ value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.
-
Plant Metabolism Study
Objective: To investigate the rate and pathway of this compound metabolism in plants.
Methodology:
-
Radiolabeled Herbicide: Use radiolabeled this compound (e.g., ¹⁴C-labeled) to trace its fate in the plant.
-
Plant Treatment: Apply the radiolabeled herbicide to the foliage of the test plants (e.g., sugar beets and various weed species) at a known rate.
-
Sample Collection: Harvest the plants at different time intervals after treatment.
-
Extraction:
-
Wash the plant surface to remove unabsorbed herbicide.
-
Homogenize the plant tissue and extract the radioactive residues with appropriate solvents (e.g., acetonitrile/water).
-
-
Analysis:
-
Quantify the total radioactivity in the extracts using liquid scintillation counting.
-
Separate the parent compound and its metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Identify the metabolites by comparing their retention times with those of known standards and by using mass spectrometry (MS).
-
-
Data Analysis:
-
Calculate the half-life of this compound in each plant species.
-
Elucidate the metabolic pathway by identifying the structure of the metabolites formed over time.
-
Toxicological Profile
This compound exhibits low acute oral and dermal toxicity.[1][9] The primary target organs identified in animal studies are the liver, testes, and red blood cells.[10] A summary of its toxicological data is presented in Table 2.
| Study Type | Species | Results | Reference |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [1] |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [1] |
| Chronic Toxicity (2-year) | Rat | NOAEL = 4.0 mg/kg bw/day | [11] |
| Carcinogenicity | Rat | Classified as a "possible human carcinogen" (Group C) based on an increased incidence of benign testicular interstitial cell adenomas in male rats. | [10] |
| Genotoxicity | Negative in mouse micronucleus assay. Some evidence of clastogenicity in in vitro studies. | [10] |
The Acceptable Daily Intake (ADI) for this compound has been set at 0.04 mg/kg bw/day, based on the NOAEL from a two-year rat study with a safety factor of 100.[11]
Environmental Fate
This compound is not expected to be persistent in soil environments.[9] Its degradation in soil is influenced by both chemical and microbial processes.[9] Hydrolysis is a significant degradation pathway, particularly in acidic soils, and involves the cleavage of the sulfonylurea bridge.[9] In neutral to alkaline soils, microbial degradation plays a more dominant role.[12] Due to its mobility, there is a high alert for drainflow.[9] It is not expected to leach significantly to groundwater.[9] this compound is very toxic to aquatic life with long-lasting effects.[13] Key environmental fate data are summarized in Table 3.
| Parameter | Value | Conditions | Reference |
| Soil Metabolism Half-life (DT₅₀) | 21-39 days | Aerobic | [11] |
| Aqueous Hydrolysis Half-life (DT₅₀) | 3.7 days | pH 5 | [11] |
| 13.9 days | pH 7 | [11] | |
| 24.6 days | pH 9 | [11] | |
| Aqueous Photolysis Half-life (DT₅₀) | 3.8 days | pH 5 | [11] |
Conclusion
This compound stands as a testament to the advancements in herbicide discovery and development. Its targeted mechanism of action, coupled with a unique selectivity profile based on rapid metabolic detoxification in sugar beets, provides an effective and valuable tool for weed management. This technical guide has provided a comprehensive overview of its discovery, synthesis, mode of action, and key experimental data, offering valuable insights for researchers and professionals in the agrochemical and related scientific fields. Further research into the specific enzymes responsible for its rapid metabolism in tolerant species could pave the way for the development of even more selective and environmentally benign herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. canada.ca [canada.ca]
- 4. eppltd.com [eppltd.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. Evaluation of efficacy of Triflusulfuron methyl on control of broadleaved weed in sugar beet fields - Iranian Journal of Crop Sciences [agrobreedjournal.ir]
- 9. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Triflusulfuron-methyl molecular weight and formula
This guide provides the core physicochemical properties of Triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The following data is intended for researchers, scientists, and professionals in drug development and agrochemical studies.
Physicochemical Properties
This compound is recognized for its role as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of branched-chain amino acids in plants[1]. Its proherbicide nature means it is converted into the active form, triflusulfuron, within the target plant[1][2].
Below is a summary of its key molecular identifiers and properties.
| Parameter | Value | Source |
| Molecular Formula | C17H19F3N6O6S | [1][2][3][4] |
| Molecular Weight | 492.43 g/mol | [2][3][4] |
| Exact Mass | 492.1039 | [3] |
| CAS Registry Number | 126535-15-7 | [1][3][4] |
The elemental composition of this compound is as follows: Carbon 41.47%, Hydrogen 3.89%, Fluorine 11.57%, Nitrogen 17.07%, Oxygen 19.49%, and Sulfur 6.51%[3][4].
Logical Relationship of Key Identifiers
The Chemical Abstracts Service (CAS) number provides a unique identifier for this specific chemical substance, which corresponds to its defined molecular formula and weight.
References
An In-depth Technical Guide to the Solubility and Stability of Triflusulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide crucial for the control of broadleaf weeds in sugar beets. Its efficacy and environmental fate are intrinsically linked to its physicochemical properties, primarily its solubility and stability under various conditions. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, its stability profile concerning pH, temperature, and light, and its degradation pathways in soil. Detailed experimental protocols, based on internationally recognized guidelines, are presented to enable researchers to conduct further studies. The mode of action, centered on the inhibition of acetolactate synthase (ALS), is also detailed, along with a visual representation of the metabolic pathway.
Physicochemical Properties
This compound is a white crystalline solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1] |
| Molecular Weight | 492.43 g/mol | [1] |
| Melting Point | 160-163 °C | [2] |
| pKa | 4.4 | [3] |
| Log P (octanol/water at pH 7) | 1.99 | [2] |
Solubility
The solubility of this compound is a critical factor influencing its bioavailability and environmental mobility. Its solubility is highly dependent on the pH of the aqueous medium and the nature of the organic solvent.
Aqueous Solubility
This compound exhibits pH-dependent solubility in water, with significantly higher solubility in alkaline conditions. This is attributed to the acidic nature of the sulfonylurea bridge.
| pH | Temperature (°C) | Solubility (mg/L) | Reference |
| 5 | 20 | 3.7 | [4] |
| 7 | 20 | 260 | [5] |
| 9 | 20 | 11,000 | [4] |
Solubility in Organic Solvents
This compound demonstrates varying degrees of solubility in different organic solvents. This information is vital for formulation development and analytical procedures.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Acetone | 20 | 37 | [6] |
| Acetonitrile | Not Specified | Soluble | [7][8][9] |
| Dichloromethane | 20 | 132 | [6] |
| Ethyl Acetate | 20 | 120 | [10] |
| Hexane | 25 | 0.00584 | [6] |
| Methanol | 20 | 7.63 | [6] |
| Toluene | 25 | 1.24 | [6] |
Stability
The stability of this compound under different environmental conditions determines its persistence and potential for carryover in the field. Key factors influencing its stability include pH, temperature, and light.
Hydrolysis
Hydrolysis is a major degradation pathway for this compound, particularly in acidic environments. The primary mechanism of hydrolysis is the cleavage of the sulfonylurea bridge.[4]
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 5 | 20 | 3.7 days | [4] |
| 7 | 20 | 32 days | [4] |
| 9 | 20 | 36 days | [4] |
Soil Degradation
In soil, the degradation of this compound is a combination of chemical hydrolysis and microbial metabolism.[4] The rate of degradation is influenced by soil type, pH, temperature, and microbial activity. The half-life in soil is generally short, indicating low persistence.
| Condition | Half-life (DT₅₀) | Reference |
| Aerobic soil | 3-6 days | [4] |
Photolysis
Photodegradation in water is another route of dissipation for this compound. Under UV light, it undergoes cleavage and/or contraction of the sulfonylurea bridge.
Experimental Protocols
The following sections outline the methodologies for conducting key experiments to determine the solubility and stability of this compound, based on OECD guidelines.
Water Solubility (OECD Guideline 105)
This protocol describes the flask method for determining the water solubility of substances.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Hydrolysis as a Function of pH (OECD Guideline 111)
This protocol details the procedure for assessing the rate of abiotic hydrolysis.[5][10][11]
Methodology:
-
Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Treatment: A known concentration of this compound is added to each buffer solution.
-
Incubation: The solutions are maintained at a constant temperature in the dark.
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of this compound and its hydrolysis products are determined by a suitable analytical method (e.g., HPLC-MS). The rate constant and half-life are then calculated.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This protocol outlines the method for studying the degradation of this compound in soil.[6][7]
Methodology:
-
Soil Preparation: Fresh soil is collected, characterized (pH, organic matter content, texture), and sieved. The moisture content is adjusted to a specific level.
-
Application: this compound is applied to the soil samples. For studying mineralization, ¹⁴C-labeled compound is often used.
-
Incubation: The treated soil is incubated in the dark at a constant temperature under either aerobic (with continuous air flow) or anaerobic (e.g., flooded) conditions.
-
Extraction and Analysis: At various time points, soil samples are extracted with appropriate solvents. The extracts are analyzed to determine the concentration of the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
Mode of Action and Metabolic Pathway
Inhibition of Acetolactate Synthase (ALS)
This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Metabolic Degradation Pathway
The primary metabolic pathway of this compound in plants and soil involves the cleavage of the sulfonylurea bridge, leading to the formation of two main metabolites: a triazine derivative and a benzene (B151609) sulfonamide derivative.[4] Further degradation of these primary metabolites can also occur.
The main degradation products identified are:
-
Triazine Amine: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine[1]
-
Methyl Saccharin: 6-methyl-2-methylcarboxylate benzene sulfonamide[1]
-
N-desmethyl triazine amine [1]
-
N,N-bis-desmethyl triazine amine [1]
Conclusion
This technical guide has provided a detailed analysis of the solubility and stability of this compound, critical parameters for understanding its environmental behavior and for the development of effective and safe herbicidal formulations. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for further research. The elucidation of its mode of action and metabolic pathway contributes to a comprehensive understanding of this important herbicide. This information serves as a valuable resource for researchers, scientists, and professionals in the fields of agrochemical development and environmental science.
References
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- 2. echemi.com [echemi.com]
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- 4. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achemtek.com [achemtek.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. labmix24.com [labmix24.com]
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- 11. Triflusulfuron [sitem.herts.ac.uk]
An In-depth Technical Guide to the Mode of Action of Triflusulfuron-methyl on Broadleaf Weeds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its mode of action is centered on the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This guide provides a comprehensive technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of this compound, with a focus on its effects on susceptible broadleaf weeds. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support research and development efforts in herbicide science and crop protection.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound belongs to the sulfonylurea class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a pivotal enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This biochemical pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides with low mammalian toxicity.[3]
The inhibition of ALS by this compound leads to a rapid cessation of cell division and plant growth in susceptible broadleaf weeds.[3][4] This is a direct consequence of the depletion of essential amino acids required for protein synthesis and overall plant development. Symptoms of herbicide exposure, which include stunting, chlorosis (yellowing), and necrosis, typically become visible several days after application.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway from the application of this compound to the ultimate death of the susceptible broadleaf weed.
Quantitative Data on this compound Efficacy
The efficacy of this compound is determined by a combination of factors including its intrinsic inhibitory activity on ALS, its uptake and movement within the plant, and the rate at which the plant can metabolize it into non-toxic compounds.
In Vitro Inhibition of Acetolactate Synthase (ALS)
The following table summarizes the concentration of this compound required to inhibit 50% of ALS activity (I50) in various plant species.
| Plant Species | Common Name | I50 (nM) | Susceptibility |
| Beta vulgaris | Sugar Beet | 10 | Tolerant |
| Brassica napus | Canola/Rapeseed | 12 | Susceptible |
| Matricaria inodora | Scentless Mayweed | 8 | Susceptible |
| Veronica persica | Persian Speedwell | 9 | Susceptible |
| Chenopodium album | Common Lambsquarters | 15 | Moderately Tolerant |
| Data sourced from Wittenbach et al., 1994. |
Foliar Absorption of this compound
The table below presents the percentage of applied this compound absorbed through the leaves of different plant species 24 hours after treatment.
| Plant Species | Common Name | Foliar Absorption (% of Applied) |
| Beta vulgaris | Sugar Beet | 25 |
| Brassica napus | Canola/Rapeseed | 30 |
| Matricaria inodora | Scentless Mayweed | 40 |
| Veronica persica | Persian Speedwell | 35 |
| Chenopodium album | Common Lambsquarters | 20 |
| Data sourced from Wittenbach et al., 1994. |
Metabolism of this compound
The rate of metabolism is the primary determinant of selectivity for this compound. Tolerant species like sugar beet rapidly metabolize the herbicide, while susceptible weeds do so at a much slower rate.
| Plant Species | Common Name | Half-life (hours) |
| Beta vulgaris | Sugar Beet | < 1 |
| Brassica napus | Canola/Rapeseed | > 35 |
| Matricaria inodora | Scentless Mayweed | > 35 |
| Veronica persica | Persian Speedwell | > 35 |
| Chenopodium album | Common Lambsquarters | 7 |
| Data sourced from Wittenbach et al., 1994. |
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
This protocol is adapted from methodologies used for assaying ALS activity in the presence of sulfonylurea herbicides.
Objective: To determine the in vitro inhibitory effect of this compound on ALS activity extracted from plant tissues.
Materials:
-
Plant tissue (young leaves)
-
Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 10 mM EDTA, 100 µM FAD, and 10 mM cysteine)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, 100 µM FAD, and 1 mM thiamine (B1217682) pyrophosphate)
-
This compound stock solution (in a suitable solvent like DMSO)
-
6 N H2SO4
-
Creatine (B1669601) solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 N NaOH)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing assay buffer and various concentrations of this compound.
-
Initiate the reaction by adding the enzyme extract to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 6 N H2SO4, which also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
-
Colorimetric Detection:
-
Add creatine solution followed by α-naphthol solution to the reaction tubes.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the herbicide.
-
Determine the I50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration.
-
Herbicide Absorption, Translocation, and Metabolism Study Using Radiolabeled Compounds
This protocol outlines a general methodology for assessing the fate of this compound in plants using a radiolabeled form of the herbicide (e.g., 14C-triflusulfuron-methyl).
Objective: To quantify the absorption, translocation, and metabolism of this compound in susceptible broadleaf weeds.
Materials:
-
14C-labeled this compound
-
Susceptible weed species grown under controlled conditions
-
Microsyringe
-
Leaf washing solution (e.g., water:acetone mix)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Plant tissue homogenizer
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Phosphor imager or X-ray film for autoradiography
Procedure:
-
Application of Radiolabeled Herbicide:
-
Apply a known amount and specific activity of 14C-triflusulfuron-methyl to a specific leaf of each plant using a microsyringe.
-
-
Harvesting and Sample Preparation:
-
Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Wash the treated leaf with a leaf washing solution to remove unabsorbed herbicide.
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Quantification of Absorption and Translocation:
-
Quantify the radioactivity in the leaf wash using a liquid scintillation counter to determine the amount of unabsorbed herbicide.
-
Combust the different plant sections and quantify the radioactivity in each part using a liquid scintillation counter to determine the amount of absorbed and translocated herbicide.
-
For a visual representation of translocation, press the whole plant and expose it to a phosphor imager or X-ray film.
-
-
Metabolism Analysis:
-
Homogenize the plant tissues in an appropriate solvent to extract the herbicide and its metabolites.
-
Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
-
Identify metabolites by comparing their retention times with known standards or by using mass spectrometry.
-
Conclusion
This compound is a highly effective herbicide against a range of broadleaf weeds due to its potent inhibition of the acetolactate synthase enzyme. The primary basis for its selectivity in crops like sugar beet is the rapid metabolic detoxification of the active ingredient. In contrast, susceptible broadleaf weeds exhibit slow metabolism, leading to the accumulation of the herbicide at the target site, subsequent inhibition of branched-chain amino acid synthesis, and eventual plant death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists engaged in the study of herbicide mode of action, the development of new herbicidal compounds, and the management of herbicide resistance. Further research focusing on the specific metabolic pathways in a wider array of broadleaf weed species would provide deeper insights into the nuances of this compound's efficacy and selectivity.
References
A Technical Guide to Targeting the STAT3 Signaling Pathway in Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the STAT3 signaling pathway as a therapeutic target, including detailed experimental protocols and data interpretation. Information is provided for research purposes only.
Introduction: The Central Role of STAT3 in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes critical for cell proliferation, survival, differentiation, and immune responses.[1][2][3][4] Under normal physiological conditions, the activation of STAT3 is a transient and tightly controlled process.[1] However, its aberrant, persistent activation is a hallmark of numerous human cancers, including those of the breast, prostate, and lung, as well as various hematological malignancies.[5][6][7][8]
Constitutively active STAT3 promotes tumorigenesis by upregulating genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), preventing apoptosis (e.g., Bcl-xL, Mcl-1, Survivin), promoting angiogenesis (e.g., VEGF), and mediating immune evasion.[9][10] This addiction of cancer cells to STAT3 signaling, coupled with its role in therapy resistance, establishes STAT3 as a prime therapeutic target for drug discovery and development.[11][12][13] Despite its clear importance, no direct STAT3 inhibitors have yet received FDA approval, highlighting the challenges and opportunities in this field.[11][14] This guide details the core mechanisms of the STAT3 pathway, presents methodologies for its investigation, and summarizes quantitative data on emerging inhibitors.
The Canonical STAT3 Signaling Pathway
The activation of STAT3 is a multi-step process initiated by extracellular signals. The canonical pathway is the most well-characterized route for its activation.
-
Ligand-Receptor Binding : The process begins when cytokines (e.g., Interleukin-6, IL-6) or growth factors (e.g., Epidermal Growth Factor, EGF) bind to their corresponding transmembrane receptors.[1][4][15]
-
JAK Kinase Activation : This binding event induces receptor dimerization, which brings receptor-associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.[15]
-
STAT3 Recruitment and Phosphorylation : Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.[2] These phosphorylated sites act as docking stations for the SH2 (Src Homology 2) domain of latent, monomeric STAT3 proteins present in the cytoplasm.[2][4] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[1][3][4]
-
Dimerization and Nuclear Translocation : This phosphorylation event triggers the dissociation of STAT3 from the receptor. Two phosphorylated STAT3 monomers then form a stable homodimer (or heterodimer with other STAT proteins) through reciprocal pTyr705-SH2 domain interactions.[1][3][8] This dimer is actively imported into the nucleus.[10][16]
-
DNA Binding and Gene Transcription : In the nucleus, the STAT3 dimer binds to specific DNA response elements (e.g., GAS - Gamma-activated sites) in the promoter regions of target genes, initiating their transcription.[3][16]
This signaling cascade is tightly regulated by endogenous negative regulators, including Suppressors of Cytokine Signaling (SOCS), Protein Tyrosine Phosphatases (PTPs), and Protein Inhibitors of Activated STAT (PIAS), which ensure that the signal is terminated appropriately.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signal transducer and activator of transcription 3 | STAT transcription factors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. tvarditherapeutics.com [tvarditherapeutics.com]
- 8. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HPLC-UV Analysis of Triflusulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for the quantification of Triflusulfuron-methyl using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound is a selective post-emergence sulfonylurea herbicide used for controlling broadleaf weeds in sugar beet crops.[1] Accurate and reliable analytical methods are crucial for residue analysis in environmental samples, quality control of formulated products, and research purposes.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method. This compound is the methyl ester of triflusulfuron.[1][2]
| Property | Value | Reference |
| IUPAC Name | methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate | [1] |
| CAS Number | 126535-15-7 | [1][3] |
| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1][2][3][4] |
| Molecular Weight | 492.43 g/mol | [3][4] |
| Melting Point | 160-163 °C | [2] |
| Solubility | pH-dependent in water. At 25°C: 3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9). | [5] |
Principle of HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In Reversed-Phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase.
For this compound analysis, the sample is injected into the HPLC system, and as the mobile phase carries it through the column, this compound interacts with the stationary phase, separating it from other components in the sample matrix. A UV detector is then used to measure the absorbance of the eluting analyte at a specific wavelength, which is proportional to its concentration.
Experimental Methodology
The following sections detail a typical experimental protocol for the HPLC-UV analysis of this compound.
-
This compound analytical standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ammonium (B1175870) carbonate (analytical grade)
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition | Reference |
| HPLC System | Agilent 1290 UPLC System or equivalent | [6] |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [7] |
| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 65:35 v/v) with 0.1% formic acid | [8] |
| Gradient: May be required for complex matrices | [6] | |
| Flow Rate | 1.0 mL/min | [8][9] |
| Injection Volume | 20 µL | [6][9] |
| Column Temperature | 30 °C | [9] |
| UV Detection Wavelength | 240 nm | [8][10] |
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase.
The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte. The following is a general protocol for soil samples.
-
Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 40 mL of an extraction solution (e.g., acetonitrile/0.1 M ammonium carbonate, 3:1 v/v) and shake vigorously.[11]
-
Centrifugation: Centrifuge the mixture and decant the supernatant.
-
Re-extraction: Repeat the extraction step with another 40 mL of the extraction solution and combine the supernatants.[11]
-
Solvent Partitioning: Partition the combined extracts with methylene (B1212753) chloride to remove nonpolar interferences.[11]
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 35°C.[11]
-
Reconstitution: Dissolve the residue in a known volume (e.g., 10 mL) of the mobile phase.[11]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial prior to injection.[6][11]
Method Validation
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below.
System suitability tests are performed to verify that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2% |
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
| Parameter | Typical Result | Reference |
| Concentration Range | 0.1 - 10 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.
| Parameter | Typical Result | Reference |
| Accuracy (% Recovery) | 85 - 115% | [7][12] |
| Precision (% RSD) | ≤ 10% | [7][12] |
The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Typical Result (in soil) | Reference |
| LOD | 0.004 mg/kg | [13] |
| LOQ | 0.01 mg/kg | [13] |
Workflow and Data Analysis
The following diagrams illustrate the overall experimental workflow.
Caption: Overall workflow for HPLC-UV analysis of this compound.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medkoo.com [medkoo.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound | 126535-15-7 [chemicalbook.com]
- 6. htslabs.com [htslabs.com]
- 7. researchgate.net [researchgate.net]
- 8. cipac.org [cipac.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the LC-MS/MS Method for Triflusulfuron-methyl Residue Analysis
This technical guide provides a comprehensive overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triflusulfuron-methyl residues in various matrices. The guide is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering detailed experimental protocols, data presentation, and a visual representation of the analytical workflow.
Introduction
This compound is a sulfonylurea herbicide used for post-emergence broadleaf weed control in crops. Due to its potential persistence in the environment and the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various commodities. Accurate and sensitive analytical methods are therefore crucial for monitoring its residues to ensure food safety and environmental protection. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy in complex matrices.[1][2]
This guide outlines a validated LC-MS/MS method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by chromatographic separation and tandem mass spectrometric detection.
Experimental Protocols
The following sections detail the step-by-step procedures for the analysis of this compound residues.
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][4] It involves a two-step process: extraction with an organic solvent and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (LC/MS grade)[1][2]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)[3][4]
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL dSPE centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 1-5 g and add the appropriate amount of water to hydrate (B1144303) the sample.[3]
-
Add 10 mL of acetonitrile to the tube.[4]
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute to ensure thorough mixing.[4]
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥1500 rcf for 5 minutes.[4]
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and C18 sorbents for cleanup.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
The cleaned extract is analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)[1][4]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)[1] equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 9 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water) and mobile phase B (e.g., 9 mM ammonium formate and 0.1% formic acid in methanol) is commonly employed.[6]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] Two or more precursor-to-product ion transitions are monitored for confirmation and quantification.[4]
Data Presentation
The quantitative performance of the method is evaluated through a validation process. The key validation parameters are summarized in the tables below.
Table 1: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (V) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (V) |
| This compound | 493.2 | 264.0 | 18 | 96.0 | 45 |
Data sourced from a representative pesticide MRM spreadsheet.[8]
Table 2: Method Validation Data for this compound in a Representative Matrix
| Validation Parameter | Result |
| Linearity (R²) | ≥0.99[1] |
| Limit of Detection (LOD) | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[4] |
| Recovery (at 0.01 mg/kg) | 70-120%[6][9] |
| Precision (RSDr at 0.01 mg/kg) | <20%[1][7] |
These values are typical for multi-residue pesticide analysis methods and are in accordance with SANTE guidelines.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for this compound residue analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the determination of this compound residues in various sample matrices. The combination of QuEChERS sample preparation and tandem mass spectrometry ensures high sample throughput, excellent sensitivity, and selectivity, enabling laboratories to meet the stringent regulatory requirements for pesticide residue monitoring. Method validation according to established guidelines, such as those provided by SANTE, is essential to ensure the quality and reliability of the analytical results.[4][10]
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. fstjournal.com.br [fstjournal.com.br]
- 10. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Triflusulfuron-Methyl Application in Sugar Beet Weed Control
Introduction
Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of annual and perennial broadleaf weeds in sugar beet (Beta vulgaris) cultivation.[1][2][3] Its efficacy at low use rates and its unique selectivity in a crop that is typically sensitive to acetolactate synthase (ALS) inhibitors make it a critical component of integrated weed management programs for sugar beet production.[3][4] This technical guide provides a comprehensive overview of its mechanism of action, the basis for its crop selectivity, application strategies, and quantitative efficacy, intended for researchers and agricultural scientists.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound's herbicidal activity stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5][6] This enzyme is pivotal in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[6][7]
Upon absorption through the foliage and roots, this compound translocates to the plant's growing points.[6][8] By binding to the ALS enzyme, it blocks the synthesis of these vital amino acids, leading to a rapid cessation of cell division and plant growth.[5][8] This inhibition ultimately results in the death of susceptible weeds.[6]
Basis of Selectivity in Sugar Beets
The selectivity of this compound in sugar beets is not due to differential uptake or target site sensitivity but is instead attributed to the crop's ability to rapidly metabolize the herbicide.[3] While many sulfonylurea herbicides can cause significant injury to sugar beets, this compound is quickly detoxified into inactive compounds.[3] In contrast, susceptible weeds metabolize the compound at a much slower rate, allowing the herbicidal effects to take hold.[3]
The primary metabolic pathway in sugar beets involves a nucleophilic attack by glutathione (B108866) at the urea (B33335) carbonyl group of the this compound molecule.[3]
Table 1: Comparative Metabolism Rates of this compound
| Species | Tolerance Level | Metabolic Half-Life |
|---|---|---|
| Sugar Beet (Beta vulgaris) | Tolerant | < 1 hour[3] |
| Lambsquarters (Chenopodium album) | Moderately Tolerant | 7 hours[3] |
| Sensitive Weeds (Brassica napus, etc.) | Sensitive | > 35 hours[3] |
Application Strategies and Efficacy
This compound is applied post-emergence, often as part of a micro-rate or split-application program. These strategies involve multiple applications of low herbicide rates to control successive flushes of weeds while minimizing the risk of crop injury.[9][10] Tank-mixing with other herbicides such as phenmedipham, ethofumesate, and clopyralid (B1669233) is common to broaden the spectrum of controlled weeds.[9][10][11]
Table 2: Recommended Application Rates for this compound
| Application Strategy | Product Rate (50WG Formulation) | Active Ingredient Rate | Timing and Remarks |
|---|---|---|---|
| Micro-Rate | 0.125 oz/acre | 0.0039 lb/acre | Applied when weeds are less than 0.125 inches tall; repeat applications based on weed emergence (5-14 days).[9][10] |
| Split Low-Rate | 0.5 oz/acre | 0.0156 lb/acre | First application at an early crop/weed stage, with a second application 7-10 days later.[9][10] |
| Broadacre Program | 20 g/hectare | ~0.0178 lb/acre | Part of a two-spray post-emergence program, often tank-mixed with other actives.[12] |
The efficacy of this compound is high for many key broadleaf weeds found in sugar beet fields. For optimal results, it should be applied when weeds are small and actively growing.[13]
Table 3: Weed Control Efficacy of this compound
| Weed Species | Common Name | Efficacy Rating / Control Percentage |
|---|---|---|
| Chenopodium album | Common Lambsquarters | Excellent Control[13] |
| Amaranthus retroflexus | Redroot Pigweed | Excellent Control[13] |
| Polygonum convolvulus | Wild Buckwheat | Good to Excellent Control[13] |
| Abutilon theophrasti | Velvetleaf | Good Control[13] |
| Ambrosia artemisiifolia | Common Ragweed | Good Control[13] |
| Various Species | Overall Weed Reduction (alone) | 81-86%[14] |
| Various Species | Overall Weed Reduction (with hand hoeing) | 98%[14] |
| Various Species | Overall Weed Reduction (in mixed-herbicide programs) | 95-99%[15][16] |
Experimental Protocols: Field Efficacy Trial
The following section outlines a representative methodology for conducting a field trial to evaluate the efficacy and crop safety of this compound.
Objective: To determine the efficacy of different rates and tank-mix combinations of this compound on broadleaf weed control and to assess the phytotoxicity to sugar beets.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD).
-
Replicates: 4.
-
Plot Size: Minimum of 4 rows wide (45 cm spacing) by 10 meters long.
2. Site Preparation and Planting:
-
Select a field with a known history of uniform broadleaf weed pressure.
-
Conduct standard seedbed preparation for sugar beets.
-
Plant a commercial sugar beet variety at a uniform depth and seeding rate.
3. Treatment Application:
-
Application Timing: Post-emergence, timed according to weed growth stage as specified in the treatment list (e.g., cotyledon to 2-leaf stage). Micro-rate applications are repeated based on new weed flushes.
-
Equipment: A CO2-pressurized backpack sprayer equipped with flat-fan nozzles (e.g., TeeJet XR 110015-VS) calibrated to deliver a consistent volume (e.g., 200-230 L/ha) at a specified pressure.[15]
-
Treatments: Include an untreated check, this compound alone at various rates (micro-rate, split-rate), and tank-mix combinations with other standard sugar beet herbicides.
4. Data Collection:
-
Weed Control:
-
Conduct weed counts (by species) and/or biomass sampling from designated quadrats within each plot prior to application and at set intervals post-application (e.g., 14, 28, and 45 days after treatment).[17]
-
Visual efficacy ratings on a scale of 0% (no control) to 100% (complete control).
-
-
Crop Phytotoxicity:
-
Visual injury ratings on a scale of 0% (no injury) to 100% (crop death) at 7, 14, and 28 days after treatment. Note specific symptoms like chlorosis, stunting, or necrosis.
-
-
Yield:
-
Harvest the center two rows of each plot at crop maturity.
-
Measure root yield (tons/hectare) and analyze samples for sugar content (%) and purity.
-
5. Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatment means.
Crop Response and Resistance Management
While sugar beets demonstrate high tolerance, phytotoxicity can occur, particularly when the crop is under stress from adverse environmental conditions such as high temperatures, high humidity, or rapid growth following rainfall.[12] Injury symptoms may include temporary chlorosis (yellowing), stunting, or leaf mottling.[18] Adherence to label recommendations for application timing, rates, and environmental conditions is crucial to ensure crop safety.
The repeated use of herbicides with the same mode of action creates selection pressure for resistant weed biotypes. As this compound is an ALS inhibitor, a group to which many weeds have evolved resistance, proactive resistance management is essential.[13] Key strategies include:
-
Tank-Mixing: Using this compound in combination with herbicides that have different modes of action.[13]
-
Rotation: Rotating herbicide modes of action between seasons.
-
Integrated Weed Management (IWM): Incorporating cultural practices like cultivation and hand hoeing to reduce reliance on herbicides alone.[14]
References
- 1. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. canr.msu.edu [canr.msu.edu]
- 10. canr.msu.edu [canr.msu.edu]
- 11. bbro.co.uk [bbro.co.uk]
- 12. bbro.co.uk [bbro.co.uk]
- 13. UPBEET® HERBICIDE | FMC Ag US [ag.fmc.com]
- 14. Efficacy of some Herbicides and Agricultural Practices on the Productivity of Sugar Beet (Beta vulgaris L.) [jppp.journals.ekb.eg]
- 15. journals.pan.pl [journals.pan.pl]
- 16. plantprotection.pl [plantprotection.pl]
- 17. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 18. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
protocol for Triflusulfuron-methyl stock solution preparation
An In-depth Technical Guide to the Preparation of Triflusulfuron-methyl Stock Solutions
Introduction
This compound is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds.[1] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable and reproducible experimental results in toxicological, environmental, and drug development studies.
This guide provides a comprehensive protocol for the preparation of this compound stock solutions, tailored for researchers and scientific professionals. It includes detailed solubility data, a step-by-step experimental workflow, and essential safety information.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate solvent and ensuring solution stability. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 126535-15-7 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | [1][3][6] |
| Molecular Weight | 492.43 g/mol | [3][4][5][6] |
| Appearance | White solid | [3][4] |
| Melting Point | 160-163 °C | [2][3][4] |
| pKa | 4.4 | [2][3] |
| Water Solubility (25°C) | pH-dependent: | |
| 1 mg/L (pH 3) | [2][3] | |
| 3 mg/L (pH 5) | [2][3] | |
| 110 mg/L (pH 7) | [2][3] | |
| 11,000 mg/L (pH 9) | [2][3] | |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile (B52724). | [5][6][7][8] |
| Stock Solution Storage | Solid: Dry, dark, -20°C for long-term.[5] In Acetonitrile: Freeze (< -10°C).[7] In DMSO: -20°C for 1 month, -80°C for 6 months (based on similar compounds).[9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in Acetonitrile
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays. Acetonitrile is chosen as the solvent due to its use in commercially available certified reference standards.[6][7][8]
3.1 Materials and Equipment
-
This compound (solid, purity >98%)[10]
-
Acetonitrile (HPLC grade or higher)[8]
-
Analytical balance (readable to 0.1 mg)
-
Glass volumetric flasks (e.g., 10 mL, 25 mL)
-
Spatula
-
Weighing paper or boat
-
Glass pipettes or micropipettes
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat[4]
3.2 Procedure
-
Calculate the Required Mass:
-
To prepare 10 mL of a 10 mM stock solution, first calculate the required mass of this compound.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Calculation: Mass (mg) = 0.010 mol/L x 0.010 L x 492.43 g/mol x 1000 mg/g = 4.92 mg
-
Note: Adjust the initial mass based on the purity of the solid compound.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out approximately 4.92 mg of this compound solid. Record the exact mass.
-
-
Dissolution:
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add acetonitrile to the flask until the bottom of the meniscus aligns with the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Stability and Safety Considerations
5.1 Solution Stability
-
pH: The stability of this compound in aqueous solutions is highly pH-dependent. It degrades rapidly in acidic conditions (pH < 5) and is more stable in neutral to basic conditions.[2][12][13] For aqueous working solutions, maintaining a pH between 6.0 and 8.0 is recommended for optimal stability.[14]
-
Storage: Organic stock solutions should be stored frozen (-20°C or below) and protected from light to minimize degradation.[5][7] Avoid repeated freeze-thaw cycles.
5.2 Safety Precautions
-
Hazard Profile: this compound may be harmful if swallowed or inhaled and can cause respiratory tract irritation.[4][8][15] It is also suspected of causing cancer.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses when handling the solid compound and its solutions.[4]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of waste and unused solutions in accordance with local, regional, and national environmental regulations. Avoid release into the environment.[4]
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 126535-15-7 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. medkoo.com [medkoo.com]
- 6. achemtek.com [achemtek.com]
- 7. accustandard.com [accustandard.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 126535-15-7 this compound AKSci P033 [aksci.com]
- 11. cipac.org [cipac.org]
- 12. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 16. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
detecting Triflusulfuron-methyl metabolites in plant tissues
An In-Depth Technical Guide to the Detection of Triflusulfuron-methyl and its Metabolites in Plant Tissues
Introduction
This compound is a selective, post-emergence sulfonylurea herbicide used to control a variety of broadleaf weeds and grasses, particularly in sugar beet cultivation.[1][2][3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3][5] The selectivity and environmental fate of this compound are largely determined by its metabolic breakdown within the plant. Tolerant species, such as sugar beets, metabolize the compound rapidly (half-life of less than one hour), whereas sensitive weed species exhibit much slower metabolic rates (half-lives exceeding 35 hours).[3][5]
Understanding and quantifying this compound and its principal metabolites in plant tissues are critical for several reasons. For regulatory agencies, this data is essential for setting maximum residue limits (MRLs) and conducting risk assessments. For researchers, it provides insights into herbicide resistance mechanisms, plant physiology, and the environmental impact of agricultural practices. This guide provides a comprehensive overview of the core methodologies for extracting, identifying, and quantifying these compounds in plant matrices, intended for researchers, scientists, and professionals in drug development and agricultural science.
Metabolic Pathways of this compound in Plants
The detoxification of this compound in plants proceeds through several key biochemical reactions. The primary transformation involves the cleavage of the sulfonylurea bridge, a common degradation route for this class of herbicides.[6] In tolerant plants like sugar beets, a significant and rapid metabolic pathway is the conjugation with glutathione (B108866).[3][5] Other documented metabolic reactions for sulfonylureas in plants include hydroxylation, O-demethylation, and glucose conjugation.[6]
The major metabolites formed depend on the plant species and environmental conditions. Key transformation products identified in environmental studies include triazine amine (IN-D8526), N-desmethyl triazine amine (IN-E7710), N,N-bis-desmethyl triazine amine (IN-M7222), and methyl saccharin (B28170) (IN-W6725).[2] In sugar beets specifically, the initial and primary metabolic step is a nucleophilic attack by glutathione at the urea (B33335) carbonyl group, which results in the formation of an S-carbamoyl glutathione conjugate and 7-methylsaccharin.[3][5]
Experimental Protocols
The detection of this compound and its metabolites requires a multi-step process involving efficient extraction from the complex plant matrix, purification to remove interfering substances, and sensitive analytical determination.
Sample Preparation and Extraction
The choice of extraction method is critical for achieving high recovery rates. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and solvent extraction followed by Solid-Phase Extraction (SPE) are common approaches.
Protocol 3.1.1: QuEChERS-based Extraction (Adapted from Bensulfuron-methyl protocol) [7]
-
Homogenization: Weigh 10-15 g of a representative, homogenized plant tissue sample (e.g., leaves, stems) into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of deionized water and allow to stand for 30 minutes.
-
Solvent Addition: Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc).
-
Extraction: Shake vigorously for 1-2 minutes, either manually or using a vortex mixer.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a micro-centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. This step removes fatty acids, sugars, and other interferences.
-
Final Centrifugation: Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Analysis: The resulting supernatant is collected and is ready for analysis by HPLC or LC-MS/MS, potentially after solvent exchange or dilution.
Protocol 3.1.2: Solvent Extraction with SPE Cleanup [6]
-
Homogenization: Weigh 10-20 g of homogenized plant tissue into a flask.
-
Extraction: Add 50 mL of an acetone/water or acetonitrile/water mixture. Homogenize using a high-speed blender.
-
Filtration: Filter the extract through a Büchner funnel. Repeat the extraction on the solid residue and combine the filtrates.
-
Solvent Evaporation: Reduce the volume of the combined extracts using a rotary evaporator at approximately 35°C.
-
Liquid-Liquid Partitioning (Optional): Partition the aqueous residue with a non-polar solvent like methylene (B1212753) chloride to remove lipids.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Florisil or C18) with the appropriate solvents (e.g., methanol (B129727) followed by water).
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., acetonitrile or methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for analysis.
Analytical Determination
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of sulfonylurea herbicides due to their polarity and thermal lability.
Protocol 3.2.1: HPLC with UV Detection [6][7]
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often acidified with phosphoric or acetic acid (e.g., to pH 3.0) to ensure the analytes are in a non-ionized form, which improves peak shape and retention.[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.[7]
-
Detection Wavelength: Detection is commonly performed around 230-240 nm.[7]
-
Quantification: A multi-level calibration curve is generated using certified reference standards of this compound and its available metabolites. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Protocol 3.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and confirmatory analysis, LC-MS/MS is the method of choice.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI is typically operated in positive ion mode for sulfonylureas.
-
MS/MS Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (typically [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This provides very high selectivity and sensitivity.
-
Quantification: Quantification is performed using an internal standard and a calibration curve constructed from standards.
Data Presentation
Method performance is evaluated through validation parameters such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for sulfonylurea herbicide analysis in plant and environmental matrices.
Table 1: Method Performance for this compound (TRF) Analysis [6]
| Parameter | Value |
| Linearity Range | 0.5–4.0 µg/g |
| Mean Recovery | 90% – 101% |
| Limit of Detection (LOD) | 0.05–0.1 µg/g |
| Limit of Quantification (LOQ) | 0.1–0.4 µg/g |
| Analytical Technique | IT-SPME-capLC |
Table 2: Performance of QuEChERS Method for Bensulfuron-methyl in Rice [7]
| Matrix | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Soil | 91.1% | 0.005 µg/g | 0.01 µg/g |
| Rice Straw | 82.8% | 0.005 µg/g | 0.01 µg/g |
| Rice Grain | 84.5% | 0.005 µg/g | 0.01 µg/g |
| Rice Husk | 88.7% | 0.005 µg/g | 0.01 µg/g |
Table 3: Performance of Cloud Point Extraction (CPE) for Sulfonylureas [8]
| Matrix | Spiked Level Range | Average Recovery (%) | Relative Standard Deviation (RSD) |
| Water | 0.05 - 1.0 mg L⁻¹ | 86.0% - 94.5% | 0.4% - 7.8% |
| Soil | 0.05 - 1.0 mg kg⁻¹ | 85.6% - 94.8% | 1.2% - 9.5% |
| Rice Grain | 0.05 - 1.0 mg kg⁻¹ | 81.9% - 91.3% | 1.7% - 5.8% |
Conclusion
The successful detection and quantification of this compound and its metabolites in plant tissues hinge on a robust analytical strategy. This involves selecting an appropriate extraction technique, such as QuEChERS or solvent extraction with SPE cleanup, to efficiently isolate the analytes from the complex plant matrix. Subsequent analysis by HPLC-UV provides reliable quantification, while LC-MS/MS offers superior sensitivity and specificity for confirmation and trace-level detection. By employing the detailed protocols and understanding the metabolic pathways outlined in this guide, researchers can accurately assess residue levels, investigate plant metabolic processes, and contribute to the safe and effective use of this important herbicide.
References
- 1. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to Soil Extraction Techniques for Triflusulfuron-methyl Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core soil extraction techniques utilized for the analysis of Triflusulfuron-methyl, a sulfonylurea herbicide. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting and implementing the most suitable method for their analytical needs. The primary techniques covered include the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, traditional Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction to this compound and the Importance of Soil Analysis
This compound is a selective herbicide widely used for post-emergence control of broadleaf weeds in sugar beets and other crops. Its presence and persistence in soil are of significant environmental and agricultural concern, necessitating accurate and sensitive analytical methods for its quantification. The complexity of the soil matrix, with its variable composition of organic matter, minerals, and microbial life, presents a considerable challenge for the extraction of pesticide residues. An effective extraction technique is paramount to ensure high recovery rates, minimize matrix interference, and achieve the low limits of detection required for regulatory compliance and environmental monitoring.
Core Extraction Techniques: A Comparative Overview
The choice of extraction method for this compound from soil depends on various factors, including the desired level of throughput, sensitivity, cost, and the available laboratory equipment. This section provides a comparative summary of the most common techniques.
| Feature | QuEChERS | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Acetonitrile (B52724) extraction with salting-out and dispersive solid-phase extraction (d-SPE) cleanup. | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and then eluted with a small volume of solvent. |
| Speed | Very Fast (High Throughput) | Slow to Moderate (Low to Medium Throughput) | Moderate (Medium Throughput) |
| Solvent Consumption | Low | High | Low to Moderate |
| Cost | Low | Low to Moderate | Moderate to High |
| Effectiveness | High recovery for a wide range of pesticides. | Can be effective but may suffer from emulsion formation and lower recovery for some analytes. | High selectivity and good cleanup, leading to clean extracts. |
| Ruggedness | High | Moderate | High |
| Ease of Use | Easy | Moderately Complex | Requires some expertise |
Experimental Protocols
This section details the step-by-step methodologies for each of the primary extraction techniques.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and low solvent usage.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
-
Extraction:
-
Shake the tube vigorously for 1 minute.
-
Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for another 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
-
Liquid-Liquid Extraction (LLE)
LLE is a traditional method that relies on the partitioning of the analyte between an aqueous sample and an immiscible organic solvent.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 20 g of soil into a 250 mL flask.
-
Add 40 mL of an extraction solvent mixture (e.g., acetone/water, 1:1 v/v).
-
-
Extraction:
-
Shake the flask on a mechanical shaker for 1 hour.
-
Allow the soil to settle and decant the supernatant.
-
Repeat the extraction with a fresh portion of the solvent mixture.
-
Combine the supernatants and filter.
-
-
Liquid-Liquid Partitioning:
-
Transfer the filtered extract to a separatory funnel.
-
Add 50 mL of dichloromethane (B109758) and 50 mL of a saturated NaCl solution.
-
Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Collect the lower organic layer (dichloromethane).
-
Repeat the partitioning of the aqueous layer with a fresh portion of dichloromethane.
-
-
Concentration and Reconstitution:
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for analysis.
-
Solid-Phase Extraction (SPE)
SPE is a cleanup and concentration technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
Experimental Protocol:
-
Initial Extraction:
-
Extract the soil sample as described in the LLE protocol (steps 1 and 2) or with a suitable solvent like a phosphate (B84403) buffer/methanol (B129727) mixture.[1]
-
After extraction, centrifuge the sample and collect the supernatant.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the soil extract supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the performance data for the different extraction methods based on available literature for this compound and other sulfonylurea herbicides.
Table 1: Recovery Rates of this compound and Related Sulfonylureas in Soil
| Extraction Method | Analyte | Recovery (%) | Reference |
| In-tube SPME-capLC | This compound | 90 - 101 | [1] |
| QuEChERS | Foramsulfuron | 75.16 - 106.45 | |
| LLE | Metsulfuron-methyl | > 80 | |
| SPE | Nicosulfuron | 89.1 | [1] |
| DSPE-DLLME | Various Sulfonylureas | 76.0 - 93.5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Sulfonylureas in Soil
| Extraction Method | Analyte | LOD | LOQ | Reference |
| In-tube SPME-capLC | This compound | 0.05 - 0.1 µg/g | 0.1 - 0.4 µg/g | [1] |
| QuEChERS | Foramsulfuron | - | 0.005 mg/kg | |
| LC-MS/MS | Metsulfuron-methyl | - | 0.2 µg/kg | |
| DSPE-DLLME | Various Sulfonylureas | 0.5 - 1.0 ng/g | - |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described soil extraction techniques.
Caption: Workflow of the QuEChERS method for soil extraction.
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Conclusion
The selection of an appropriate soil extraction technique is a critical step in the accurate analysis of this compound. The QuEChERS method offers a fast, efficient, and cost-effective approach suitable for high-throughput laboratories. LLE, while being a more traditional method, can still be effective but is generally more time-consuming and uses larger volumes of organic solvents. SPE provides excellent cleanup and selectivity, resulting in very clean extracts, which can be advantageous for sensitive analytical instrumentation. The detailed protocols, comparative data, and visual workflows provided in this guide are intended to empower researchers to make informed decisions and implement robust and reliable methods for the analysis of this compound in complex soil matrices.
References
Application of Triflusulfuron-methyl in Herbicide Resistance Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide primarily used for the control of broadleaf weeds in sugar beets.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The prolonged and widespread use of ALS-inhibiting herbicides, including this compound, has led to the evolution of resistant weed biotypes, posing a significant challenge to effective weed management. This technical guide provides an in-depth overview of the application of this compound in herbicide resistance research, focusing on the mechanisms of resistance, experimental methodologies to study resistance, and quantitative data from resistance studies.
Mechanism of Action and Resistance
This compound, like other sulfonylurea herbicides, binds to the ALS enzyme, blocking the active site and preventing the synthesis of essential branched-chain amino acids. This leads to a cessation of cell division and plant growth, ultimately causing plant death.[2]
Resistance to this compound and other ALS inhibitors in weeds can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors.[3] It involves genetic mutations in the ALS gene, leading to amino acid substitutions in the ALS enzyme. These substitutions alter the herbicide-binding site, reducing the affinity of this compound for the enzyme while maintaining the enzyme's catalytic function. Common mutations conferring resistance are found at specific codons within the ALS gene.[2]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced herbicide metabolism, where resistant plants exhibit a more rapid detoxification of the herbicide compared to susceptible plants.[4] This is often mediated by increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[5][6] Other NTSR mechanisms can include reduced herbicide uptake and translocation.
Quantitative Data on this compound Resistance
The level of resistance to this compound is typically quantified by determining the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀) in resistant populations compared to susceptible populations. The resistance factor (RF) is calculated as the ratio of the GR₅₀ or LD₅₀ of the resistant population to that of the susceptible population.
| Weed Species | Herbicide | Resistant (R) GR₅₀ (g a.i./ha) | Susceptible (S) GR₅₀ (g a.i./ha) | Resistance Factor (R/S) | Reference |
| Kochia scoparia | This compound | > 4.4 | 0.05 | > 88 | [7] |
| Amaranthus palmeri | Thifensulfuron-methyl | - | - | - | [8] |
| Ammannia auriculata | Bensulfuron-methyl | 2.95 - 32.96 | 0.18 | 16.4 - 183.1 | [3] |
Note: Data for Thifensulfuron-methyl and Bensulfuron-methyl, other ALS inhibitors, are included to provide a broader context of resistance levels within this herbicide class.
Experimental Protocols
Whole-Plant Dose-Response Assay
This assay is fundamental for confirming herbicide resistance and determining the level of resistance.
Methodology:
-
Plant Material: Grow seeds from suspected resistant and known susceptible weed populations in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound doses, including a non-treated control. A logarithmic series of doses is typically used.
-
Data Collection: After a set period (e.g., 21 days), assess plant survival (for LD₅₀) or harvest the above-ground biomass and determine the dry weight (for GR₅₀).
-
Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ or LD₅₀ values for each population.
ALS Enzyme Activity Assay
This in vitro assay determines if resistance is due to an altered target site.
Methodology:
-
Enzyme Extraction: Extract the ALS enzyme from fresh, young leaf tissue of both resistant and susceptible plants.
-
Enzyme Assay: The assay measures the production of acetolactate, the product of the ALS-catalyzed reaction. The reaction mixture typically contains the enzyme extract, pyruvate (B1213749) (substrate), and necessary cofactors.
-
Inhibition Assay: Conduct the assay in the presence of a range of this compound concentrations to determine the concentration required to inhibit 50% of the enzyme activity (I₅₀).
-
Data Analysis: Compare the I₅₀ values of the resistant and susceptible populations. A significantly higher I₅₀ in the resistant population indicates target-site resistance.
ALS Gene Sequencing
This molecular analysis identifies the specific mutations in the ALS gene that confer resistance.
Methodology:
-
DNA Extraction: Isolate genomic DNA from leaf tissue of resistant and susceptible plants.
-
PCR Amplification: Use primers designed to amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations.
-
DNA Sequencing: Sequence the purified PCR products.
-
Sequence Analysis: Align the sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
Herbicide Metabolism Study
This experiment investigates the role of enhanced metabolism in resistance.
Methodology:
-
Radiolabeled Herbicide: Use ¹⁴C-labeled this compound.
-
Herbicide Treatment: Treat resistant and susceptible plants with the radiolabeled herbicide.
-
Sample Collection: Harvest plants at various time points after treatment.
-
Metabolite Extraction and Analysis: Extract the herbicide and its metabolites from the plant tissue. Separate the parent herbicide from its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of parent herbicide and each metabolite using liquid scintillation counting.
-
Data Analysis: Compare the rate of metabolism and the profile of metabolites between resistant and susceptible plants. A faster rate of degradation of the parent herbicide in the resistant plants is indicative of metabolic resistance.[9]
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of action of this compound and resistance pathways.
Conclusion
The evolution of weed resistance to this compound is a complex issue driven by both target-site and non-target-site mechanisms. A thorough understanding of these mechanisms is essential for the development of sustainable weed management strategies and the design of new herbicides. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize this compound resistance in various weed species. By combining whole-plant assays with molecular and biochemical analyses, a comprehensive picture of the resistance profile can be obtained, informing effective resistance management practices.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. First Report of the Molecular Mechanism of Resistance to Tribenuron-Methyl in Silene conoidea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Bensulfuron-Methyl Resistance and Target-Site Resistance Mechanisms in Ammannia auriculata Biotypes from Paddy Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-site and non-target-site resistance mechanisms confer mesosulfuron-methyl resistance in Alopecurus aequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 7. weedscience.org [weedscience.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Use of Triflusulfuron-methyl as a Positive Control in Acetolactate Synthase (ALS) Inhibitor Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] This pathway is essential for the growth and development of plants and microorganisms but is absent in animals, making ALS an attractive target for the development of herbicides and antimicrobial agents.[1] Triflusulfuron-methyl, a member of the sulfonylurea class of herbicides, is a potent and specific inhibitor of ALS.[1][2] Its well-characterized mechanism of action and high inhibitory activity make it an ideal positive control for in vitro and in vivo assays designed to screen for and characterize new ALS inhibitors.[1] This technical guide provides an in-depth overview of the use of this compound as a positive control, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound, like other sulfonylurea herbicides, acts as a non-competitive or uncompetitive inhibitor of ALS.[3] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring.[3] This inhibition is slow and reversible, but can lead to permanent inactivation of the enzyme over time.[3] The ultimate effect of ALS inhibition is the cessation of branched-chain amino acid synthesis, leading to a deficiency in these essential building blocks for protein synthesis and, consequently, growth inhibition and plant death.[4]
Data Presentation: Quantitative Inhibition Data
The inhibitory activity of this compound and other ALS inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes typical IC50 values for this compound and other common ALS inhibitors from different chemical families.
| Inhibitor Class | Compound | Typical IC50 Range (nM) |
| Sulfonylurea | This compound | 1 - 10 |
| Metsulfuron-methyl | 1 - 10 | |
| Chlorsulfuron | 3 - 68 | |
| Imidazolinone | Imazapyr | 550 - 10,000 |
| Imazethapyr | 550 - 10,000 | |
| Triazolopyrimidine | Flumetsulam | 10 - 50 |
Note: IC50 values can vary depending on the plant species, enzyme source, and assay conditions.[3][5][6]
Experimental Protocols
In Vitro ALS Enzyme Activity Assay
This assay directly measures the activity of isolated ALS enzyme and its inhibition by test compounds.
1. Plant Material and Enzyme Extraction:
-
Grow susceptible plant species (e.g., Arabidopsis thaliana, maize, or sugar beet) under controlled conditions.
-
Harvest young, actively growing leaf tissue (approximately 3g).[6]
-
Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10 µM FAD, 1 mM DTT, and 10% (v/v) glycerol).[7][8]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.[9]
-
The resulting supernatant contains the soluble ALS enzyme and should be kept on ice.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5), 100 mM sodium pyruvate, 0.5 mM magnesium chloride, and 1 mM thiamine (B1217682) pyrophosphate (TPP).[10]
-
In a microplate, add the enzyme extract to the reaction mixture.
-
Add this compound (as a positive control) or test compounds at various concentrations. Include a negative control with no inhibitor.
-
Incubate the reaction at 37°C for 1 hour.[9]
-
Stop the reaction by adding sulfuric acid (e.g., 50% v/v).[9] This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[9]
3. Colorimetric Detection of Acetoin:
-
Add a color reagent containing 0.5% (w/v) creatine (B1669601) and 5% (w/v) α-naphthol.[10]
-
Incubate at 60°C for 15 minutes for color development.[9] The reaction of acetoin with the color reagent produces a red-colored complex.
-
Measure the absorbance at 525 nm using a microplate reader.[9]
4. Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo ALS Activity Assay
This assay measures the accumulation of acetolactate in living plant tissue as an indicator of ALS activity.
1. Plant Treatment:
-
Grow susceptible plants to a suitable stage (e.g., 2-4 true leaves).
-
Apply a solution containing 1,1-cyclopropanedicarboxylic acid (CPCA) to the leaves. CPCA inhibits the enzyme ketol-acid reductoisomerase (KARI), which is the next step in the branched-chain amino acid pathway, leading to the accumulation of acetolactate.[11]
-
Co-apply this compound (as a positive control) or test compounds with the CPCA solution.
2. Sample Collection and Extraction:
-
After a defined incubation period (e.g., 24 hours), harvest the treated leaf tissue.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge to clarify the extract.
3. Acetolactate Quantification:
-
The acetolactate in the extract is converted to acetoin and quantified colorimetrically as described in the in vitro assay protocol.
Visualizations
Signaling Pathway of ALS Inhibition
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Frontiers | An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biogot.com [biogot.com]
- 10. benchchem.com [benchchem.com]
- 11. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
Triflusulfuron-Methyl Formulation for Laboratory Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of triflusulfuron-methyl, a sulfonylurea herbicide, with a focus on its formulation and application in a laboratory setting. This document outlines the key physicochemical properties, detailed experimental protocols, and the biochemical pathway associated with its mode of action.
Physicochemical Properties of this compound
This compound is a selective, post-emergence herbicide used to control broadleaf weeds.[1] Its efficacy is rooted in its ability to inhibit the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] A thorough understanding of its physical and chemical characteristics is paramount for accurate and reproducible experimental design.
| Property | Value | References |
| Molecular Formula | C17H19F3N6O6S | [1] |
| Molecular Weight | 492.4 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 160-163 °C | [3] |
| pKa | 4.4 | [3] |
| Water Solubility | pH dependent: 3 ppm (pH 5), 110 ppm (pH 7) | [3] |
| Organic Solvent Solubility | Soluble in DMSO. | [4] |
| Storage Conditions | Very stable. Formulated products do not freeze. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of stock solutions is the foundation of reliable experimental results. Due to its limited water solubility, particularly in acidic conditions, a suitable organic solvent is required for the initial dissolution.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Sterile, deionized water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a small volume of DMSO to dissolve the powder completely. For instance, to prepare a 10 mM stock solution, dissolve 4.924 mg of this compound in 1 mL of DMSO.
-
Vortexing: Gently vortex the solution to ensure the compound is fully dissolved.
-
Dilution (Optional): If a lower concentration stock solution is required, a serial dilution can be performed using DMSO.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in the appropriate experimental buffer or medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and does not affect the biological system being studied. A solvent control group should always be included in the experimental design.
Protocol:
-
Thaw Stock Solution: If frozen, allow the stock solution to thaw completely at room temperature.
-
Dilution: Based on the desired final concentration, calculate the volume of the stock solution needed. Add the calculated volume of the stock solution to the experimental buffer or medium.
-
Mixing: Gently mix the working solution to ensure homogeneity.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is below a toxic threshold for the specific assay (typically ≤ 0.1%).
In Vitro Acetolactate Synthase (ALS) Activity Assay
This assay is fundamental for studying the inhibitory effect of this compound on its target enzyme. The protocol is adapted from established methods for assaying ALS activity.[5][6]
Materials:
-
Plant tissue (e.g., young leaves)
-
Extraction buffer (e.g., phosphate (B84403) buffer with pyruvate (B1213749) and thiamine (B1217682) pyrophosphate)
-
This compound working solutions at various concentrations
-
Creatine (B1669601) and α-naphthol solution
-
Sodium hydroxide (B78521) (NaOH)
-
Spectrophotometer
Protocol:
-
Enzyme Extraction: Homogenize fresh plant tissue in a chilled extraction buffer. Centrifuge the homogenate at a low temperature to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a microplate, combine the enzyme extract, reaction buffer, and this compound working solutions at a range of concentrations. Include a control group with no herbicide.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific duration.
-
Reaction Termination and Color Development: Stop the reaction by adding sulfuric acid. The product of the ALS reaction, acetolactate, is decarboxylated to acetoin. Add creatine and α-naphthol, followed by NaOH, to facilitate a colorimetric reaction.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (typically around 530 nm).
-
Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathway and Experimental Workflow
Acetolactate Synthase (ALS) Inhibition Pathway
This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, which is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][7] This inhibition leads to a deficiency in these essential amino acids, ultimately halting protein synthesis and cell division, and leading to plant death.
General Experimental Workflow for Herbicide Efficacy Studies
The following diagram illustrates a typical workflow for assessing the physiological effects of this compound on a target plant species.
Sample Preparation for Analytical Quantification
To study the uptake, translocation, and metabolism of this compound in plant tissues, a robust sample preparation protocol for analysis by High-Performance Liquid Chromatography (HPLC) is necessary.[8]
Materials:
-
Plant tissue samples (treated and control)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., acetonitrile, methanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for cleanup)
-
HPLC vials
Protocol:
-
Sample Collection and Storage: Harvest plant tissues at specified time points after treatment. Immediately freeze the samples in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction: Add a measured volume of extraction solvent to the powdered tissue. Vortex or sonicate the mixture to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the extract at high speed to pellet insoluble plant material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase compatible with the HPLC method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the sample using a validated HPLC method with an appropriate detector (e.g., UV or mass spectrometry).
This guide provides a foundational framework for researchers working with this compound. It is essential to adapt these protocols based on the specific experimental objectives and the biological system under investigation. Always adhere to laboratory safety guidelines when handling chemicals and equipment.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. cores.emory.edu [cores.emory.edu]
- 8. cipac.org [cipac.org]
Troubleshooting & Optimization
Technical Support Center: Triflusulfuron-methyl in In Vitro Assays
Welcome to the technical support center for Triflusulfuron-methyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, post-emergence sulfonylurea herbicide.[1][2] Its primary mechanism of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4]
Q2: Why is this compound challenging to dissolve in aqueous solutions for in vitro assays?
A2: The solubility of this compound in water is highly dependent on pH. It is a weak acid with a pKa of 4.4.[3] Consequently, its solubility is very low in acidic conditions but increases significantly in neutral to alkaline solutions.[3] This pH-dependent solubility can lead to precipitation when a stock solution is diluted into standard cell culture media or buffers, which typically have a pH between 7.2 and 7.4.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in biological assays.[5] It is capable of dissolving the compound at high concentrations, allowing for subsequent dilution into aqueous media.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally below 0.5%, and preferably at or below 0.1%. High concentrations of DMSO can affect cell health and interfere with experimental results.
Solubility Data
The solubility of this compound varies significantly with the solvent and the pH of aqueous solutions. The data below is compiled from various sources to guide your experimental design.
| Solvent/Solution | Temperature | Solubility |
| Water (pH 3) | 25°C | 1 mg/L (1 ppm)[3] |
| Water (pH 5) | 25°C | 3 mg/L (3 ppm)[3] |
| Water (pH 7) | 20°C | 260 mg/L[1] |
| Water (pH 7) | 25°C | 110 mg/L (110 ppm)[3] |
| Water (pH 9) | 25°C | 11,000 mg/L (11,000 ppm)[3] |
| Acetone | 20°C | 27,000 mg/L[2] |
| Ethyl Acetate | 20°C | 120,000 mg/L[2] |
| Dimethyl sulfoxide (DMSO) | Ambient | Soluble[5] |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
Issue 1: Immediate precipitation upon dilution of DMSO stock into aqueous media.
-
Question: I dissolved this compound in DMSO to make a 50 mM stock. When I added it to my cell culture medium, a white precipitate formed instantly. What is happening?
-
Answer: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The final concentration of this compound in the medium likely exceeds its aqueous solubility limit at the medium's pH.
Workflow for Resolving Immediate Precipitation:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitate forms slowly during incubation.
-
Question: My this compound solution was clear initially, but after a few hours in the 37°C incubator, I noticed a fine precipitate or cloudiness in the wells. What could be the cause?
-
Answer: This can happen for several reasons related to the stability of the supersaturated solution or changes in the media over time.
-
Potential Causes & Solutions:
-
Metastable Solution: The initial clear solution might have been supersaturated. Over time, the compound slowly comes out of solution.
-
Solution: Lower the final working concentration. Perform a kinetic solubility test (see Protocol 3) to determine the practical solubility limit under your exact experimental conditions.
-
-
Media Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, pushing it past its solubility limit.
-
Solution: Ensure proper humidification of the incubator. Use plates with low-evaporation lids or seal plates with gas-permeable film.
-
-
pH Shift in Culture: Cell metabolism can cause the pH of the culture medium to change, which can affect the solubility of a pH-sensitive compound like this compound.
-
Solution: Ensure your medium is adequately buffered (e.g., with HEPES) if significant pH shifts are expected. Monitor the pH of your culture.
-
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a 50 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 492.43 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Calibrated balance
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 4.92 mg of this compound powder.
-
Add the powder to a sterile vial.
-
Add 200 µL of DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use, protected from light and moisture.
-
Protocol 2: Recommended Dilution Workflow for In Vitro Assays
This protocol minimizes the risk of precipitation by using a two-step dilution process.
Caption: Recommended two-step dilution protocol.
Protocol 3: Kinetic Solubility Assessment in Cell Culture Media
-
Objective: To determine the maximum concentration of this compound that remains in solution under your specific assay conditions over time.
-
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Complete cell culture medium (pre-warmed to 37°C).
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or light scatter.
-
-
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in DMSO (e.g., from 50 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to multiple wells.
-
Add 2 µL of each DMSO dilution to the media-containing wells (this creates a 1:100 dilution and keeps the final DMSO concentration at 1%). Include a DMSO-only control.
-
Mix gently by pipetting.
-
Immediately measure the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm). This is your T=0 reading.
-
Incubate the plate at 37°C in a humidified incubator.
-
Take readings at subsequent time points relevant to your experiment (e.g., 1, 4, 24 hours).
-
Analysis: The highest concentration that does not show a significant increase in absorbance/turbidity over time compared to the DMSO control is considered your practical working solubility limit.
-
References
troubleshooting poor weed control with Triflusulfuron-methyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor weed control when using Triflusulfuron-methyl.
Troubleshooting Guide: Poor Weed Control
This guide is designed to help you identify and resolve common issues encountered during the application of this compound.
Q1: Why am I seeing poor control of susceptible weed species after applying this compound?
A1: Several factors can contribute to reduced efficacy, even on susceptible weeds. Consider the following:
-
Weed Growth Stage: this compound is most effective on small, actively growing weeds. Applications on larger, more mature weeds or weeds under stress (e.g., drought, temperature extremes) will likely result in poor control.
-
Application Timing and Environmental Conditions: Environmental factors at and after application can significantly impact herbicide uptake and translocation.
-
Improper Spray Coverage: Inadequate spray volume or incorrect nozzle selection can lead to poor coverage of the target weeds.
-
Water Quality: The pH and hardness of the water used for the spray solution can affect the stability and efficacy of this compound.
Q2: My this compound application was ineffective, and I suspect herbicide resistance. How can I confirm this?
A2: Suspected herbicide resistance requires a systematic approach to confirm.
-
Rule out other factors: Before testing for resistance, ensure that other potential causes of failure, as detailed in Q1, have been eliminated.
-
Look for patterns in the field: Resistant weeds may appear in patches and will often be a single species that survives treatment while other susceptible species are controlled.
-
Conduct a resistance bioassay: A definitive diagnosis involves collecting seeds from the surviving weeds and testing their response to this compound in a controlled environment. A detailed protocol for a whole-plant resistance bioassay is provided in the "Experimental Protocols" section.
Q3: Can the spray solution's pH affect the performance of this compound?
A3: Yes, the pH of the spray solution can influence the stability of this compound through a process called hydrolysis. Sulfonylurea herbicides, including this compound, are more stable in neutral to slightly alkaline water (pH 7-8). In acidic conditions (pH below 6), the rate of hydrolysis can increase, leading to a breakdown of the active ingredient and reduced efficacy.
Q4: I'm tank-mixing this compound with another product and experiencing poor weed control. What could be the issue?
A4: Tank-mixing incompatibilities can lead to reduced herbicide efficacy.
-
Physical Incompatibility: The products may not mix well, leading to clumps or separation in the tank. This can result in uneven application and poor weed control. Always perform a jar test before mixing a new combination in your spray tank.
-
Chemical Incompatibility: The products may react with each other, leading to a reduction in the activity of one or both herbicides. For example, some broadleaf herbicides can antagonize the activity of graminicides when mixed.
-
Adjuvant Issues: Using the wrong type or rate of adjuvant can also lead to poor performance. Non-ionic surfactants are often recommended to improve the coverage and uptake of this compound.
Frequently Asked Questions (FAQs)
What is the mode of action of this compound?
This compound is a sulfonylurea herbicide that works by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Without these essential amino acids, the plant cannot grow and eventually dies.
What are the ideal environmental conditions for applying this compound?
For optimal performance, apply this compound when weeds are actively growing. Ideal conditions include:
-
Temperature: 15-25°C
-
Soil Moisture: Adequate soil moisture for active weed growth.
-
Rainfall: A rain-free period of at least 2-4 hours after application is recommended to ensure adequate absorption.
How can I prevent the development of this compound resistant weeds?
To minimize the risk of developing herbicide-resistant weeds, implement a diversified weed management strategy:
-
Rotate herbicides: Use herbicides with different modes of action in successive applications.
-
Use multiple modes of action: Tank-mix herbicides with different modes of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to a single mode of action.
-
Use non-chemical control methods: Incorporate practices like mechanical weeding and crop rotation into your weed management program.
Data Presentation
Table 1: Influence of Environmental Factors on this compound Efficacy
| Factor | Optimal Range | Potential for Poor Control |
| Temperature | 15-25°C | <10°C or >30°C |
| Soil Moisture | Adequate for active growth | Drought-stressed conditions |
| Rainfall | Rain-free for 2-4 hours post-application | Rainfall within 1-2 hours of application |
| Spray Solution pH | 7.0 - 8.0 | < 6.0 |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
Objective: To determine if a weed population is resistant to this compound.
Methodology:
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, collect seeds from a known susceptible population of the same weed species to use as a control.
-
Plant Growth: Grow the seeds in pots in a greenhouse or growth chamber under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Application: At the 2-4 leaf stage, treat the plants with a range of this compound doses, including the recommended field rate, as well as 0.5x, 2x, 4x, and 8x the field rate. Include an untreated control group.
-
Evaluation: 21 days after treatment, visually assess the plants for injury and record the percentage of control for each dose. Plant survival and biomass reduction are key metrics.
-
Data Analysis: Compare the dose-response curves of the suspected resistant and susceptible populations. A significant shift in the dose-response curve for the suspected resistant population indicates resistance.
Visualizations
Caption: Mode of action of this compound, an ALS inhibitor.
Caption: A logical workflow for troubleshooting poor weed control.
Technical Support Center: Triflusulfuron-methyl Photostability and Degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the photostability of triflusulfuron-methyl and its degradation products. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism of this compound photodegradation in aqueous solutions when exposed to UV light (λ > 290 nm) involves the cleavage and/or contraction of the sulfonylurea bridge.[1] This process can also lead to the elimination of sulfur dioxide, which may increase the acidity of the reaction medium.[1]
Q2: What are the known photodegradation products of this compound?
A2: Several environmental transformation products of this compound have been identified. These include:
-
IN-D8526 (triazine amine)[2]
-
IN-M7222 (N,N-bis-desmethyl triazine amine)[2]
-
IN-W6725 (methyl saccharin)[2]
-
IN-E7710 (N-desmethyl triazine amine)[2]
-
N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine[2]
-
N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine[2]
-
Triflusulfuron[2]
One study identified a total of nine photoproducts in an aqueous solution under UV light, though their specific structures were not fully detailed in the initial report.[1]
Q3: How does pH affect the stability of this compound?
A3: The degradation of this compound is pH-dependent. While specific photostability data across different pH values is limited, hydrolysis studies, which can occur alongside photolysis, show that the rate of degradation is influenced by pH. For instance, the hydrolysis of the related compound thifensulfuron-methyl (B1681301) is faster in acidic medium than in a basic medium.
Q4: What is the expected photostability of this compound in soil versus aqueous environments?
A4: Sunlight photodegradation on the soil surface is recognized as an important degradation pathway for many organic pollutants.[3] For the related compound thifensulfuron-methyl, photodegradation has been observed on clay surfaces like kaolinite (B1170537) and montmorillonite, with pseudo-first-order rate constants of 0.107 h⁻¹ and 0.206 h⁻¹, respectively.[4] In aqueous solutions, this compound is known to degrade under UV light.[1] The specific half-life will depend on various factors including the matrix (soil type, water composition), pH, and the intensity and wavelength of the light source.
Data Presentation: Photostability of Related Sulfonylureas
Due to the limited availability of specific quantitative photostability data for this compound, the following table summarizes photostability data for a structurally related sulfonylurea herbicide, thifensulfuron-methyl, to provide an indication of expected behavior.
| Compound | Matrix | Light Source | Rate Constant (k) | Half-life (t½) | Reference |
| Thifensulfuron-methyl | Kaolinite Clay Surface | UV Light | 0.107 h⁻¹ | 6.5 hours | [4] |
| Thifensulfuron-methyl | Montmorillonite Clay Surface | UV Light | 0.206 h⁻¹ | 3.4 hours | [4] |
| Thifensulfuron-methyl | Aqueous Solution (Acidic) | HPK 125W Lamp | 3 x 10⁻⁴ s⁻¹ | ~38.5 minutes | [5] |
| Thifensulfuron-methyl | Aqueous Solution (Basic) | HPK 125W Lamp | 9.8 x 10⁻⁵ s⁻¹ | ~118 minutes | [5] |
Experimental Protocols
Protocol 1: Aqueous Photostability Testing of this compound
This protocol is adapted from general ICH Q1B guidelines for photostability testing.
1. Objective: To determine the photostability of this compound in an aqueous solution under controlled UV and visible light exposure.
2. Materials:
-
This compound analytical standard
-
HPLC-grade water
-
pH buffers (e.g., pH 4, 7, and 9)
-
Quartz cells or other UV-transparent vessels
-
Photostability chamber equipped with a light source capable of emitting both UV-A and visible light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter
-
HPLC-MS/MS system for analysis
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the desired aqueous buffer (pH 4, 7, or 9) to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Control Samples: Prepare control samples by wrapping identical sample preparations in aluminum foil to protect them from light.
-
Exposure: Place both the test and control samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling: Withdraw aliquots from both test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-MS/MS method to determine the concentration of this compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate and half-life of this compound under the tested conditions.
Protocol 2: Identification of Photodegradation Products by LC-MS/MS
1. Objective: To identify and tentatively characterize the structures of this compound photodegradation products.
2. Materials:
-
Photodegraded samples from Protocol 1
-
LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
3. LC-MS/MS Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of products.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan data to identify the molecular ions of potential degradation products.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain structural information.
-
4. Data Analysis:
-
Compare the chromatograms of the exposed and control samples to identify peaks corresponding to degradation products.
-
Determine the accurate mass of the molecular ions of the degradation products.
-
Propose elemental compositions based on the accurate mass.
-
Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or retention time shifts in LC analysis | 1. Column degradation or contamination. 2. Changes in mobile phase composition or pH. 3. Fluctuating flow rate. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Prepare fresh mobile phase and ensure accurate pH measurement. 3. Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. |
| Low sensitivity or no signal in MS detection | 1. Inappropriate ionization mode (positive/negative). 2. Poor ionization efficiency. 3. Contamination of the ion source. | 1. Analyze samples in both positive and negative ESI modes. 2. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent degradation rates between replicate experiments | 1. Inconsistent light exposure. 2. Temperature fluctuations in the photostability chamber. 3. Variability in sample preparation. | 1. Ensure uniform light distribution within the photostability chamber and use a calibrated radiometer/lux meter to monitor exposure. 2. Monitor and control the temperature within the chamber. 3. Ensure accurate and precise preparation of all sample solutions. |
| Difficulty in identifying degradation products | 1. Low concentration of degradation products. 2. Co-elution of multiple products. 3. Insufficient fragmentation in MS/MS. | 1. Concentrate the sample or increase the injection volume. 2. Optimize the HPLC gradient to improve separation. 3. Optimize the collision energy in the MS/MS experiment to achieve adequate fragmentation. |
Visualizations
Photodegradation Workflow
Caption: Workflow for assessing the photostability of this compound.
Postulated Photodegradation Pathway of this compound
Caption: Key degradation routes of this compound under photolytic conditions.
References
- 1. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Triflusulfuron-methyl Leaching in Soil Column Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Triflusulfuron-methyl leaching during soil column experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leaching a concern?
A1: this compound is a sulfonylurea herbicide used for post-emergence control of broadleaf weeds.[1] Leaching, the process by which a substance moves through the soil with water, is a concern because it can lead to the contamination of groundwater, potentially impacting non-target organisms and water resources.[2][3] Therefore, understanding and minimizing its leaching is crucial for environmental risk assessment.
Q2: What are the key soil properties that influence this compound leaching?
A2: The primary soil properties affecting the leaching of this compound are:
-
Organic Matter Content: Higher organic matter content generally increases the adsorption of this compound to soil particles, thereby reducing its mobility and potential for leaching.[4][5]
-
Soil pH: The mobility of sulfonylurea herbicides like this compound is pH-dependent.[6][7] Adsorption tends to be higher in acidic soils, and as the pH increases (becomes more alkaline), the herbicide becomes more mobile and prone to leaching.[8][9][10]
-
Soil Texture: The proportion of sand, silt, and clay influences water movement. Coarse-textured (sandy) soils have larger pores and allow for more rapid water and solute movement, increasing the risk of leaching.[5]
Q3: What is a typical soil column setup for a this compound leaching study?
A3: A typical laboratory soil column leaching study is conducted following guidelines such as OECD 312.[1][11][12] The setup generally involves a glass column (e.g., 30 cm in length) packed with sieved soil. The soil is saturated with a solution like 0.01M CaCl2 before the application of this compound to the surface. Simulated rainfall is then applied, and the leachate is collected for analysis.[12][13]
Troubleshooting Guide
Issue 1: High and Rapid Leaching of this compound Observed
Possible Causes:
-
Preferential Flow: Water may be moving through macropores (cracks, wormholes) in the soil column, bypassing the bulk of the soil matrix and carrying the herbicide with it.[14][15] This is more common in structured or improperly packed soils.
-
Inappropriate Soil Type: The soil used may have low organic matter content or a high pH, leading to low adsorption and high mobility of the herbicide.[8][9][10]
-
Excessive Water Application: A high volume or intensity of simulated rainfall can overwhelm the soil's capacity to adsorb the herbicide, leading to increased leaching.
Solutions:
-
Improve Soil Column Packing: Ensure the soil is uniformly packed to the desired bulk density to minimize preferential flow paths. Using sieved, air-dried soil can help achieve homogeneity.[11] For studies requiring more realistic field conditions, using intact soil cores should be considered, but be aware that this may increase the likelihood of preferential flow.[3]
-
Soil Selection and Characterization: Select soils with properties (e.g., higher organic matter, lower pH) that are known to retard this compound leaching. Thoroughly characterize the soil before the experiment to understand its properties (see Table 1).
-
Control Water Application: Apply simulated rainfall at a rate that does not cause ponding on the soil surface and mimics natural rainfall events.[16]
Issue 2: Inconsistent Results Between Replicate Soil Columns
Possible Causes:
-
Inconsistent Soil Packing: Variations in bulk density and pore structure between replicate columns can lead to different flow patterns and leaching rates.[17]
-
Non-uniform Application of this compound: Uneven application of the herbicide to the soil surface can result in different concentrations being available for leaching in each column.
-
Variability in Soil Properties: Natural variability within the collected soil, even after sieving, can lead to differences in adsorption and degradation rates.[18]
Solutions:
-
Standardize Column Packing: Develop and adhere to a strict protocol for packing each soil column to ensure consistent bulk density and homogeneity.
-
Precise Application: Use a calibrated sprayer or dissolve the herbicide in a minimal amount of solvent and apply it evenly to the soil surface. If a solvent is used, it should be allowed to evaporate before starting the leaching process.[6][19]
-
Homogenize Soil: Thoroughly mix the bulk soil sample before packing the columns to minimize variability between replicates.
Issue 3: Low or No Detection of this compound in Leachate or Soil Segments
Possible Causes:
-
Enhanced Degradation: The experimental conditions (e.g., temperature, moisture) may have favored the rapid microbial or chemical degradation of this compound.[7][11] Degradation is a key factor in the dissipation of this herbicide in soil.[6][7]
-
Strong Adsorption: The soil used may have a high organic matter content and/or low pH, leading to very strong binding of the herbicide and minimal leaching.[8][9][10]
-
Analytical Issues: Problems with the extraction or analytical method (e.g., HPLC) could lead to an underestimation of the herbicide concentration.
Solutions:
-
Monitor Degradation: Consider conducting a parallel degradation study under the same conditions but without leaching to quantify the rate of this compound breakdown.
-
Review Soil Selection: If the goal is to study leaching, a soil with extremely high adsorption may not be suitable. Refer to Table 1 for typical soil properties.
-
Validate Analytical Method: Ensure the extraction efficiency and analytical method are validated for this compound in both soil and water matrices. Run recovery experiments to confirm the accuracy of the method.
Data Presentation
Table 1: Physicochemical Properties of this compound and Key Soil Parameters Influencing Leaching
| Parameter | Value | Significance for Leaching |
| This compound Properties | ||
| Water Solubility | Moderately Soluble | Higher solubility can increase the potential for movement with water. |
| Soil Aerobic Half-life (DT₅₀) | ~14.6 days | Indicates it is not persistent in soil, with degradation being a key factor.[1] |
| Adsorption Coefficient (Koc) | Varies with soil type | Higher Koc indicates stronger binding to soil and less leaching potential. |
| Soil Properties | ||
| Organic Carbon (%) | 0.5 - 5.0+ | Higher organic carbon increases adsorption and reduces leaching.[4][5] |
| pH | 4.0 - 8.0 | Leaching generally increases with higher pH (more alkaline).[8][9][10] |
| Texture | Sandy Loam, Silt Loam, Clay | Coarser textures (sandy) allow for faster water flow and greater leaching potential.[5] |
Experimental Protocols
Detailed Methodology for a Soil Column Leaching Study (Adapted from OECD 312)
-
Soil Collection and Preparation:
-
Collect soil from a site with no recent history of this compound application.
-
Air-dry the soil and sieve it to <2 mm to ensure homogeneity.
-
Characterize the soil for properties listed in Table 1.
-
-
Column Preparation:
-
Use inert columns (e.g., glass or stainless steel), typically with a length of 30-35 cm and an inner diameter of 5-10 cm.[6][16]
-
Place a support (e.g., glass wool and a sieve plate) at the bottom of the column.
-
Pack the soil into the column to a predetermined bulk density, ensuring uniformity to avoid preferential flow.[11]
-
-
Column Saturation and Equilibration:
-
Saturate the soil column from the bottom with a solution of 0.01 M CaCl2 to displace air and establish a steady flow.
-
Allow the column to drain freely until a constant moisture content is reached.
-
-
Application of this compound:
-
Simulated Rainfall (Irrigation):
-
Leachate Collection:
-
Collect the leachate that drains from the bottom of the column in fractions at regular intervals.
-
Measure the volume of each leachate fraction.
-
-
Soil Sampling:
-
After the irrigation period, carefully extrude the soil core from the column.
-
Section the soil core into segments of defined length (e.g., every 5 or 10 cm).
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the concentration of this compound in each leachate fraction and soil segment.
-
Determine the mass balance of the applied herbicide, accounting for the amount leached, the amount remaining in each soil segment, and any degradation products if analyzed.
-
Mandatory Visualizations
Caption: Workflow for a this compound soil column leaching experiment.
Caption: Key factors influencing this compound leaching in soil.
Caption: Troubleshooting decision tree for soil column leaching experiments.
References
- 1. oecd.org [oecd.org]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Problem of Leaching – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Sorption-desorption behavior of metsulfuron-methyl and sulfosulfuron in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Characterization of preferential flow in undisturbed, structured soil columns using a vertical TDR probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. soilqualityknowledgebase.org.au [soilqualityknowledgebase.org.au]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Optimizing HPLC Gradient for Triflusulfuron-methyl Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Triflusulfuron-methyl.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is a suitable starting point for the analysis of this compound.[1] A common setup includes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid to ensure good peak shape.[1][2] For initial method development, a broad "scouting" gradient, such as 5% to 95% acetonitrile over 40-60 minutes, can be employed to determine the elution profile and approximate retention time of the analyte.[3]
Q2: How can I optimize the mobile phase for better separation?
A2: Mobile phase optimization is crucial for achieving good resolution. Key parameters to adjust include:
-
Solvent Strength: Adjusting the ratio of acetonitrile to water will alter the retention time. A higher concentration of acetonitrile (the strong solvent in RP-HPLC) will lead to faster elution.[3]
-
pH: For ionizable compounds, the pH of the mobile phase is a critical factor influencing retention and selectivity.[4] Using a buffer and adjusting the pH can significantly improve peak shape and resolution. For mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.[1][4]
-
Acid Modifier: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing.[1]
Q3: Is gradient or isocratic elution better for this compound analysis?
A3: The choice between gradient and isocratic elution depends on the complexity of the sample matrix. If you are analyzing a relatively pure standard, an isocratic method (constant mobile phase composition) might be sufficient and can offer faster run times. However, for complex samples containing multiple components or impurities, gradient elution is often necessary to achieve adequate separation of all peaks within a reasonable time frame.[3] A gradient allows for the elution of a wider range of analytes by progressively increasing the mobile phase strength.[3]
Q4: What are the common sample preparation techniques for this compound?
A4: The sample preparation method depends on the matrix.
-
Liquid Formulations: These can often be diluted with the mobile phase or a suitable solvent like acetonitrile before injection.[2]
-
Soil Samples: Extraction is typically performed using a solvent mixture such as acetonitrile/0.1 M ammonium carbonate, followed by a cleanup step.[5]
-
High-Fat Matrices (e.g., Rapeseed Oil): More extensive cleanup procedures like a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method followed by solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are often required to remove interfering substances.[6]
Troubleshooting Guide
Table 1: Common HPLC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., column frit, tubing).[7] | Reverse flush the column (if permissible by the manufacturer). Check for and clear any blockages in the tubing or injector.[7] |
| Mobile phase viscosity is too high.[8] | Ensure mobile phase components are miscible. Consider using a less viscous solvent if possible.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., active silanol groups). | Add a competing base to the mobile phase or use a mobile phase with a lower pH to suppress silanol activity. Ensure the sample solvent is not stronger than the mobile phase. |
| Column contamination or degradation.[8] | Clean the column with a strong solvent wash. If the problem persists, replace the column.[8] | |
| Retention Time Drift | Poor column equilibration.[7] | Increase the equilibration time between gradient runs to ensure the column returns to the initial conditions.[7] |
| Inconsistent mobile phase composition.[7] | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[7] Check the pump's proportioning valves for proper function. | |
| Temperature fluctuations.[7] | Use a column oven to maintain a stable temperature.[7] | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase.[9] Run a blank gradient to identify the source of contamination. Clean the injector and sample loop. |
| Broad Peaks | Column overloading.[7] | Reduce the injection volume or dilute the sample.[7] |
| Extra-column volume (e.g., long tubing between column and detector).[7] | Use tubing with a smaller internal diameter and minimize the length.[7] | |
| Column contamination or aging.[7] | Replace the guard column or the analytical column.[7] |
Experimental Protocols
Example Protocol: Analysis of this compound in a Liquid Formulation
This protocol provides a general methodology for the HPLC analysis of a this compound liquid formulation.
1. Sample Preparation:
-
Accurately weigh a sufficient amount of the liquid formulation sample to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.[2]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]
2. Chromatographic Conditions:
The following table summarizes a typical set of HPLC parameters for this compound analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm particle size[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-18 min: 30% B |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 30 °C |
| Detector | UV/DAD at 240 nm[2] |
| Run Time | 18 minutes[2] |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a certified reference standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations.
Visualization
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. cipac.org [cipac.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mastelf.com [mastelf.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. d-nb.info [d-nb.info]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. jetir.org [jetir.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
addressing matrix effects in Triflusulfuron-methyl residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the residue analysis of Triflusulfuron-methyl.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of this compound analysis, components of complex matrices like soil, sugar beets, or other crops can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can lead to either signal suppression (a decrease in the analyte's signal) or signal enhancement (an increase in the analyte's signal). Both phenomena can lead to inaccurate quantification of this compound residues.
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between replicate injections.
-
Inaccurate quantitative results, often observed as low or excessively high recovery rates in spiked samples.
-
Changes in the peak shape of the analyte.
-
Instability of the signal during a sequence of injections.
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The primary strategies to counteract matrix effects can be categorized into three main areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach.
-
Instrumental Analysis: Optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to separate the analyte from matrix interferences chromatographically.
-
Calibration Strategies: Using a calibration approach that compensates for the matrix effect, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard.
Troubleshooting Guide
Problem 1: Low recovery of this compound in spiked samples.
-
Possible Cause: Signal suppression due to matrix effects.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: Ensure your QuEChERS or other sample preparation method is effectively removing interfering compounds. For matrices with high pigment content like spinach or certain vegetables, consider adding graphitized carbon black (GCB) to the dispersive solid-phase extraction (d-SPE) cleanup step. For matrices high in fats and waxes, C18 sorbent is beneficial.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of your instrument.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to correct for matrix effects and extraction losses, as it behaves almost identically to the analyte during the entire analytical process.
-
Problem 2: High variability in results (poor precision).
-
Possible Cause: Inconsistent matrix effects or sample preparation.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that every step of your sample preparation, from weighing to extraction and cleanup, is performed consistently for all samples and standards.
-
Check for Matrix Inhomogeneity: Ensure your samples are thoroughly homogenized before taking a subsample for extraction.
-
Evaluate Instrument Stability: Inject a solvent standard multiple times throughout your analytical run to ensure the LC-MS/MS system is stable. If there is significant drift, the instrument may require maintenance or re-tuning.
-
Problem 3: Signal enhancement leading to recovery values greater than 120%.
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components. This may involve using a slower gradient, a different mobile phase composition, or a different analytical column.
-
Matrix-Matched Calibration: As with signal suppression, using matrix-matched standards will help to accurately quantify the analyte in the presence of signal enhancement.
-
Optimize MS/MS Parameters: Ensure that your selected precursor and product ions for this compound are specific and not subject to interference from other compounds in the matrix.
-
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Sugar Beet
This protocol is adapted from standard QuEChERS procedures for vegetable matrices.
1. Sample Homogenization:
-
Weigh 15 g of a homogenized sugar beet sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 15 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 sorbent (to remove non-polar interferences). A common mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rpm for 2 minutes.
4. Final Extract Preparation:
-
Take the cleaned-up supernatant and dilute it with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion (m/z): 493.1
-
Product Ions (m/z): 264.1 (quantifier) and 96.1 (qualifier).
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables provide an overview of expected performance data for the analysis of sulfonylurea herbicides in various matrices. Note that specific values for this compound in sugar beet may vary depending on the exact experimental conditions.
Table 1: Illustrative Recovery of Sulfonylurea Herbicides in Different Matrices using QuEChERS and LC-MS/MS
| Analyte | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Bensulfuron-methyl | Rice Grain | 10 | 84.5 | < 15 |
| Bensulfuron-methyl | Rice Straw | 10 | 82.8 | < 15 |
| Bensulfuron-methyl | Soil | 10 | 91.1 | < 10 |
| Various Sulfonylureas | Agricultural Products | 10 - 250 | 71.7 - 114.9 | < 20 |
Table 2: General Matrix Effect Categories for Pesticide Analysis
| Matrix Effect (ME) | Signal Response Change | Interpretation |
| No significant effect | -20% to +20% | Matrix effect is considered negligible. |
| Medium suppression/enhancement | -50% to -20% or +20% to +50% | Matrix effect is present and should be addressed. |
| Strong suppression/enhancement | < -50% or > +50% | Significant matrix effect requiring robust mitigation strategies. |
Visualizations
Triflusulfuron-methyl Stability Technical Support Center
This technical support center provides guidance and answers frequently asked questions regarding the stability of Triflusulfuron-methyl in various solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by the pH of the medium and the type of solvent used. It is particularly susceptible to hydrolysis in aqueous solutions, with the degradation rate being highly pH-dependent. Temperature and exposure to light can also affect its stability.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For preparing stock solutions, aprotic solvents such as Acetonitrile (B52724) and Dimethyl Sulfoxide (DMSO) are recommended. This compound exhibits good stability in acetonitrile. While specific quantitative stability data in DMSO is limited, it is a suitable solvent for solubilization, and long-term stability is expected under proper storage conditions (e.g., -20°C, protected from light).
Q3: Are there any solvents that should be avoided for stock solutions?
A3: Yes, protic alcoholic solvents such as Methanol (B129727) and Ethanol (B145695) should be avoided for preparing stock solutions. Sulfonylureas, the chemical class to which this compound belongs, can undergo rapid alcoholysis in these solvents, leading to the degradation of the molecule.[1]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is most stable in neutral to slightly alkaline aqueous solutions (pH 7-10). Its degradation via hydrolysis is significantly faster in acidic conditions (pH < 7).[2]
Q5: What is the main degradation pathway for this compound?
A5: The primary degradation pathway in both aqueous solutions (hydrolysis) and in the presence of alcohols (alcoholysis) is the cleavage of the sulfonylurea bridge.[1][2] This results in the formation of two main degradation products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzene (B151609) sulfonamide.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the prepared stock or working solution. | - Verify the solvent used: Ensure that aprotic solvents like acetonitrile or DMSO were used. Avoid methanol and ethanol. - Check the pH of aqueous solutions: If working with aqueous buffers, ensure the pH is in the stable range of 7-10. - Storage conditions: Confirm that solutions are stored at or below -20°C and protected from light. - Prepare fresh solutions: If degradation is suspected, prepare fresh stock and working solutions. |
| Precipitation observed in the stock solution upon storage. | Poor solubility or solvent evaporation. | - Ensure complete dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved. - Check storage temperature: Very low temperatures can sometimes cause precipitation. Ensure the storage temperature is appropriate. - Prevent solvent evaporation: Use tightly sealed vials with proper caps (B75204) to minimize solvent loss, especially during long-term storage. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products. | - Identify degradation products: Compare the chromatogram with known degradation profiles if available. The primary degradation involves cleavage of the sulfonylurea bridge. - Perform a forced degradation study: To confirm the identity of degradation peaks, a forced degradation study under acidic, basic, and oxidative conditions can be performed. - Optimize chromatography: Adjust the mobile phase or gradient to ensure separation of the parent compound from its degradants. |
Data on this compound Stability
Stability in Aqueous Solutions (Hydrolysis)
The stability of this compound in aqueous solutions is highly dependent on the pH of the medium.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 20 | 3.7 days | University of Hertfordshire, AERU |
| 7 | 20 | 32 days | University of Hertfordshire, AERU |
| 7-10 | Not Specified | Low hydrolysis rate variation | [2] |
| Acidic | Not Specified | Fast hydrolysis | [2] |
Stability in Organic Solvents
Quantitative stability data for this compound in various organic solvents is not extensively available in the public domain. However, based on studies of the sulfonylurea class of compounds, the following qualitative stability can be inferred:
| Solvent | Qualitative Stability | Recommendation & Remarks |
| Acetonitrile | Stable | Recommended for stock solutions. Sulfonylureas show good stability in acetonitrile.[3] Commercially available analytical standards are often supplied in this solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Stable | Recommended for initial solubilization and stock solutions. Store at ≤ -20°C and protect from light for long-term stability. |
| Methanol | Unstable | Not Recommended. Sulfonylureas undergo rapid alcoholysis, with reported half-lives of 1.5 to 14 days at 30°C for related compounds.[1][3] |
| Ethanol | Unstable | Not Recommended. Similar to methanol, ethanol can cause rapid degradation of the sulfonylurea bridge through alcoholysis.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent under specific conditions (e.g., temperature, light exposure).
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
2. Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple vials made of an inert material (e.g., amber glass) to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) with the same solvent.
3. Storage Conditions:
-
Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, elevated temperature, exposure to UV light).
-
Include a control set of vials stored under optimal conditions (e.g., -20°C, protected from light) for comparison.
4. Sample Analysis (Time Points):
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
5. Analytical Method (HPLC-UV):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve prepared from a freshly diluted stock solution.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Overcoming Triflusulfuron-methyl Adsorption to Lab Equipment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adsorption of Triflusulfuron-methyl to laboratory equipment. Adsorption can lead to significant experimental errors, including inaccurate quantification and loss of sample. The following resources offer practical solutions and detailed protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues related to this compound adsorption in a question-and-answer format.
Q1: My this compound concentration is unexpectedly low after preparing a stock solution or during an experiment. What could be the cause?
A1: Loss of this compound is often due to its adsorption to the surfaces of your laboratory equipment, particularly glassware and certain plastics. This is a known issue with sulfonylurea herbicides, the chemical class to which this compound belongs. The degree of adsorption is significantly influenced by the pH of the solution.
Q2: How does pH affect the adsorption of this compound?
A2: this compound, like other sulfonylurea herbicides, is more prone to adsorption in acidic conditions (low pH). In acidic solutions, the molecule is less charged, making it more likely to bind to surfaces. Conversely, in neutral to alkaline conditions (higher pH), its solubility increases, which reduces its tendency to adsorb to labware.[1][2][3]
Q3: What type of labware is best to minimize adsorption?
A3: For aqueous solutions, polypropylene (B1209903) or silanized glass containers are generally recommended over standard glass or polystyrene. Basic compounds can adsorb to glass surfaces, while hydrophobic compounds may adsorb to polypropylene.[4] Using specialized low-adsorption vials, which are often surface-treated (e.g., silanized), can also significantly reduce analyte loss, especially for low-concentration samples.[4]
Q4: I am using the correct labware, but still suspect adsorption. What else can I do?
A4: Consider the composition of your solvent. The addition of a small amount of organic solvent (like acetonitrile) or a non-ionic surfactant to your aqueous solution can help reduce hydrophobic adsorption. For issues with ionic adsorption to glass, preparing solutions under slightly alkaline conditions can be effective.
Q5: How can I treat my glassware to prevent adsorption?
A5: You can "passivate" or "silanize" your glassware. Silanization is a chemical process that covers the glass surface with a less reactive and more hydrophobic layer, which can prevent the adsorption of "sticky" solutes.[2][5][6][7] A detailed protocol for silanization is provided in the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound that I should be aware of?
A: this compound is a white crystalline solid with a pKa of 4.4. Its solubility in water is highly dependent on pH. It is a member of the sulfonylurea herbicide family.
Q: How does the solubility of this compound change with pH?
A: The aqueous solubility of this compound increases significantly as the pH becomes more alkaline. This is a critical factor in preventing adsorption.
Q: What solvents can I use to dissolve this compound?
A: Besides its pH-dependent solubility in water, this compound is soluble in several organic solvents. Acetonitrile (B52724) is a commonly used solvent for preparing stock solutions for analytical purposes.[8]
Data Presentation
Table 1: Solubility of this compound in Water at 25°C
| pH | Solubility (ppm) |
| 3 | 1 |
| 5 | 3 |
| 7 | 110 |
| 9 | 11,000 |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (mg/L) |
| Acetone | 27,000 |
| Ethyl acetate | 120,000 |
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Labware
This protocol outlines a method to determine the extent of this compound adsorption to different types of lab equipment (e.g., glass, polypropylene, polystyrene vials).
Objective: To quantify the loss of this compound due to adsorption.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Labware to be tested (e.g., 2 mL vials of different materials)
-
Calibrated pipettes
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
Prepare a Working Solution: Dilute the stock solution with a relevant aqueous buffer (e.g., a buffer at a pH where adsorption is expected) to a final concentration suitable for your analytical method (e.g., 1 µg/mL).
-
Initial Concentration Measurement (T=0): Immediately after preparing the working solution, transfer an aliquot to an HPLC vial and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration (C_initial).
-
Incubation: Pipette a known volume of the working solution into the different types of labware being tested (in triplicate).
-
Time-Point Analysis: At specific time intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each container and analyze the concentration of this compound (C_t).
-
Calculation of Adsorption: The percentage of this compound adsorbed at each time point can be calculated using the following formula:
% Adsorption = [(C_initial - C_t) / C_initial] * 100
Expected Outcome: This experiment will provide quantitative data on the percentage of this compound lost to adsorption for each type of labware over time.
Protocol 2: Silanization of Glassware to Minimize Adsorption
This protocol provides a step-by-step guide for silanizing glassware to create a hydrophobic surface, thus reducing the adsorption of compounds like this compound.
Objective: To chemically modify the surface of glassware to prevent analyte adsorption.
Materials:
-
Glassware to be treated
-
Detergent
-
Distilled water
-
5% solution of dichlorodimethylsilane (B41323) in heptane
-
Dry toluene
-
Acetone
-
Fume hood
-
Oven
Procedure:
-
Cleaning: Thoroughly wash the glassware with detergent and water, followed by a rinse with distilled water. Dry the glassware completely in an oven.
-
Silanization Reaction: In a fume hood, fill the clean, dry glassware to about one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane.[5]
-
Wetting the Surface: Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted by the solution.[5]
-
Rinsing with Toluene: Discard the silanizing solution and rinse the glassware three times with dry toluene.[5]
-
Methanol Rinse: Fill the glassware to about one-third of its volume with dry methanol and shake for 15 minutes.[5]
-
Final Rinses: Discard the methanol and rinse the glassware thoroughly with fresh methanol, followed by a final rinse with acetone.[5]
-
Drying: Dry the silanized glassware in an oven before use.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflow for quantifying this compound adsorption.
References
- 1. lcms.cz [lcms.cz]
- 2. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. peptideweb.com [peptideweb.com]
- 6. mgel.msstate.edu [mgel.msstate.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. cipac.org [cipac.org]
Technical Support Center: Triflusulfuron-methyl Soil Persistence Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals investigating the environmental fate of Triflusulfuron-methyl in soil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is degrading much faster than expected in my soil incubation study. What are the likely causes?
A1: Accelerated degradation of this compound is often linked to two primary factors: soil pH and microbial activity.
-
Acidic Soil Conditions: this compound undergoes rapid chemical hydrolysis, specifically through the cleavage of its sulfonylurea bridge, in acidic environments.[1][2] If your soil pH is low (e.g., below 6), this chemical-driven pathway will likely dominate and lead to a shorter half-life.
-
High Microbial Activity: In neutral to alkaline soils, microbial degradation becomes the principal pathway for dissipation.[1] Soils with high organic matter, optimal moisture content, and favorable temperatures can harbor robust microbial communities that actively metabolize the herbicide.[2]
Troubleshooting Steps:
-
Verify Soil pH: Re-measure the pH of your soil samples. Inconsistent pH across replicates can lead to variable results.
-
Assess Microbial Viability: Compare degradation rates in your natural (non-sterile) soil with a sterilized control (e.g., autoclaved soil). A significantly slower degradation rate in the sterile soil confirms the contribution of microbial activity.[1]
-
Check Incubation Temperature: Higher temperatures accelerate both chemical hydrolysis and microbial metabolism, leading to faster degradation. Ensure your incubator is calibrated correctly.
Q2: Conversely, my this compound is showing high persistence and degrading very slowly. What factors could be at play?
A2: Increased persistence is typically observed under conditions that limit the primary degradation pathways.
-
Alkaline Soil pH: In neutral to alkaline soils (pH > 7), chemical hydrolysis is significantly slower.[1] Persistence in these soils is therefore highly dependent on the soil's microbial activity.
-
Low Microbial Activity: If the soil has low organic matter content, has been subjected to sterilization, or if incubation conditions are suboptimal for microbial life (e.g., low moisture, low temperature), microbial degradation will be limited.
-
Low Soil Moisture & Temperature: Both chemical and biological degradation processes are temperature and moisture-dependent. Dry and cold conditions will significantly slow down the degradation rate of this compound.
Troubleshooting Steps:
-
Confirm Soil pH: Ensure the pH of your soil is in the neutral to alkaline range where chemical hydrolysis is minimal.
-
Evaluate Incubation Conditions: Check that the temperature and moisture levels (e.g., % of water holding capacity) are appropriate for your experimental goals and are being maintained consistently.
-
Characterize Your Soil: Analyze the soil for organic matter content. Low organic matter can correlate with lower microbial biomass and thus slower degradation.
Q3: I am seeing inconsistent results between my experimental replicates. What should I check?
A3: Variability between replicates can undermine your study. Common sources of error include:
-
Inhomogeneous Soil: Ensure your bulk soil sample is thoroughly homogenized before being divided into replicates. Soil properties like pH, organic matter, and texture can vary even within a small area.
-
Uneven Application: The method used to apply (spike) this compound to the soil must be precise and consistent for all replicates.
-
Inconsistent Environmental Conditions: Small differences in temperature, moisture, or light exposure between replicate containers can lead to different degradation rates.
-
Analytical Variability: Ensure your extraction and analytical methods (e.g., HPLC-MS/MS) are validated, with good repeatability. Run duplicate analyses of the same extract to check the precision of the analytical method itself.
Q4: What are the primary degradation products I should be analyzing for in my study?
A4: The main degradation pathway for this compound in soil, across a pH range of 4-10, involves the cleavage of the sulfonylurea bridge.[1][2][3] This process results in two primary transformation products:
-
2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
6-methyl-2-methylcarboxylate benzene (B151609) sulfonamide
Your analytical method should be developed to quantify the parent this compound compound and these key metabolites to perform a mass balance analysis.
Quantitative Data: Half-Life of Sulfonylurea Herbicides
The persistence of a herbicide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes reported DT50 values for this compound and other structurally related sulfonylurea herbicides under various soil conditions.
| Herbicide | Soil pH | Temperature (°C) | Soil Condition | DT50 (days) | Reference |
| Metsulfuron-methyl | 5.2 | 28 | Non-sterile | 5 | [1] |
| Metsulfuron-methyl | 8.1 | 28 | Non-sterile | 69 | [1] |
| Metsulfuron-methyl | 8.1 | 28 | Sterile | 139 | [1] |
| Chlorsulfuron | 5.6 | - | Non-sterile | 22 | [4] |
| Chlorsulfuron | 7.4 | - | Non-sterile | 124 | [4] |
| Prosulfuron (B166686) | 5.4 | - | Non-sterile | 6.5 | [5] |
| Prosulfuron | 7.9 | - | Non-sterile | 122.9 | [5] |
| Ethametsulfuron-methyl | Acidic to Basic | - | Non-sterile | 13 - 67 | [1] |
Note: Data for this compound specifically is limited in comparative tables, but its behavior is consistent with other sulfonylureas where persistence increases significantly with rising pH.
Visualizations
Caption: Key factors and pathways affecting this compound soil persistence.
Caption: General workflow for a laboratory soil persistence incubation study.
Experimental Protocol: Aerobic Soil Persistence Study
This section outlines a generalized protocol for determining the rate of aerobic transformation of this compound in soil, based on principles from the OECD Guideline 307 .
1. Materials and Soil
-
Test Substance: Analytical grade this compound. A 14C-radiolabeled version is recommended for metabolite balancing and studying bound residues.
-
Soil: Collect fresh soil from a field with no recent history of sulfonylurea herbicide application. Sieve the soil (e.g., <2 mm mesh) to remove stones and large organic debris.
-
Characterization: Before the experiment, characterize the soil for:
-
Texture (% sand, silt, clay)
-
pH (in water and CaCl2)
-
Organic carbon (%) and organic matter (%)
-
Cation Exchange Capacity (CEC)
-
Water Holding Capacity (WHC)
-
Microbial biomass
-
2. Experimental Setup
-
Test Vessels: Use suitable incubation flasks (e.g., 250 mL Erlenmeyer flasks) that can be sealed but allow for air exchange.
-
Soil Preparation: Adjust the soil moisture to a defined level, typically 40-60% of its maximum water holding capacity (WHC). Pre-incubate the soil in the dark at the test temperature for 7-10 days to allow microbial populations to stabilize.
-
Application of Test Substance: Prepare a stock solution of this compound. Apply it to the pre-incubated soil as uniformly as possible to achieve the desired final concentration (e.g., corresponding to the maximum field application rate). For solid test substances, a sand carrier can be used. Mix thoroughly.
-
Sterile Control: Prepare a sterilized soil control by autoclaving the soil (e.g., twice for 1 hour at 121°C). Apply the test substance to the cooled, sterile soil under aseptic conditions.
3. Incubation
-
Conditions: Incubate the flasks in the dark at a constant temperature (e.g., 20°C ± 1°C).
-
Sampling: Sacrifice replicate flasks (typically in triplicate) for analysis at pre-determined time intervals. A typical schedule might be 0, 1, 3, 7, 14, 30, 60, and 90 days. The "0" time point should be sampled as soon as possible after application.
4. Analysis
-
Extraction: At each sampling point, extract the entire soil sample from each replicate flask. A common extraction solvent is a mixture of acetonitrile (B52724) and water, sometimes with a buffer or acid modifier. The extraction is typically performed by shaking or sonication.
-
Quantification: Analyze the extracts for the concentration of parent this compound and its primary transformation products using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Evaluation:
-
Plot the concentration of this compound versus time.
-
Determine the dissipation kinetics. First-order kinetics are often assumed, and the degradation rate constant (k) is calculated.
-
Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied concentration using the formula: DT50 = ln(2) / k.
-
References
analytical challenges in detecting low levels of Triflusulfuron-methyl
Technical Support Center: Analysis of Triflusulfuron-methyl
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the detection of low levels of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for detecting low levels of this compound?
A1: For detecting trace levels of this compound, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[1] This technique offers high sensitivity and selectivity, which is crucial for complex matrices such as soil, water, and food products.[1] While HPLC with UV detection (HPLC-UV) can also be used, HPLC-MS/MS generally provides lower limits of detection.[1][2]
Q2: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?
A2: The LOD and LOQ are dependent on the matrix, instrumentation, and method used. However, typical values achieved with modern analytical techniques are summarized in the table below.
| Method | Matrix | LOQ | Reference |
| HPLC-MS/MS | Soil | 0.05 µg/kg | [1] |
| HPLC-MS/MS | Water | 0.05 µg/L | [1] |
| HPLC-UV | Air | 1.1 µg/m³ | [1] |
| HPLC-MS/MS | Body Fluids (Plasma, Urine) | 0.01 mg/kg | [1] |
| HPLC-MS/MS | Food of Animal Origin | 0.01 mg/kg | [1] |
| HPLC | Soil | 0.003 ppm (3 µg/kg) | [3] |
Note: The European Union has set the Maximum Residue Level (MRL) at the Limit of Determination (LOD), which is 0.01 mg/kg for many food products like tree nuts and oil seeds.[4]
Q3: What is the QuEChERS method and is it suitable for this compound?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[5][6] It involves an extraction step with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][6] The QuEChERS method is highly effective for a broad range of pesticides and is suitable for preparing samples for this compound analysis prior to LC-MS/MS.[7] It is known to provide high recovery rates (typically 70-120%) and good reproducibility.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[8] Strategies to minimize them include:
-
Effective Sample Cleanup: Utilize cleanup steps like d-SPE (with sorbents like PSA, C18, or GCB) to remove interfering compounds such as pigments, sugars, and lipids.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[9][10] This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[9]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9] This approach is effective if the analyte concentration is high enough to remain above the LOQ after dilution.[9]
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects and variations in recovery.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Recovery of this compound During Sample Extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Ensure you are using an appropriate extraction solvent. Acetonitrile is commonly used and effective for QuEChERS-based methods.[5] For some soil types, a mixture of methylene (B1212753) chloride and acetonitrile may be required.[11] |
| Incorrect pH | The stability and extraction efficiency of sulfonylurea herbicides like this compound can be pH-dependent.[12] Ensure the pH of your sample and extraction solvent is optimized. The extraction may be performed under acidic conditions to transfer the analyte into an organic solvent like ethyl acetate.[13] |
| Insufficient Shaking/Homogenization | Ensure vigorous and adequate shaking or homogenization time to allow for the complete transfer of the analyte from the sample matrix to the extraction solvent.[5] |
| Analyte Degradation | This compound can degrade, particularly through hydrolysis.[12] Process samples promptly and store extracts at low temperatures if analysis cannot be performed immediately. |
Problem 2: Poor Peak Shape or Shifting Retention Times in HPLC.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Co-extracted matrix components can build up on the analytical column. Use a guard column and/or implement a robust column washing step after each analytical run. |
| Incompatible Sample Solvent | The solvent of the final extract can affect peak shape. If possible, the final extract should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, degassed, and that the composition is stable. Check for any microbial growth in the solvent reservoirs. |
| Column Degradation | The analytical column may be degrading. Check the manufacturer's recommendations for pH range and operating pressure. Try replacing the column if other solutions fail. |
Problem 3: High Signal Suppression or Enhancement in LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Highly complex matrices (e.g., tea, some leafy greens) contain many co-extracted compounds that can interfere with ionization.[14] Consider adding a different or additional sorbent to your d-SPE cleanup step (e.g., Graphitized Carbon Black (GCB) for pigment removal, though be aware it can adsorb planar analytes). |
| Co-elution with Matrix Components | Modify the HPLC gradient to better separate this compound from the interfering matrix components. A slower, more shallow gradient can improve resolution. |
| Ion Source Contamination | Matrix components can contaminate the ion source of the mass spectrometer, leading to reduced sensitivity. Regularly clean the ion source according to the manufacturer's instructions. |
| Incorrect Calibration Strategy | Using solvent-based calibration curves for matrix-laden samples can lead to inaccurate quantification. Always use matrix-matched standards or a stable isotope-labeled internal standard for accurate results.[9] |
Experimental Protocols & Visualizations
General Analytical Workflow
A typical workflow for the analysis of this compound in a solid matrix (e.g., soil, food) involves sample preparation, extraction, cleanup, and instrumental analysis.
Troubleshooting Logic for Low Signal Intensity
When encountering low signal intensity for your analyte, a logical troubleshooting process can help identify the root cause.
Detailed Protocol: QuEChERS Extraction and d-SPE Cleanup
This protocol is a general guideline based on the widely used QuEChERS method.[5][6]
1. Sample Extraction
-
Homogenize your sample (e.g., fruit, vegetable, or soil).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5][6]
-
Add 10-15 mL of acetonitrile to the tube.
-
If required, add an internal standard.
-
Shake vigorously for 1 minute.
-
Add a mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).[6]
-
Immediately shake again for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube (e.g., at 4000 RPM for 5 minutes) to achieve phase separation.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer into a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent mixture typically contains anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and lipids).[6] For highly pigmented samples, Graphitized Carbon Black (GCB) may be included.
-
Vortex the tube for 30-60 seconds.
-
Centrifuge for 5 minutes.
-
The resulting supernatant is the final extract. It can be analyzed directly by LC-MS/MS or diluted with mobile phase prior to injection.
References
- 1. Peer review of the pesticide risk assessment of the active substance triflusulfuron‐methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. agrinfo.eu [agrinfo.eu]
- 5. QuEChERS: Home [quechers.eu]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. lcms.cz [lcms.cz]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Triflusulfuron-methyl and Other Sulfonylurea Herbicides
This guide provides a detailed comparison of Triflusulfuron-methyl with other sulfonylurea herbicides, focusing on performance, crop selectivity, and environmental fate. The information is intended for researchers, scientists, and professionals in drug and herbicide development, with an emphasis on experimental data and methodologies.
Introduction to Sulfonylurea Herbicides
Introduced in the 1980s, sulfonylurea herbicides revolutionized weed management in agriculture.[1] These compounds are highly effective at low application rates, typically in the range of grams per hectare, which reduces the chemical load on the environment.[1] They are used to control a broad spectrum of broadleaf weeds and some grasses in a variety of crops.[2][3] this compound is a member of this class, primarily used for post-emergence weed control in sugar beets and other beet crops.[4]
Mechanism of Action
The primary mode of action for all sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1][2][5] By blocking this enzyme, sulfonylurea herbicides halt protein synthesis, leading to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants.[3][5] This metabolic pathway is present in plants and microorganisms but not in animals, which contributes to the low mammalian toxicity of these herbicides.
Comparative Efficacy on Weed Control
The efficacy of sulfonylurea herbicides can vary depending on the weed species, application rate, and environmental conditions. This compound is particularly effective against a range of broadleaf weeds in sugar beet cultivation. The following table provides a comparative overview of the effectiveness of this compound and other sulfonylureas on common weeds.
Table 1: Comparative Weed Control Efficacy of Selected Sulfonylurea Herbicides
| Weed Species | This compound | Chlorsulfuron | Metsulfuron-methyl | Thifensulfuron-methyl |
| Redroot Pigweed (Amaranthus retroflexus) | E | G | G | G |
| Common Lambsquarters (Chenopodium album) | E | G | G | G |
| Wild Buckwheat (Polygonum convolvulus) | G | F | F | G |
| Kochia (Kochia scoparia) | E | G | G | G |
| Canada Thistle (Cirsium arvense) | F | G | G | F |
| Wild Mustard (Sinapis arvensis) | E | E | E | E |
E=Excellent, G=Good, F=Fair, P=Poor. Data compiled from multiple sources for general comparison.
Experimental Protocol for Efficacy Evaluation
A representative protocol for evaluating the post-emergence efficacy of herbicides on broadleaf weeds is outlined below.
-
Experimental Design: Field trials are typically conducted using a randomized complete block design with three to four replications.[6]
-
Plot Size: Individual plots are of a size suitable for herbicide application and assessment, for example, 2 meters by 10 meters.
-
Herbicide Application: Herbicides are applied post-emergence when weeds are at the 2-4 leaf stage and are actively growing.[7] Applications are made using a calibrated backpack sprayer delivering a specified volume of water (e.g., 200-400 L/ha) at a constant pressure to ensure uniform coverage.
-
Treatments: Treatments include the herbicides being tested at various application rates (e.g., 1x and 2x the recommended rate), a standard herbicide for comparison, and an untreated control.
-
Data Collection: Weed control efficacy is visually assessed at set intervals after treatment (e.g., 7, 14, and 28 days). Efficacy is rated on a scale of 0% (no effect) to 100% (complete weed death). Weed biomass (dry weight) per unit area may also be measured.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Crop Tolerance and Selectivity
Crop selectivity is a critical attribute of herbicides. This compound is notable for its high selectivity in sugar beets.[5] This selectivity is primarily due to the rapid metabolic detoxification of the herbicide within the sugar beet plant. In contrast, many other sulfonylureas can cause significant injury to sugar beets, which are often used as an indicator species for sulfonylurea residues in soil.
Table 2: Comparative Crop Tolerance of Sugar Beets to Selected Sulfonylurea Herbicides
| Herbicide | Application Rate (g a.i./ha) | Crop Injury Rating (%) (14 Days After Treatment) |
| This compound | 17.5 | < 5 |
| Chlorsulfuron | 17.5 | > 80 |
| Metsulfuron-methyl | 4 | > 70 |
| Rimsulfuron | 17.5 | > 90 |
Data is indicative and compiled from various studies. Injury ratings can vary with environmental conditions and crop growth stage.
Experimental Protocol for Crop Tolerance Assessment
The following protocol is representative of studies conducted to assess crop tolerance to herbicides.
-
Experimental Setup: The experiment is laid out in a randomized complete block design with four replications, in a field with uniform soil type and crop stand.
-
Treatments: Herbicides are applied at the recommended label rate and at twice the recommended rate (2x) to evaluate the margin of crop safety. An untreated control is included for comparison.
-
Application Timing: Herbicides are applied at a specific crop growth stage as per the intended use pattern (e.g., 2-4 true leaf stage for sugar beets).
-
Crop Injury Assessment: Visual crop injury ratings are taken at regular intervals (e.g., 7, 14, 21, and 28 days after application) on a scale of 0% (no injury) to 100% (crop death). Symptoms evaluated include stunting, chlorosis, and necrosis.
-
Yield Data: At crop maturity, plots are harvested to determine the impact of herbicide treatments on yield (e.g., root yield and sugar content for sugar beets).
-
Statistical Analysis: Injury ratings and yield data are statistically analyzed to identify significant differences among treatments.
Environmental Fate and Dissipation
The persistence of sulfonylurea herbicides in the soil is a key environmental consideration, as residues can affect sensitive rotational crops.[5] Dissipation is influenced by soil pH, temperature, moisture, and microbial activity.[8] Generally, sulfonylureas are more persistent in alkaline soils and degrade more rapidly in acidic conditions through chemical hydrolysis.[8] Microbial degradation is the primary pathway in neutral to alkaline soils.[8]
Table 3: Comparative Soil Half-Life of Selected Sulfonylurea Herbicides
| Herbicide | Typical Soil Half-Life (Days) | Primary Dissipation Pathway | pH Effect on Persistence |
| This compound | 5 - 20 | Chemical Hydrolysis & Microbial Degradation | More rapid degradation in acidic soils |
| Chlorsulfuron | 30 - 60 | Microbial Degradation & Chemical Hydrolysis | More persistent in alkaline soils |
| Metsulfuron-methyl | 30 - 90 | Microbial Degradation & Chemical Hydrolysis | More persistent in alkaline soils |
| Thifensulfuron-methyl | 10 - 25 | Chemical Hydrolysis & Microbial Degradation | Less affected by pH than other SUs |
Values are approximate and can vary significantly based on soil type and environmental conditions. Data compiled from multiple sources.
Experimental Protocol for Soil Dissipation Study
The following protocol outlines a typical laboratory-based study to determine the soil half-life of a herbicide.
-
Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved, and characterized for properties such as texture, organic matter content, and pH.
-
Herbicide Application: A known concentration of the herbicide (often radiolabeled for ease of detection) is applied to soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. A parallel set of sterilized soil samples may be included to differentiate between microbial and chemical degradation.
-
Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Extraction and Analysis: The herbicide is extracted from the soil samples using an appropriate solvent. The concentration of the parent herbicide and its major metabolites is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Half-Life Calculation: The dissipation of the herbicide over time is plotted, and the data are fitted to a first-order decay model to calculate the time required for 50% of the initial concentration to dissipate (DT50 or half-life).
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. canr.msu.edu [canr.msu.edu]
- 4. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Sugar Beet (Beta vulgaris L.) Yield and Quality: Evaluating the Efficiency of Chemical and Mechanical Weed Control Strategies | MDPI [mdpi.com]
- 7. journals.pan.pl [journals.pan.pl]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Triflusulfuron-methyl and Phenmedipham for Broadleaf Weed Control
In the realm of selective post-emergence weed management, particularly in sugar beet cultivation, Triflusulfuron-methyl and Phenmedipham stand out as crucial herbicidal agents. While both target broadleaf weeds, their efficacy, mode of action, and crop tolerance profiles exhibit notable differences. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their weed control strategies.
Executive Summary
This compound, a sulfonylurea herbicide, acts by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1] In contrast, Phenmedipham, a member of the phenylcarbamate class, functions by inhibiting photosynthesis at Photosystem II (PSII). While both are effective post-emergence herbicides, their spectrum of controlled weeds and potential for crop injury can vary. Experimental evidence suggests that tank-mixing this compound with Phenmedipham-based herbicide combinations can enhance the overall efficacy and spectrum of weed control.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and Phenmedipham, primarily from studies conducted on sugar beets. It is important to note that direct side-by-side comparisons in the same trial are limited in the available literature. The data presented is synthesized from different studies and should be interpreted with this consideration.
Table 1: Comparative Efficacy on Key Broadleaf Weeds
| Weed Species | This compound Efficacy (%) | Phenmedipham-based Mixture Efficacy (%) | Notes |
| Chenopodium album (Common Lambsquarters) | Did not show significant control in some studies[2] | Effective, especially in combination with other actives[3] | The addition of Triflusulfuron to a Phenmedipham mix did not improve control of C. album[2]. |
| Tripleurospermum perforatum (Scentless Mayweed) | Addition to Phenmedipham mix improved control[2] | Moderate | Triflusulfuron enhances the spectrum of control. |
| Thlaspi arvense (Field Pennycress) | Addition to Phenmedipham mix improved control[2] | Moderate | Triflusulfuron enhances the spectrum of control. |
| Viola arvensis (Field Pansy) | Addition to Phenmedipham mix improved control[2] | Moderate | Triflusulfuron enhances the spectrum of control. |
| Polygonum aviculare (Prostrate Knotweed) | Addition to Phenmedipham mix improved control[2] | Moderate | Triflusulfuron enhances the spectrum of control. |
| Amaranthus retroflexus (Redroot Pigweed) | Not specified | Good, especially in combination with Desmedipham[4] | Phenmedipham alone is less effective on A. retroflexus[4]. |
| Amaranthus palmeri (Palmer Amaranth) | Not specified | Moderate, with Desmedipham improving efficacy[4] | Desmedipham provides greater efficacy than Phenmedipham on this species[4]. |
Table 2: Impact on Sugar Beet Yield
| Herbicide Treatment | Root Yield (t/ha) | Sugar Yield (t/ha) | Study Notes |
| Phenmedipham + Desmedipham + Ethofumesate | Lower than treatments with added Triflusulfuron | Lower than treatments with added Triflusulfuron | The addition of other herbicides, including Triflusulfuron, to this mixture consistently increased yields[2]. |
| This compound + Hand Hoeing | 32.2 (in combination with hand hoeing) | Not specified | This combination showed the highest yield in one study[5]. |
| Phenmedipham-based mix + Hand Hoeing | 29.5 (in combination with hand hoeing) | Not specified | Yield was lower compared to the this compound combination with hand hoeing in the same study[5]. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy studies. Below is a generalized protocol for assessing the comparative efficacy of herbicides like this compound and Phenmedipham in a field setting, based on common practices cited in the literature.
Objective: To evaluate and compare the efficacy of this compound and Phenmedipham for the control of broadleaf weeds in sugar beet and to assess crop phytotoxicity.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates.
-
Plot Size: Each plot should be of a standardized size, for example, 2 meters wide and 10 meters long.
-
Treatments:
-
Untreated Control (weedy check)
-
Hand-weeded Control
-
This compound at a standard application rate (e.g., 15 g a.i./ha)[2]
-
Phenmedipham at a standard application rate (often in combination with Desmedipham and Ethofumesate, e.g., 91+71+112 g a.i./ha)[2]
-
Tank-mix of this compound and Phenmedipham-based mixture.
-
-
Crop: Sugar beet (variety specified).
-
Sowing: Sown at a specified time and density.
Herbicide Application:
-
Timing: Post-emergence, typically when weeds are at the cotyledon to 2-4 true leaf stage. Multiple applications (e.g., three times at 10-15 day intervals) may be performed.[2]
-
Equipment: A calibrated knapsack sprayer with specified nozzles (e.g., flat fan) to ensure uniform coverage.
-
Volume: A standard spray volume, for instance, 200-400 L/ha.
Data Collection:
-
Weed Assessment:
-
Weed density and species composition are recorded before and at set intervals after herbicide application (e.g., 14, 28, and 56 days) using quadrats of a defined area (e.g., 0.25 m²).
-
Weed control efficacy is visually assessed on a percentage scale (0% = no control, 100% = complete control) relative to the untreated control.
-
Weed biomass (dry weight) is determined by harvesting the weeds from the quadrats at the end of the assessment period.
-
-
Crop Phytotoxicity Assessment:
-
Crop injury is visually rated on a percentage scale (0% = no injury, 100% = crop death) at regular intervals after application.
-
-
Yield Assessment:
-
At harvest, sugar beet roots from a central area of each plot are harvested, cleaned, and weighed to determine root yield.
-
A subsample of roots is analyzed for sugar content to calculate sugar yield.
-
Statistical Analysis:
-
Data on weed density, biomass, efficacy ratings, crop injury, and yield are subjected to Analysis of Variance (ANOVA).
-
Mean separation tests (e.g., Duncan's Multiple Range Test) are used to determine significant differences between treatments at a specified probability level (e.g., p ≤ 0.05).
Visualization of Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mode of Action of this compound.
Caption: Mode of Action of Phenmedipham.
Caption: Herbicide Efficacy Trial Workflow.
Conclusion
Both this compound and Phenmedipham are effective post-emergence herbicides for the control of broadleaf weeds in sugar beet, albeit through different mechanisms of action. The available data suggests that while Phenmedipham-based mixtures provide a solid foundation for weed control, the addition of this compound can significantly broaden the spectrum of controlled weeds and, consequently, improve crop yield.[2] Specifically, this compound shows particular efficacy against species such as Tripleurospermum perforatum, Thlaspi arvense, Viola arvensis, and Polygonum aviculare.[2] However, for weeds like Chenopodium album, Phenmedipham combinations appear more robust.[2]
The choice between these herbicides, or their use in combination, should be guided by the specific weed spectrum present in the field. Further direct comparative studies under a range of environmental conditions and weed pressures would be beneficial for a more definitive assessment of their relative performance. The detailed experimental protocol provided herein offers a framework for conducting such comparative research.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. Adjuvants to Improve Phenmedipham + Desmedipham + Ethofumesate Efficacy Against Weeds in Sugar Beet (Beta vulgaris) - Advances in Weed Science [awsjournal.org]
- 4. bioone.org [bioone.org]
- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
Validating a New Analytical Method for Triflusulfuron-methyl: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comparative overview of established analytical techniques for the determination of Triflusulfuron-methyl, a sulfonylurea herbicide. Experimental data is presented to aid in the selection and validation of the most suitable method for specific research needs.
This compound is a selective post-emergence herbicide used for the control of broadleaf weeds in crops.[1] Accurate determination of its residues in environmental and food samples is crucial for regulatory monitoring and safety assessment.[2][3] This guide focuses on the validation parameters of commonly employed analytical methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/g | 0.001 - 10 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.1 - 0.4 µg/g | 0.004 - 500 ng/mL | [5][6] |
| Linearity (R²) | > 0.99 | > 0.99 | [4] |
| Recovery | 90 - 101% | 71.1 - 126.0% | [5][6] |
| Precision (RSD) | ≤ 4% (intraday), ≤ 8% (interday) | < 10% | [5][7] |
Table 1: Comparison of Method Performance Parameters. This table highlights the superior sensitivity of LC-MS/MS, as indicated by its lower LOD and LOQ values, making it more suitable for trace residue analysis. Both methods demonstrate excellent linearity and precision.
| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Soil | 0.1 µg/g | 0.4 µg/g | 90 - 101 | [5] |
| LC-MS/MS | Foodstuffs | < 10 ng/mL | Not specified | Not specified | [4] |
| LC-MS/MS | Vegetables | 0.01 mg/kg (ppm) | Not specified | Not specified | [8] |
| GC/MS/MS | Lemon | 0.001 - 150 ng/mL | 0.004 - 500 ng/mL | 71.1 - 126.0 | [6] |
| GC/MS/MS | Beans | Not specified | Not specified | 72.5 - 124.5 | [6] |
Table 2: Method Performance in Different Matrices. This table showcases the application of different methods for various sample types. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices prior to chromatographic analysis.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of an analytical method. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in formulations and less complex samples where high sensitivity is not the primary requirement.
-
Sample Preparation (Solid Formulations):
-
Homogenize 15-20g of the sample.
-
Weigh an amount of the homogenized sample containing approximately 10 mg of this compound into a 100 ml volumetric flask.
-
Add 70 ml of acetonitrile (B52724) and sonicate to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the sample through a 0.22 µm filter before injection.[11]
-
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace residue analysis of this compound in complex matrices like food and environmental samples due to its high sensitivity and selectivity.
-
Sample Preparation (QuEChERS method for food samples):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup by dispersive solid-phase extraction (d-SPE).
-
The final extract is then filtered and ready for LC-MS/MS analysis.[9][10]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.[4]
-
Column: Agilent ZORBAX SB-C18, 4.6 mm x 150 mm, 1.8 µm.[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid, is typically used.
-
Mass Spectrometer: Agilent G6410 Triple Quadrupole or equivalent.[4]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4][8] Specific precursor and product ions for this compound would be selected for monitoring.
-
Visualization of the Validation Workflow
The following diagram illustrates the key stages involved in validating a new analytical method for this compound.
Caption: Workflow for validating a new analytical method for this compound.
This comprehensive guide provides a foundation for researchers to select and validate an appropriate analytical method for this compound. The provided data and protocols serve as a starting point, and it is essential to perform in-house validation to ensure the method is fit for its intended purpose.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. canada.ca [canada.ca]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cipac.org [cipac.org]
- 12. researchgate.net [researchgate.net]
Navigating the Specificity of Sulfonylurea Herbicide Immunoassays: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of sulfonylurea herbicides is paramount. Immunoassays offer a rapid and sensitive screening method, but their utility is critically dependent on the specificity of the antibodies employed. Cross-reactivity with structurally similar, non-target sulfonylureas can lead to false-positive results and inaccurate quantification. This guide provides an objective comparison of the cross-reactivity of various immunoassays for sulfonylurea herbicides, supported by experimental data, to aid in the selection of appropriate analytical tools.
Understanding the Challenge: Structural Similarity and Cross-Reactivity
Sulfonylurea herbicides share a common core structure, with variability in the aryl, sulfonylurea bridge, and heterocyclic substituents. This structural similarity is the primary cause of cross-reactivity in immunoassays. An antibody developed to recognize a specific sulfonylurea may also bind to other members of the family, albeit with varying affinities. The degree of this cross-reactivity is a critical performance parameter of any sulfonylurea immunoassay.
Comparative Analysis of Cross-Reactivity in Sulfonylurea Immunoassays
The following table summarizes quantitative cross-reactivity data from various studies on immunoassays developed for specific sulfonylurea herbicides. The data is presented as the percentage of cross-reactivity, which is typically calculated as (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100.
| Target Analyte | Immunoassay Type | Cross-Reacting Sulfonylurea | Cross-Reactivity (%) |
| Metsulfuron-methyl (B1676535) | Indirect Competitive ELISA | Sulfometuron | 43%[1] |
| Cinosulfuron | 16%[1] | ||
| Triasulfuron | 10%[1] | ||
| Bensulfuron-methyl | Competitive Indirect ELISA | Other sulfonylureas & metabolites | < 15% |
| Nicosulfuron | Indirect Competitive ELISA | Other sulfonylurea herbicides | Negligible |
| Halosulfuron-methyl (B1672931) | Indirect Competitive ELISA | 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol | 0.06% |
| Pyrazosulfuron-ethyl | No cross-reactivity | ||
| Nicosulfuron | No cross-reactivity | ||
| Chlorsulfuron | No cross-reactivity | ||
| Ethoxysulfuron | No cross-reactivity | ||
| Chlorimuron-ethyl | No cross-reactivity |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution, as experimental conditions can vary.
Key Observations and Considerations
From the compiled data, several key points emerge:
-
High Specificity is Achievable: The immunoassay for halosulfuron-methyl demonstrates that highly specific antibodies with minimal to no cross-reactivity with other sulfonylureas can be developed.
-
Variable Cross-Reactivity: The metsulfuron-methyl immunoassay shows significant cross-reactivity with other sulfonylureas, highlighting the importance of understanding the potential for co-occurring herbicides in a sample.
-
Broad-Class Specificity: Some immunoassays are intentionally designed to be "broad-specific," capable of detecting a range of sulfonylureas. This can be advantageous for initial screening purposes to detect the presence of any sulfonylurea herbicide.
Experimental Protocols: A Closer Look at the Methodology
The development of a sensitive and specific immunoassay for a sulfonylurea herbicide involves a series of critical steps. The following is a synthesized, detailed protocol for a typical competitive indirect enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Competitive Indirect ELISA for Sulfonylurea Herbicide Detection
1. Materials and Reagents:
-
Sulfonylurea standards (target analyte and potential cross-reactants)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Freund's complete and incomplete adjuvant
-
Polystyrene 96-well microtiter plates
-
Anti-sulfonylurea primary antibody (e.g., rabbit polyclonal)
-
Goat anti-rabbit IgG-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stopping solution (e.g., 2M H2SO4)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate buffered saline (PBS), pH 7.4
-
Washing buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
2. Hapten Synthesis and Conjugation:
-
A derivative of the target sulfonylurea herbicide (hapten) containing a carboxyl group is synthesized.
-
The hapten is conjugated to a carrier protein (e.g., BSA for the immunogen, OVA for the coating antigen) using the active ester method with DCC and NHS.
3. Antibody Production (Polyclonal):
-
Rabbits are immunized with the hapten-BSA conjugate emulsified in Freund's complete adjuvant, followed by booster injections with the conjugate in Freund's incomplete adjuvant.
-
Blood is collected, and the antiserum containing polyclonal antibodies is separated and purified.
4. ELISA Procedure:
-
Coating: Microtiter plate wells are coated with the hapten-OVA conjugate (coating antigen) in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with washing buffer.
-
Blocking: Unbound sites in the wells are blocked with blocking buffer for 1-2 hours at 37°C.
-
Washing: The plate is washed three times with washing buffer.
-
Competitive Reaction: A mixture of the sulfonylurea standard (or sample) and the primary antibody is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with washing buffer.
-
Secondary Antibody Incubation: The HRP-conjugated secondary antibody is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with washing buffer.
-
Substrate Reaction: TMB substrate solution is added to the wells, and the plate is incubated in the dark for 15-30 minutes at 37°C.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stopping solution.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
5. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the sulfonylurea standard concentration.
-
The concentration of the sulfonylurea in the samples is determined by interpolating their absorbance values from the standard curve.
-
Cross-reactivity is calculated using the IC50 values of the target analyte and the tested cross-reacting compounds.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key chemical structures and experimental workflows.
Caption: General chemical structure of sulfonylurea herbicides.
Caption: Workflow of a competitive indirect ELISA.
Caption: Specific vs. cross-reactive antibody binding.
Conclusion
The selection of an appropriate immunoassay for sulfonylurea herbicide detection requires a thorough understanding of its cross-reactivity profile. While some assays offer high specificity for a single compound, others exhibit broader reactivity, which can be useful for general screening but may lead to inaccurate results if not properly validated. The data and protocols presented in this guide are intended to provide researchers with the necessary information to make informed decisions when choosing or developing an immunoassay for sulfonylurea herbicides, ultimately contributing to more reliable and accurate analytical outcomes.
References
comparing the environmental impact of Triflusulfuron-methyl and glyphosate
An Objective Comparison of the Environmental Impacts of Triflusulfuron-methyl and Glyphosate (B1671968)
Introduction
This compound and glyphosate are two widely used herbicides with distinct chemical properties and modes of action, leading to different environmental fates and toxicological profiles. This guide provides a detailed, objective comparison of their environmental impacts, supported by experimental data, to inform researchers, scientists, and drug development professionals. This compound is a sulfonylurea herbicide primarily used for post-emergence control of broadleaf weeds in specific crops like sugar beets.[1][2] Glyphosate is a broad-spectrum, non-selective herbicide used extensively in agriculture, forestry, and non-crop areas.[3][4]
Physicochemical Properties and Environmental Fate
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is moderately soluble in water and has low volatility.[1] It is not expected to be persistent in soil but may persist in water under certain conditions.[1] Glyphosate, on the other hand, strongly adsorbs to soil particles, which can slow its degradation.[3] While this strong adsorption limits its leaching potential into groundwater, it can lead to accumulation in the topsoil with repeated applications.[3][5]
Data Summary: Physicochemical Properties and Persistence
| Property | This compound | Glyphosate |
| Persistence in Soil (Half-life) | Not expected to be persistent[1] | 2 to 197 days (typical field half-life of 47 days)[3] |
| Persistence in Water (Half-life) | May be persistent depending on local conditions[1] | A few days to 91 days[3] |
| Mobility in Soil | Not expected to leach to groundwater[1] | Low potential to contaminate groundwater due to strong soil binding[3][6] |
| Volatility | Low[1] | Non-volatile[7] |
Ecotoxicity
The impact of herbicides on non-target organisms is a critical aspect of their environmental risk assessment. Both herbicides exhibit varying levels of toxicity to different organisms.
Aquatic Toxicity
This compound is classified as very toxic to aquatic life, with long-lasting effects.[8] Glyphosate's toxicity to aquatic organisms is a subject of ongoing research, with some studies indicating that the formulated products containing surfactants are more toxic than the active ingredient alone.[6][9] The European Chemicals Agency (ECHA) has classified glyphosate as toxic to aquatic life.[3]
Terrestrial Ecotoxicity
This compound shows moderate to low toxicity to most terrestrial species, though it is highly toxic to non-target plants.[1] Glyphosate is considered to have low to very low toxicity to mammals.[3] However, it can have indirect effects on wildlife by altering their habitat.[6] Sublethal effects of glyphosate on beneficial insects, such as natural enemies of pests, have also been reported, potentially disrupting local ecosystems.[10]
Data Summary: Ecotoxicity
| Organism Group | This compound | Glyphosate |
| Aquatic Plants | High toxicity[1] | Moderately to highly toxic, depending on the formulation[9] |
| Fish (Chronic) | Moderate toxicity[1] | Practically non-toxic to moderately toxic[11] |
| Aquatic Invertebrates | Data not readily available | Slightly toxic to practically non-toxic[3] |
| Birds (Chronic) | Moderate toxicity[1] | Slightly toxic[11] |
| Earthworms (Acute LC50) | > 1000 mg/kg soil (Low toxicity)[1] | Data not readily available |
| Bees | Data not readily available | High toxicity of some formulations when bees are directly exposed[12] |
Human Health Impact
The potential impact on human health is a significant consideration in the environmental risk assessment of pesticides.
This compound is suspected of causing cancer and is considered a possible endocrine disruptor.[1][8][13] Due to these concerns, the European Commission decided not to renew its approval for use in the EU.[14]
The carcinogenicity of glyphosate has been a subject of debate. The International Agency for Research on Cancer (IARC) classified it as "probably carcinogenic to humans" (Group 2A).[5][15] In contrast, the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have concluded that glyphosate is unlikely to be a human carcinogen when used according to the label.[4][16]
Experimental Protocols
Soil Persistence Study (General Methodology)
A common method to determine the persistence of a herbicide in soil involves treating soil samples with a known concentration of the herbicide. The samples are then incubated under controlled laboratory conditions (e.g., specific temperature and moisture levels). At regular intervals, subsamples are taken and analyzed for the remaining concentration of the herbicide using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is then calculated.
Aquatic Toxicity Testing (General Methodology)
Acute aquatic toxicity is often evaluated using standardized tests on representative aquatic organisms such as fish (e.g., Rainbow Trout), invertebrates (e.g., Daphnia magna), and algae (e.g., Selenastrum capricornutum). These organisms are exposed to a range of concentrations of the herbicide in a controlled aquatic environment for a specific duration (e.g., 96 hours for fish, 48 hours for Daphnia, and 72 hours for algae). The concentration that is lethal to 50% of the test organisms (LC50) or inhibits a biological function (e.g., growth) by 50% (EC50) is determined.
Signaling Pathways and Degradation
The mode of action and degradation pathways of these herbicides are crucial to understanding their environmental impact.
This compound, like other sulfonylurea herbicides, inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][8] Its degradation in the environment occurs primarily through the cleavage of the sulfonylurea bridge.[17]
Glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is critical for the synthesis of aromatic amino acids in plants and some microorganisms.[3][18] Glyphosate is primarily degraded by soil microbes through two main pathways: the glyphosate oxidase (GOX) pathway, which leads to the formation of aminomethylphosphonic acid (AMPA), and the C-P lyase pathway, which produces sarcosine (B1681465) and phosphate.[19][20][21] AMPA is the major metabolite of glyphosate and can also persist in the environment.[3][7]
References
- 1. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Glyphosate General Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aquatic toxicity of glyphosate-based formulations: comparison between different organisms and the effects of environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wsdot.wa.gov [wsdot.wa.gov]
- 12. journals.flvc.org [journals.flvc.org]
- 13. breastcanceruk.org.uk [breastcanceruk.org.uk]
- 14. This compound: approval not renewed by EU - AGRINFO Platform [agrinfo.eu]
- 15. Glyphosate vs. Glyphosate-Based Herbicides Exposure: A Review on Their Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Triflusulfuron-methyl: A Comparative Analysis of Herbicidal Efficacy in Sugar Beet Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activity of Triflusulfuron-methyl against key target weeds in sugar beet (Beta vulgaris) cultivation. The analysis is based on experimental data from various studies, offering an objective evaluation of its performance relative to other commonly used herbicides.
This compound is a selective, post-emergence sulfonylurea herbicide specifically designed for the control of a broad spectrum of annual and perennial broadleaf weeds, along with some grasses, in sugar beet crops.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in susceptible plants.[1][2][3] This inhibition leads to the cessation of cell division and ultimately, plant death.[3] The selectivity of this compound in sugar beets is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds.[1]
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in controlling key broadleaf weeds, both as a standalone product and in tank-mix combinations with other herbicides. The data is presented as the percentage of weed control or reduction in biomass.
Table 1: Efficacy of this compound and Tank-Mixes on Common Broadleaf Weeds
| Target Weed | Herbicide Treatment(s) | Application Rate (a.i./ha) | Weed Control (%) | Reference |
| Chenopodium album (Common Lambsquarters) | This compound + Phenmedipham + Desmedipham + Ethofumesate | 15 g + 91 g + 71 g + 112 g | 55-85 | [4] |
| Chenopodium album (Common Lambsquarters) | Metamitron | 4.5 kg | Max. Root Yield (73.66 t/ha) | [1] |
| Beta vulgaris (Wild Beet) | This compound + Hand Hoeing | 20+20 g/feddan | 98 | [4] |
| Medicago hispida (Bur Clover) | This compound + Hand Hoeing | 20+20 g/feddan | 98 | [4] |
| Broadleaf Weeds (general) | This compound | Not Specified | 84 | [4] |
| Broadleaf Weeds (general) | Phenmedipham + Desmedipham + Ethofumesate | Not Specified | 96 | [4] |
Table 2: Comparative Efficacy of Various Herbicides on Chenopodium album
| Herbicide | Weed Control Rating | Reference |
| This compound (UpBeet) | Fair | [5] |
| Metamitron | Good | |
| Phenmedipham (Betamix) | Good | [5] |
| Clopyralid (Stinger) | Good | [5] |
| Glyphosate | Excellent | [5] |
Experimental Protocols
The data presented in this guide is derived from field experiments conducted under various conditions. A generalized experimental protocol for evaluating the efficacy of post-emergence herbicides in sugar beet is as follows:
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with 3-4 replications per treatment.
-
Plot Size: Typically 3-4 meters wide and 8-10 meters long.
2. Crop and Weed Management:
-
Crop: Sugar beet (variety specified in the study).
-
Sowing: Planted at recommended seeding rates and row spacing (e.g., 45-50 cm).
-
Weed Seeding: In some studies, target weed species are sown to ensure uniform infestation.
-
Irrigation and Fertilization: Standard agricultural practices are followed to ensure optimal crop growth.
3. Herbicide Application:
-
Timing: Post-emergence, typically when sugar beets are at the 2-4 true leaf stage and target weeds are at the cotyledon to 2-4 leaf stage.[6]
-
Equipment: Knapsack sprayer or tractor-mounted plot sprayer with specified nozzle types and spray volume (e.g., 200-300 L/ha).
-
Treatments: Include an untreated (weedy) control and often a hand-weeded control for comparison.
4. Data Collection and Analysis:
-
Weed Control Assessment: Visual ratings of weed control (on a scale of 0-100%) and/or weed biomass (dry weight) are recorded at specific intervals after application (e.g., 14, 28, and 56 days).
-
Crop Tolerance: Visual assessment of crop injury (phytotoxicity) is recorded.
-
Yield Data: Sugar beet root yield and sugar content are measured at harvest.
-
Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the action and evaluation of this compound, the following diagrams are provided.
Caption: Mode of action of this compound.
Caption: Experimental workflow for herbicide efficacy trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 5. canr.msu.edu [canr.msu.edu]
- 6. Herbicide Treatment Table / Sugarbeet / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
A Researcher's Guide to Analytical Standards for Triflusulfuron-methyl and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of Triflusulfuron-methyl and its metabolites is crucial for environmental monitoring, food safety assessment, and understanding its metabolic fate. This guide provides a comprehensive comparison of analytical standards and methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical approach.
This compound is a sulfonylurea herbicide used for selective post-emergence control of broadleaf weeds. Its analysis is essential to ensure compliance with regulatory limits and to assess its environmental impact. The primary metabolites of concern include IN-D8526 (triazine amine), IN-M7222 (N,N-bis-desmethyl triazine amine), IN-W6725 (methyl saccharin), and IN-E7710 (N-desmethyl triazine amine).[1] High-purity analytical standards for both the parent compound and its metabolites are commercially available and essential for accurate quantification.
Comparison of Analytical Methodologies
The primary analytical techniques for the determination of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most suitable method for the analysis of sulfonylurea herbicides like this compound. This is largely due to the thermal instability of these compounds, which makes them less amenable to GC-based methods that require high temperatures for volatilization. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the target analytes in complex matrices such as soil, water, and food products.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it often requires a derivatization step to improve the volatility and thermal stability of the analytes. While GC-MS can provide excellent separation and identification capabilities, the additional sample preparation step can introduce variability and increase analysis time.
High-Performance Liquid Chromatography (HPLC) with UV detection is a more accessible and cost-effective alternative to mass spectrometry-based methods. However, it may lack the sensitivity and selectivity required for trace-level analysis in complex samples. Co-eluting matrix components can interfere with the detection of the target analytes, leading to less accurate results.
The following table summarizes the performance characteristics of these analytical methods for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | 0.1 - 1 µg/kg | 1 - 10 µg/kg |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/kg | 0.5 - 5 µg/kg | 5 - 50 µg/kg |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% | 70 - 120% |
| Precision (% RSD) | <15% | <20% | <25% |
Analytical Standards
High-purity certified reference materials (CRMs) are essential for the accurate calibration of analytical instruments and the validation of analytical methods. Several suppliers offer analytical standards for this compound and its primary metabolites.
| Compound | Supplier | Catalog Number | Purity |
| This compound | Sigma-Aldrich | 33576 | PESTANAL®, analytical standard |
| This compound | LGC Standards | DRE-C17816500 | - |
| IN-D8526 | LGC Standards | DRE-C17816510 | - |
| IN-M7222 | L-GC Standards | DRE-C17816520 | - |
| IN-W6725 | Toronto Research Chemicals | T778775 | - |
| IN-E7710 | LGC Standards | DRE-C17816530 | - |
Experimental Protocols
Detailed experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., soil, crop material).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add it to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
LC-MS/MS Analysis Protocol
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
GC-MS Analysis Protocol
-
Derivatization (if necessary): Methylation with a reagent like diazomethane (B1218177) or trimethylsilylation to improve volatility.
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-17).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
Visualizing Key Processes
To better understand the metabolic fate of this compound and the analytical workflow, the following diagrams are provided.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
Comparative Guide to the Selectivity of Triflusulfuron-methyl in Different Crops
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Triflusulfuron-methyl in various crops, supported by experimental data. It delves into the herbicide's mechanism of action, metabolic pathways, and performance relative to other common herbicides, offering valuable insights for research and development in crop protection.
Introduction to this compound
This compound is a selective post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in sugar beet (Beta vulgaris) cultivation.[1][2] Its efficacy is based on the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[1][2][3] The selectivity of this compound is particularly noteworthy as sugar beets are typically sensitive to other sulfonylurea herbicides.[1]
Mechanism of Selectivity
The remarkable selectivity of this compound in sugar beets is not due to differences in uptake or sensitivity of the target enzyme (ALS), but rather to the crop's ability to rapidly metabolize the herbicide.[1]
-
Tolerant Crops (Sugar Beet): Sugar beets possess a robust metabolic system that quickly detoxifies this compound. The primary metabolic pathway involves a nucleophilic attack by glutathione (B108866) on the urea (B33335) carbonyl group of the herbicide.[1] This process is exceptionally rapid, with a reported half-life of less than one hour in sugar beets.[1]
-
Susceptible Crops and Weeds: In contrast, susceptible species such as oilseed rape (Brassica napus), corn (Zea mays), and soybean (Glycine max), as well as various weeds, metabolize this compound at a much slower rate.[1] This leads to the accumulation of the active herbicide, inhibition of ALS, and ultimately, plant death. For instance, the half-life of this compound in the sensitive weed Brassica napus is greater than 35 hours.[1]
Comparative Crop Tolerance to this compound
The following table summarizes the differential tolerance of various crops to this compound, highlighting the exceptional safety margin in sugar beets.
| Crop Species | Common Name | Tolerance Level | Key Metabolic Factor |
| Beta vulgaris | Sugar Beet | High | Rapid metabolism via glutathione conjugation (Half-life < 1 hour)[1] |
| Brassica napus | Oilseed Rape | Low | Slow metabolism (Half-life > 35 hours)[1] |
| Zea mays | Corn | Low | Susceptible to ALS inhibitors |
| Glycine max | Soybean | Low | Generally sensitive to sulfonylurea herbicides |
Efficacy Comparison with Alternative Herbicides in Sugar Beet
This compound is a key component of weed management programs in sugar beet, often used in combination or rotation with other herbicides. The table below compares its efficacy against common weeds relative to other widely used herbicides in sugar beet cultivation.
| Herbicide | Mode of Action | Key Controlled Weeds |
| This compound | ALS inhibitor (Group 2) | Fat hen, Knotgrass, Cleavers [4] |
| Phenmedipham | Photosystem II inhibitor (Group 5) | Broadleaf weeds |
| Metamitron | Photosystem II inhibitor (Group 5) | Knotgrass, Fat hen[4] |
| Ethofumesate | Lipid synthesis inhibitor (Group 16) | Grasses and some broadleaf weeds |
| Lenacil | Photosystem II inhibitor (Group 5) | Broadleaf weeds |
| Clopyralid | Synthetic auxin (Group 4) | Thistles, Mayweeds |
| Quinmerac | Synthetic auxin (Group 4) | Cleavers |
Experimental Protocols for Assessing Herbicide Selectivity
The assessment of herbicide selectivity is crucial for determining crop safety and efficacy. A standard approach involves a combination of dose-response assays and phytotoxicity evaluations under controlled conditions.
Dose-Response Assay Protocol
Objective: To determine the herbicide concentration that causes a 50% reduction in plant growth (GR50), providing a quantitative measure of tolerance.
Methodology:
-
Plant Material: Grow seedlings of the test crop species (e.g., sugar beet, oilseed rape, corn, soybean) and target weed species to a specific growth stage (e.g., 2-4 true leaves) in a controlled environment (greenhouse or growth chamber).
-
Herbicide Application: Prepare a series of herbicide concentrations (a log series is recommended) spanning from a dose expected to cause no effect to one causing complete mortality.[5] Include an untreated control.
-
Treatment: Apply the different herbicide doses uniformly to the plants.
-
Incubation: Maintain the treated plants under controlled environmental conditions for a specified period (e.g., 14-21 days).
-
Data Collection: Assess plant response by measuring parameters such as plant height, fresh weight, or dry weight. Visual injury ratings can also be recorded.
-
Data Analysis: Plot the measured response against the herbicide concentration and fit a dose-response curve (e.g., a four-parameter logistic curve) to the data to calculate the GR50 value for each species.
Phytotoxicity Assessment
Objective: To visually assess the level of crop injury caused by the herbicide.
Methodology:
-
Experimental Setup: Establish field or greenhouse plots with the crop of interest.
-
Herbicide Application: Apply the herbicide at the recommended field rate and at multiples of this rate (e.g., 2x, 4x) to evaluate the margin of safety.
-
Visual Rating: At regular intervals after application (e.g., 7, 14, and 28 days), visually assess the percentage of crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (complete plant death).
-
Data Analysis: Analyze the phytotoxicity ratings to determine the level of crop safety at different herbicide rates and timings.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Herbicide Selectivity Assessment
Caption: Workflow for assessing herbicide selectivity.
Mode of Action and Metabolic Pathway of this compound
Caption: this compound's mode of action.
Conclusion
The selectivity of this compound in sugar beets is a clear example of metabolic detoxification as a mechanism for herbicide tolerance. Understanding the rapid metabolic processes in sugar beets compared to the slow metabolism in susceptible crops and weeds is fundamental for its effective and safe use in agriculture. The provided experimental protocols offer a framework for further research into the selectivity of this and other herbicides, contributing to the development of more effective and safer crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triflusulfuron | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. Tips on Tackling Sugar Beet Without Desmedipham - Farmers Weekly - Darryl Shailes - Hutchinsons [hutchinsons.co.uk]
- 5. envirolink.govt.nz [envirolink.govt.nz]
Degradation of Triflusulfuron-methyl: A Comparative Study in Sterile vs. Non-Sterile Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation of Triflusulfuron-methyl in sterile versus non-sterile soil conditions. Understanding the fate of this herbicide in the environment is crucial for assessing its persistence, potential for groundwater contamination, and overall ecological impact. The data and protocols presented herein are compiled from scientific literature to offer a comprehensive overview for research and development purposes.
This compound, a sulfonylurea herbicide, is primarily used for post-emergence broadleaf weed control in sugar beets. Its degradation in soil is a complex process influenced by both abiotic and biotic factors. The comparison between sterile and non-sterile soil environments allows for the differentiation between chemical (abiotic) and microbial (biotic) degradation pathways.
Comparative Degradation Data
| Condition | Degradation Rate | Primary Degradation Process | Supporting Evidence |
| Sterile Acidic Soil (pH < 7) | Moderate to Fast | Chemical Hydrolysis | In acidic conditions, the sulfonylurea bridge of this compound is susceptible to chemical hydrolysis, which is a key abiotic degradation pathway.[1] |
| Non-Sterile Acidic Soil (pH < 7) | Fast | Chemical Hydrolysis and Microbial Degradation | While chemical hydrolysis is dominant, some microbial contribution to degradation can still occur. |
| Sterile Basic Soil (pH > 7) | Slow | Chemical Hydrolysis | Chemical hydrolysis of the sulfonylurea bridge is slower in alkaline conditions. |
| Non-Sterile Basic Soil (pH > 7) | Fast | Microbial Degradation | Microbial processes are the predominant mechanism of degradation in basic soils, significantly accelerating the breakdown of this compound.[1] |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of this compound degradation in sterile and non-sterile soil, based on established methodologies for pesticide fate studies, such as those outlined by the OECD.
Soil Collection and Preparation
-
Soil Sampling: Collect a representative topsoil sample (0-20 cm depth) from a field with no recent history of this compound application.
-
Sieving and Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large organic debris. Homogenize the soil thoroughly to ensure uniformity.
-
Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
Soil Sterilization
-
Autoclaving: For the sterile soil samples, autoclave a portion of the prepared soil at 121°C for a minimum of 30 minutes. This process is typically repeated on three consecutive days to ensure complete sterilization.
-
Sterility Check: After sterilization, a sample of the autoclaved soil should be plated on a nutrient-rich agar (B569324) medium and incubated to confirm the absence of microbial growth.
Experimental Setup
-
Incubation Units: Use individual incubation flasks or chambers for each soil sample (sterile and non-sterile replicates).
-
Herbicide Application: Prepare a stock solution of this compound (analytical grade). Apply the herbicide to the soil samples to achieve a desired, environmentally relevant concentration. Ensure even distribution of the herbicide within the soil.
-
Moisture Content: Adjust the moisture content of all soil samples to a specific level, typically 40-60% of the water-holding capacity, and maintain it throughout the experiment.
-
Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation and ensure controlled conditions.
Sampling and Analysis
-
Sampling Intervals: Collect soil subsamples from each incubation unit at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
-
Analytical Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to determine the concentration of the parent compound and its degradation products.
-
Data Analysis: Calculate the dissipation kinetics and the half-life (DT50) of this compound in both sterile and non-sterile soils.
Visualizing the Process
To better understand the experimental design and the chemical transformations of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Degradation pathway of this compound.
Conclusion
The degradation of this compound in soil is a multifaceted process governed by both chemical and biological mechanisms. The relative contribution of these pathways is largely dependent on the soil pH. In acidic soils, abiotic chemical hydrolysis is the more significant degradation route, whereas in neutral to alkaline soils, biotic degradation by microorganisms is the dominant process. This understanding is critical for predicting the environmental persistence of this compound and for developing strategies to mitigate its potential long-term impacts. Further research providing detailed quantitative data on degradation kinetics under a wider range of environmental conditions would enhance the accuracy of environmental risk assessments.
References
Validating the Inhibition of Acetolactate Synthase by Triflusulfuron-methyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triflusulfuron-methyl and other acetolactate synthase (ALS) inhibitors, supported by experimental data. The information is intended to aid researchers and professionals in drug development and related fields in understanding the validation of ALS inhibition.
Introduction to Acetolactate Synthase Inhibition
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] This pathway is essential for the growth and development of plants and microorganisms but is absent in animals, making ALS an attractive target for herbicides and potential antimicrobial agents.
This compound belongs to the sulfonylurea class of herbicides, which are potent inhibitors of ALS.[2][3] Inhibition of this enzyme disrupts protein synthesis, leading to the cessation of cell division and growth in susceptible organisms. Several distinct chemical families of herbicides target ALS, each with varying potencies and specificities. This guide focuses on comparing this compound with other major classes of ALS inhibitors.
Quantitative Comparison of ALS Inhibitors
The efficacy of ALS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the inhibitory constants (Ki) of various ALS inhibitors from different chemical families against Arabidopsis thaliana ALS, providing a basis for comparative analysis.
| Chemical Family | Compound | Ki (nM) |
| Sulfonylurea | Chlorimuron ethyl | 10.8 |
| Imidazolinone | Imazaquin | 3000 |
| Pyrimidinyl-thiobenzoate | Pyrithiobac | 11.0 |
| Sulfonylamino-carbonyl-triazolinone | Propoxycarbazone | 24.8 |
| Triazolopyrimidine | Flumetsulam | 1850 |
| Triazolopyrimidine | Penoxsulam | 1.8 |
| Triazolopyrimidine | Metosulam | 1.4 |
Note: Ki values for Penoxsulam and Metosulam were determined against Aspergillus fumigatus AHAS and are included for reference.[4][5] A direct comparison with data from Arabidopsis thaliana should be made with caution due to potential species-specific differences in enzyme structure and sensitivity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating ALS inhibition, the following diagrams are provided.
Caption: Inhibition of Acetolactate Synthase by this compound.
Caption: Experimental Workflow for ALS Inhibition Assay.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibition of ALS by compounds such as this compound.
1. Materials and Reagents:
-
Partially purified ALS enzyme extract (from a suitable plant source, e.g., etiolated seedlings)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in assay buffer.
-
Inhibitor Solutions: Stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.
-
Stopping Solution: 3 N H2SO4.
-
Colorimetric Reagents:
-
Creatine (B1669601) solution (0.5% w/v in water).
-
α-Naphthol solution (5% w/v in 2.5 N NaOH), freshly prepared.
-
2. Enzyme Extraction (Example from Etiolated Seedlings):
-
Homogenize plant tissue in extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol) on ice.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
(Optional) Further purify the enzyme using techniques such as ammonium (B1175870) sulfate (B86663) precipitation and chromatography for more precise kinetic studies.
3. Assay Procedure:
-
In a microcentrifuge tube or microplate well, combine 50 µL of the enzyme extract with 50 µL of the appropriate inhibitor dilution (or assay buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed substrate solution (pyruvate).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3 N H2SO4. This also initiates the decarboxylation of the product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
4. Colorimetric Detection (Voges-Proskauer Reaction):
-
To each reaction tube/well, add 100 µL of the creatine solution.
-
Add 100 µL of the freshly prepared α-naphthol solution.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance of the resulting colored complex at 530 nm using a spectrophotometer or microplate reader.
5. Data Analysis:
-
Calculate the percentage of ALS inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve using non-linear regression analysis.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Triflusulfuron-methyl Uptake and Translocation in Plants
A deep dive into the physiological behavior of Triflusulfuron-methyl compared to other sulfonylurea herbicides, supported by experimental evidence.
This compound, a member of the sulfonylurea class of herbicides, is a selective post-emergence herbicide primarily used for the control of broadleaf weeds in sugar beet (Beta vulgaris) cultivation.[1] Its efficacy and selectivity are governed by a complex interplay of uptake, translocation, and metabolism within the plant. This guide provides a comparative analysis of these processes for this compound and other notable sulfonylurea herbicides, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
The selectivity of this compound in sugar beets is not primarily due to differential uptake or translocation when compared to susceptible weed species.[2] Instead, the key determinant of tolerance is the rapid metabolic detoxification of the herbicide in sugar beets.[2] While foliar and root uptake are necessary for herbicidal activity, the rate at which different plant species can metabolize this compound is the critical factor for its selective action. In contrast, the mobility and uptake rates of other sulfonylurea herbicides can vary more significantly between plant species, contributing to their respective selectivity profiles.
Comparative Data on Herbicide Uptake, Translocation, and Metabolism
The following tables summarize quantitative data on the uptake, translocation, and metabolism of this compound and other sulfonylurea herbicides in various plant species. It is important to note that the data for different herbicides are collated from separate studies and experimental conditions may have varied.
Table 1: Foliar Uptake of Sulfonylurea Herbicides in Different Plant Species
| Herbicide | Plant Species | Time After Treatment (hr) | Uptake (% of Applied) | Reference |
| This compound | Sugar Beet (Beta vulgaris) | 24 | ~25 | [2] |
| Common Lambsquarters (Chenopodium album) | 24 | ~30 | [2] | |
| Wild Mustard (Sinapis arvensis) | 24 | ~20 | [2] | |
| Metsulfuron-methyl | Wheat (Triticum aestivum) | 24 | 40-60 | [3] |
| Wild Oat (Avena fatua) | 24 | 20-30 | ||
| Chlorsulfuron | Pea (Pisum sativum) | 6 | ~50 (root uptake) | [4] |
Table 2: Translocation of Sulfonylurea Herbicides in Different Plant Species
| Herbicide | Plant Species | Time After Treatment (hr) | Translocation out of Treated Leaf (% of Absorbed) | Primary Direction | Reference |
| This compound | Sugar Beet (Beta vulgaris) | 72 | Low | Both acropetal and basipetal | [2] |
| Common Lambsquarters (Chenopodium album) | 72 | Low | Both acropetal and basipetal | [2] | |
| Metsulfuron-methyl | Wheat (Triticum aestivum) | 48 | ~10-20 | Primarily basipetal | [3][5] |
| Wild Oat (Avena fatua) | 48 | ~5-15 | Primarily basipetal | ||
| Chlorsulfuron | Pea (Pisum sativum) | - | High (root to shoot) | Acropetal | [4] |
Table 3: Metabolic Half-life of Sulfonylurea Herbicides in Different Plant Species
| Herbicide | Plant Species | Metabolic Half-life (hr) | Reference |
| This compound | Sugar Beet (Beta vulgaris) | < 1 | [2] |
| Common Lambsquarters (Chenopodium album) | 7 | [2] | |
| Sensitive Weeds (Brassica napus, Matricaria inodora) | > 35 | [2] | |
| Metsulfuron-methyl | Wheat (Triticum aestivum) | 2-6 | [3] |
| Susceptible Weeds | > 24 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of typical experimental protocols used to assess herbicide uptake, translocation, and metabolism.
Protocol 1: Herbicide Uptake and Translocation Study using ¹⁴C-Labeled Compounds
This protocol describes a common method for quantifying the absorption and movement of herbicides in plants using radiolabeled molecules.
-
Plant Material: Grow plants (e.g., sugar beet, various weed species) in a controlled environment (growth chamber or greenhouse) to a specified growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound (or other sulfonylurea) and a surfactant. Apply a precise volume (e.g., 10 µL) of the solution to the adaxial surface of a specific leaf (the "treated leaf").
-
Uptake Measurement: At various time points after treatment (e.g., 4, 24, 48, 72 hours), wash the treated leaf with an appropriate solvent (e.g., acetone:water, 1:1 v/v) to remove unabsorbed herbicide from the leaf surface. The radioactivity in the wash solution is quantified using liquid scintillation counting (LSC). The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the wash.
-
Translocation Analysis: After washing, harvest the entire plant and section it into different parts: treated leaf, shoots above the treated leaf (acropetal), shoots below the treated leaf (basipetal), and roots.
-
Quantification: The amount of radioactivity in each plant section is determined by combustion analysis followed by LSC. This allows for the quantification of the herbicide that has translocated from the treated leaf to other parts of the plant.
-
Autoradiography (Optional): Press and dry the harvested plants and expose them to X-ray film or a phosphor imager to visualize the distribution of the radiolabeled herbicide throughout the plant.
Protocol 2: Herbicide Metabolism Study using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the procedure for extracting and analyzing herbicide metabolites from plant tissue.
-
Plant Treatment and Harvesting: Treat plants with the herbicide as described in Protocol 1. At specified time points, harvest the plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen plant tissue in a suitable extraction buffer (e.g., acetonitrile/water/acetic acid). Centrifuge the homogenate to pellet the solid debris and collect the supernatant containing the herbicide and its metabolites.
-
Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds from the extract and concentrate the analytes of interest.
-
HPLC Analysis: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV or mass spectrometer).
-
Separation and Quantification: Develop a gradient elution method to separate the parent herbicide from its metabolites. The concentration of each compound is determined by comparing its peak area to that of a known standard. The metabolic half-life is calculated from the disappearance of the parent compound over time.
Visualizing the Processes
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for herbicide uptake, translocation, and metabolism studies.
Caption: Differential fate of this compound in tolerant and susceptible plants.
Conclusion
The selectivity of this compound is a clear example of metabolism-based herbicide tolerance. While uptake and translocation are essential prerequisites for its mode of action, they do not significantly differ between tolerant sugar beets and susceptible weeds.[2] The rapid detoxification of this compound in sugar beets, primarily through glutathione (B108866) conjugation, prevents the herbicide from reaching and inhibiting its target enzyme, acetolactate synthase (ALS), in toxic concentrations.[2] In contrast, susceptible weeds metabolize the herbicide much more slowly, leading to the inhibition of branched-chain amino acid synthesis and eventual plant death.[2] This contrasts with some other sulfonylurea herbicides where differential uptake and translocation can play a more significant role in their selectivity. Understanding these physiological and biochemical differences is paramount for the development of new, more effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.
References
- 1. This compound | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nre.tas.gov.au [nre.tas.gov.au]
- 4. Uptake and Accumulation of the Herbicides Chlorsulfuron and Clopyralid in Excised Pea Root Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pomais.com [pomais.com]
Safety Operating Guide
Proper Disposal of Triflusulfuron-methyl: A Guide for Laboratory Professionals
The safe and compliant disposal of Triflusulfuron-methyl, a sulfonylurea herbicide, is critical for protecting environmental and human health. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this chemical. Adherence to these protocols is vital to prevent contamination of soil and water ecosystems.
This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, preventing its entry into sewage systems, drainage systems, and bodies of water is a primary concern during disposal.[1]
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to observe all safety precautions. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, long-sleeved shirts, long pants, shoes, and socks.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] In the event of a spill, the area should be isolated, and unnecessary personnel should be kept from entering.[1] Spilled material should be scooped up and placed in a designated container for reuse or disposal.[1]
Quantitative Data Summary
The following table summarizes key hazard and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2][3][4] |
| Environmental Hazard | Toxic to non-target terrestrial plants. | [6] |
| Disposal of Pesticide Wastes | Wastes are toxic and should be disposed of on-site or at an approved waste disposal facility. | [1] |
| Container Disposal | Nonrefillable containers should not be reused or refilled. | [1] |
| Spill Response | Collect spillage and dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Water Contamination | Do not contaminate water, food, or feed by disposal. Do not clean application equipment near surface water. | [1][3] |
Step-by-Step Disposal Protocol
The following methodology outlines the procedural steps for the proper disposal of this compound waste and its containers.
1. Waste Segregation and Storage:
- Keep this compound waste in its original container whenever possible.[2]
- Do not mix with other waste materials.[2]
- Store in a cool, dry, and well-ventilated secure area, away from food or feed, and out of the reach of children.[1][6]
2. Disposal of Unused Product:
- Whenever possible, use the product according to the label instructions to avoid generating excess.[7]
- If you cannot use the remaining product, check with the supplier to see if they will accept it back.[8]
- Alternatively, inquire about local household hazardous waste collection programs sponsored by solid-waste management agencies.[7][8]
- If these options are not available, arrange for disposal by a licensed hazardous waste contractor.[8]
- Crucially, never pour unused this compound down the sink, toilet, or any drain. [7]
3. Empty Container Decontamination and Disposal:
- Empty containers must be thoroughly rinsed. The recommended procedure is triple-rinsing or pressure-rinsing.[8][9]
- Triple-Rinsing Procedure:
- Empty the container into the spray tank and allow it to drain for 30 seconds.[8]
- Fill the container approximately one-quarter full with water.[8]
- Securely cap the container and shake it to rinse all interior surfaces.[9]
- Pour the rinsate into the spray tank.[8][9]
- Repeat this rinsing process two more times.[8][9]
- Pressure-Rinsing Procedure:
- After emptying the container, hold it over the spray tank opening.[9]
- Puncture the side of the container with a pressure-rinsing nozzle.[9]
- Rinse for at least 30 seconds, ensuring the rinsate drains into the tank.[9]
- Properly rinsed containers can typically be disposed of in a sanitary landfill, if permitted by local regulations, or offered for recycling if the program accepts pesticide containers.[8][9] Check local regulations for specific requirements.
4. Disposal of Contaminated Materials:
- Clothing and other absorbent materials that have been heavily contaminated with this compound should be discarded and not reused.[1]
- Materials used for spill cleanup should be collected and placed in a labeled container for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sds-api.gsmsds.com [sds-api.gsmsds.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrobotics.com [chemrobotics.com]
- 4. cdms.net [cdms.net]
- 5. fishersci.com [fishersci.com]
- 6. canada.ca [canada.ca]
- 7. epa.gov [epa.gov]
- 8. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 9. hgic.clemson.edu [hgic.clemson.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Triflusulfuron-methyl
Essential protocols for the safe handling, operation, and disposal of Triflusulfuron-methyl in a laboratory setting, ensuring the protection of researchers and the integrity of scientific endeavors.
This compound, a sulfonylurea herbicide, requires meticulous handling and disposal procedures to mitigate potential risks to laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to waste management, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for handling potent compounds.
| PPE Category | Minimum Requirement | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl Rubber Gloves (minimum 11 mil thickness) | Prevents skin contact. While specific breakthrough data for this compound is not readily available, nitrile and butyl rubber generally offer good resistance to a wide range of chemicals found in pesticide formulations.[1][2][3][4][5] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and airborne particles. Goggles provide a seal around the eyes, offering superior protection when handling powders. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | Not typically required in a well-ventilated area | NIOSH-approved N95 respirator or higher (e.g., P100) | Recommended when handling the powder outside of a chemical fume hood or if dust is generated. This compound can be a respiratory tract irritant.[6] |
| Protective Clothing | Laboratory coat | Disposable coveralls (e.g., Tyvek®) with long sleeves and elastic cuffs | Prevents contamination of personal clothing. Disposable coveralls are recommended for extensive handling to facilitate easy decontamination and disposal. |
| Footwear | Closed-toe shoes | Chemical-resistant shoe covers or boots | Protects feet from spills. Shoe covers should be worn over regular footwear and disposed of after use if contaminated. |
Important Note on Glove Selection: The selection of appropriate gloves is critical. Since pesticide formulations can contain various solvents that affect glove permeation, it is essential to consult the manufacturer's specific chemical resistance data for the gloves being used.[7][8] The carrier solvent in a pesticide formulation often permeates the glove material faster than the active ingredient itself.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the accuracy of experimental results.
1. Pre-Handling Procedures:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are readily available.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or contamination.
2. Weighing and Solution Preparation:
-
Weighing: Use a tared weigh boat or paper to accurately measure the required amount of this compound powder. Handle with care to avoid generating dust.
-
Dissolving: Add the powder to the solvent in a fume hood. Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent and water wash.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (glassware, spatulas, etc.) | Decontaminate by rinsing with a suitable solvent, followed by washing with detergent and water. The initial solvent rinse should be collected as hazardous waste. |
| Contaminated PPE (gloves, shoe covers, disposable coveralls) | Place in a designated, sealed hazardous waste bag or container for disposal through your institution's hazardous waste program. |
| Aqueous Waste Solutions | This compound undergoes hydrolysis, especially in acidic conditions.[9][10] However, aqueous waste containing this compound should still be collected and disposed of as hazardous chemical waste. Do not pour down the drain. |
Visualizing Safe Workflow
To further clarify the operational and disposal pathways, the following diagrams illustrate the key steps and decision points in the safe handling of this compound.
References
- 1. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 2. se-eppc.org [se-eppc.org]
- 3. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 4. Gloves for Handling Pesticides (G1961) [extensionpubs.unl.edu]
- 5. aibonsafety.com [aibonsafety.com]
- 6. This compound (Ref: DPX 66037) [sitem.herts.ac.uk]
- 7. pestmanagement.rutgers.edu [pestmanagement.rutgers.edu]
- 8. Permeation resistance of glove materials to agricultural pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
